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  • Product: 4-methylsulfanylpyridine-2-carboxylic Acid
  • CAS: 74470-30-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide to 4-Methylsulfanylpyridine-2-carboxylic acid (CAS 74470-30-7): Synthesis, Properties, and Metalloenzyme Inhibition

Executive Summary In the realm of rational drug design and advanced organic synthesis, functionalized picolinic acids serve as privileged scaffolds. 4-Methylsulfanylpyridine-2-carboxylic acid (commonly known as 4-(methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design and advanced organic synthesis, functionalized picolinic acids serve as privileged scaffolds. 4-Methylsulfanylpyridine-2-carboxylic acid (commonly known as 4-(methylthio)picolinic acid) is a highly specialized heterocyclic building block. Its unique structural topology—combining a bidentate metal-chelating core with a lipophilic, electron-donating methylthio vector—makes it an invaluable precursor for developing metalloenzyme inhibitors, particularly targeting 2-oxoglutarate (2OG)-dependent oxygenases and Jumonji C (JmjC) domain-containing histone demethylases.

This whitepaper provides an authoritative, field-tested guide to the chemical identity, synthetic methodology, and biochemical application of this compound, ensuring that your experimental workflows are built on self-validating and mechanistically sound principles.

Chemical Identity & Physicochemical Profiling

Before integrating any building block into a synthetic pipeline, a rigorous understanding of its physicochemical parameters is required. The methylthio group at the C4 position significantly alters the electron density of the pyridine ring compared to unsubstituted picolinic acid, impacting both its pKa and its nucleophilic reactivity.

Table 1: Core Identifiers and Quantitative Data
ParameterValue / Description
IUPAC Name 4-methylsulfanylpyridine-2-carboxylic acid
Common Synonyms 4-(Methylthio)picolinic acid; 2-Pyridinecarboxylic acid, 4-(methylthio)-
CAS Number 74470-30-7 [1]
Molecular Formula C₇H₇NO₂S
Molecular Weight 169.20 g/mol [2]
SMILES O=C(O)c1nc(ccc1SC) or CSC1=CC(=NC=C1)C(=O)O
Hydrogen Bond Donors 1 (Carboxylic acid)
Hydrogen Bond Acceptors 4 (Pyridine N, Carboxyl O's, Thioether S)

Structural Biology & Pharmacophore Mechanics

As an application scientist, I evaluate molecules not just by their structure, but by their functional geometry within a biological target.

The pharmacophore of 4-methylsulfanylpyridine-2-carboxylic acid is bipartite:

  • The Chelating Core (N1 and C2-Carboxylate): The spatial arrangement of the pyridine nitrogen and the adjacent carboxylic acid is perfectly poised to form a stable bidentate complex with transition metals (e.g., Fe²⁺, Zn²⁺, Cu²⁺) [3]. In the active site of 2OG-oxygenases, this moiety displaces the endogenous 2-oxoglutarate co-substrate, directly coordinating the catalytic iron.

  • The Lipophilic Vector (C4-Methylthio): The -SCH₃ group projects into the hydrophobic sub-pockets of the enzyme's active site. Unlike highly polar substituents, the methylthio group provides favorable van der Waals interactions and displaces high-energy water molecules from the binding pocket, driving binding affinity through the hydrophobic effect.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The most efficient route to synthesize 4-(methylthio)picolinic acid relies on a Nucleophilic Aromatic Substitution (SNAr).

Causality behind the chemistry: The pyridine ring is inherently electron-deficient. The presence of the electron-withdrawing carboxylate group at C2 further activates the C4 position toward nucleophilic attack. By utilizing 4-chloropicolinic acid as the starting material, we establish an excellent leaving group (chloride) positioned perfectly for displacement by a strong, soft nucleophile like methanethiolate.

Step-by-Step Synthesis Protocol

Note: Conduct all steps in a well-ventilated fume hood due to the odor and toxicity of volatile thiols.

  • Reagent Preparation: Dissolve 1.0 equivalent (eq) of 4-chloropicolinic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: Argon prevents the oxidative dimerization of the methanethiolate reagent into a disulfide. DMF is selected as an aprotic polar solvent to solvate the nucleophile without hydrogen-bonding interference, thereby maximizing the reaction kinetics.

  • Nucleophile Addition: Slowly add 2.5 eq of Sodium Methanethiolate (NaSMe) to the stirring solution at 0°C.

    • Causality: The excess NaSMe compensates for any trace moisture in the system and drives the equilibrium forward. Cooling prevents uncontrolled exothermic side reactions.

  • Thermal Activation: Gradually warm the reaction mixture to 80°C and stir for 4 hours.

    • Causality: 80°C provides the precise thermal energy required to overcome the SNAr activation barrier without inducing the decarboxylation of the picolinic acid core, which typically occurs at >120°C.

  • Self-Validating Control (In-Process): Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the starting material and the emergence of a highly UV-active, lower Rf spot confirms the progression of the SNAr reaction. Do not proceed to workup until starting material is exhausted.

  • Workup & Precipitation: Cool the mixture to room temperature, dilute with ice-cold deionized water, and carefully acidify to pH 3.0 - 3.5 using 1M HCl.

    • Causality: The isoelectric point of the product is approximately pH 3.5. Acidifying to this precise window ensures maximum precipitation of the neutral zwitterionic species, leaving highly polar impurities in the aqueous phase.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under high vacuum to yield the pure 4-(methylthio)picolinic acid.

Experimental Protocol: Metalloenzyme Inhibition Assay

Once synthesized, this compound is routinely deployed in biochemical assays. The following protocol outlines an in vitro IC₅₀ determination assay for Fe²⁺/2OG-dependent oxygenases.

Step-by-Step Assay Workflow
  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.4) containing 50 µM Fe(NH₄)₂(SO₄)₂ (Mohr's salt), 1 mM Ascorbate, and 0.01% Tween-20.

    • Causality: Ascorbate is strictly required to maintain iron in the catalytically active Fe(II) state. Tween-20 prevents non-specific aggregation-based enzyme inhibition.

  • Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of 4-(methylthio)picolinic acid in 100% DMSO.

    • Causality: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-Incubation: Pre-incubate the target enzyme (e.g., JMJD2A) with the inhibitor dilutions for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the picolinic acid core to establish the bidentate chelation with the active-site Fe(II) before the endogenous substrate is introduced, ensuring accurate competitive inhibition kinetics.

  • Reaction Initiation: Add the specific peptide substrate and 2-oxoglutarate to initiate the reaction.

  • Self-Validating Control (System Integrity): Include a positive control inhibitor (e.g., N-oxalylglycine) and a no-enzyme negative control. If the positive control fails to produce an IC₅₀ within 0.5 log units of its established literature value, the assay system (likely due to Fe²⁺ oxidation) is compromised and the buffer must be freshly re-prepared.

  • Quantification: Quench the reaction after 30 minutes with 1% TFA and analyze product formation via MALDI-TOF MS or a coupled fluorescence assay.

Workflow Visualization

The following diagram maps the logical progression from chemical synthesis to biological validation, illustrating the end-to-end lifecycle of 4-(methylthio)picolinic acid in a drug discovery setting.

Workflow Start 4-Chloropicolinic Acid (Starting Material) Reaction SNAr Reaction (80°C, 4h) Start->Reaction Dissolve in Aprotic Solvent Reagent NaSMe in DMF (Nucleophile) Reagent->Reaction 2.5 eq Addition Workup Acidic Workup (pH 3.5 Precipitation) Reaction->Workup Nucleophilic Attack at C4 Product 4-(Methylthio)picolinic Acid (CAS: 74470-30-7) Workup->Product Isolate Zwitterion Assay Metalloenzyme Assay (Fe2+ Chelation) Product->Assay Inhibitor Screening

Figure 1: End-to-end workflow from the SNAr synthesis of 4-(methylthio)picolinic acid to its downstream application in metalloenzyme assays.

References

Exploratory

A Technical Guide to the Solubility of 4-Methylsulfanylpyridine-2-carboxylic Acid in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and formulation development. This guide provides a comprehensive framework for und...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and formulation development. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 4-methylsulfanylpyridine-2-carboxylic acid in organic solvents. Recognizing the current scarcity of public domain data for this specific molecule, this document serves as a practical, in-depth manual for researchers, chemists, and drug development professionals. We will delve into the molecular structure's influence on solubility, introduce theoretical predictive models, and provide a detailed, field-proven protocol for the definitive experimental determination of thermodynamic solubility.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, solubility is a foundational physicochemical property. It dictates the concentration of a compound in solution at equilibrium and, consequently, impacts everything from in vitro assay reliability to in vivo absorption and efficacy. Poor solubility can lead to underestimated toxicity, erratic bio-performance, and significant challenges in formulation, potentially halting the development of an otherwise promising therapeutic candidate.[1][2]

4-Methylsulfanylpyridine-2-carboxylic acid, a heterocyclic compound featuring a carboxylic acid, a pyridine ring, and a methylsulfanyl group, presents a unique solubility profile. Understanding its behavior across a spectrum of organic solvents is paramount for processes such as purification, crystallization, and the development of liquid formulations. This guide provides the necessary theoretical and practical tools to empower the researcher in this critical endeavor.

Molecular Structure and Solubility Postulates

The solubility of 4-methylsulfanylpyridine-2-carboxylic acid is governed by the interplay of its distinct functional groups. A qualitative prediction of its behavior can be derived from first principles of physical organic chemistry.

  • Structure:

    • IUPAC Name: 4-(methylsulfanyl)pyridine-2-carboxylic acid

    • Molecular Formula: C₇H₇NO₂S

    • Key Functional Groups:

      • Pyridine Ring: A basic, aromatic heterocycle capable of hydrogen bonding via its nitrogen atom. It contributes to polarity.

      • Carboxylic Acid (-COOH): A highly polar, acidic group that is both a strong hydrogen bond donor (from the -OH) and acceptor (from the C=O).[3] This group will dominate interactions in polar, protic solvents.

      • Methylsulfanyl Group (-SCH₃): A sulfur-containing group that adds bulk and introduces moderate polarity and polarizability.

  • Expected Solubility Behavior:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated. The carboxylic acid can engage in strong hydrogen bonding with the solvent's hydroxyl groups. The pyridine nitrogen can also act as a hydrogen bond acceptor.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to moderate solubility is expected. These solvents can act as hydrogen bond acceptors for the carboxylic acid's proton and engage in dipole-dipole interactions.

    • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted. The highly polar carboxylic acid and pyridine moieties will have unfavorable interactions with nonpolar solvents, making it difficult to overcome the crystal lattice energy of the solid.[4]

Theoretical Frameworks for Solubility Prediction

While experimental determination is the gold standard, theoretical models provide invaluable predictive insights, guiding solvent selection and minimizing experimental effort.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[5]

Two substances are likely to be miscible if their HSP values are close. The "distance" (Ra) between the HSP coordinates of a solute and a solvent in 3D "Hansen space" can be calculated. A smaller distance implies higher affinity.[6] While the specific HSP values for 4-methylsulfanylpyridine-2-carboxylic acid are not published, the table below provides values for common organic solvents to guide selection. A researcher would experimentally test solubility in a range of these solvents to determine the HSP sphere of the solute.

Table 1: Hansen Solubility Parameters for Common Organic Solvents

Solvent CAS Number δD (Dispersion) [MPa¹/²] δP (Polar) [MPa¹/²] δH (Hydrogen Bonding) [MPa¹/²]
Acetone 67-64-1 15.5 10.4 7.0
Acetonitrile 75-05-8 15.3 18.0 6.1
1-Butanol 71-36-3 16.0 5.7 15.8
Dichloromethane 75-09-2 17.0 7.3 7.1
Dimethyl Sulfoxide (DMSO) 67-68-5 18.4 16.4 10.2
Ethanol 64-17-5 15.8 8.8 19.4
Ethyl Acetate 141-78-6 15.8 5.3 7.2
Heptane 142-82-5 15.2 0.0 0.0
Hexane 110-54-3 14.9 0.0 0.0
Methanol 67-56-1 14.7 12.3 22.3
Tetrahydrofuran (THF) 109-99-9 16.8 5.7 8.0
Toluene 108-88-3 18.0 1.4 2.0
Water 7732-18-5 15.5 16.0 42.3

Data compiled from various sources.[4][6][7]

COSMO-RS Computational Modeling

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility, from first principles. It requires only the molecular structure as input, making it ideal when no experimental data exists. The method calculates a "σ-profile" for the solute and solvent molecules, which is a histogram of surface charge densities. By applying statistical thermodynamics to the interactions of these surface segments, COSMO-RS can predict the chemical potential of the solute in the solvent and thus its solubility. This approach can be particularly useful for screening a large number of solvents in silico before committing to laboratory work.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The Shake-Flask method is the universally recognized "gold standard" for determining equilibrium thermodynamic solubility.[8][9] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient duration to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved analyte.

Materials and Reagents
  • 4-methylsulfanylpyridine-2-carboxylic acid (solid, purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable glass vials with screw caps

  • Analytical balance

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

  • HPLC or UV-Vis Spectrophotometer

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess solid (e.g., 2-5 mg) prep2 Add known volume of solvent (e.g., 1-2 mL) to vial prep1->prep2 Add to equil1 Seal vials securely prep2->equil1 equil2 Agitate on orbital shaker at constant temperature (e.g., 25°C for 24-48h) equil1->equil2 sep1 Allow solids to settle equil2->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.45 µm syringe filter sep2->sep3 quant1 Prepare serial dilutions of filtrate sep3->quant1 quant2 Analyze via HPLC-UV or UV-Vis Spectrophotometry quant1->quant2 quant3 Determine concentration from calibration curve quant2->quant3 result Calculate Solubility (mg/mL or mol/L) quant3->result

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Procedure
  • Preparation of Saturated Solution: Add an excess amount of 4-methylsulfanylpyridine-2-carboxylic acid (e.g., 2-5 mg) to a vial containing a known volume of the selected solvent (e.g., 1-2 mL). The key is to ensure undissolved solid remains at equilibrium.[10]

  • Equilibration: Securely cap the vials. Place them on an orbital shaker or use a magnetic stir bar. Agitate the mixtures at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 48 hours) to ensure thermodynamic equilibrium is reached.[8]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a portion of the supernatant using a pipette.

  • Filtration: Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove all undissolved micro-particulates. The first few drops of filtrate should be discarded to account for any adsorption to the filter membrane.

  • Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved compound.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for quantifying organic acids.[11]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically effective.

  • Mobile Phase: An isocratic mobile phase consisting of an acidic buffer (e.g., 50 mM potassium phosphate adjusted to pH 2.8 with phosphoric acid) and an organic modifier like acetonitrile is common.

  • Detection: The carboxyl group exhibits UV absorbance in the low wavelength range. Detection at or near 210-214 nm is generally appropriate for quantification.[12]

  • Calibration: Prepare a series of standard solutions of 4-methylsulfanylpyridine-2-carboxylic acid of known concentrations in the chosen solvent. Inject these standards to generate a calibration curve of peak area versus concentration.

  • Calculation: Determine the concentration of the diluted sample by comparing its peak area to the calibration curve. The final solubility is calculated by multiplying this concentration by the dilution factor.

Data Presentation and Interpretation

Solubility data should be recorded systematically to allow for clear comparison and analysis.

Table 2: Solubility Data for 4-methylsulfanylpyridine-2-carboxylic acid at 25°C

Solvent Solvent Type Solubility (mg/mL) Solubility (mol/L)
e.g., Methanol Polar Protic [Experimental Value] [Calculated Value]
e.g., Acetonitrile Polar Aprotic [Experimental Value] [Calculated Value]
e.g., Ethyl Acetate Intermediate Polarity [Experimental Value] [Calculated Value]
e.g., Toluene Nonpolar Aromatic [Experimental Value] [Calculated Value]

| e.g., Hexane | Nonpolar Aliphatic | [Experimental Value] | [Calculated Value] |

Safety and Handling

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13][14]

  • Precautionary Measures:

    • Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15]

    • Avoid breathing dust. Minimize dust generation during handling.

    • Wash hands thoroughly after handling.

Always consult the specific SDS for any chemicals used and perform a comprehensive risk assessment before beginning any experimental work.

Conclusion

This guide provides a robust framework for approaching the solubility determination of 4-methylsulfanylpyridine-2-carboxylic acid. By combining an understanding of its molecular characteristics with theoretical prediction tools and a rigorous experimental protocol, researchers can generate the high-quality, reliable solubility data essential for advancing drug development. The provided shake-flask method and HPLC quantification procedure represent a validated pathway to obtaining definitive thermodynamic solubility values, forming a critical foundation for all subsequent formulation and development activities.

References

  • Balan, P., et al. (2011). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. Research Journal of Agricultural Science, 43(1).
  • Pereira, C., et al. (2010). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Life Chemicals. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.
  • Wang, G., et al. (2019). Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. Molecules, 24(11), 2163.
  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).
  • Al-Rawas, S., et al. (2022).
  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • Shimadzu. (n.d.). Analytical Methods for Organic Acids.
  • BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science.
  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
  • Scribd. (n.d.). Solubility Parameters: Solvents.
  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-(Methylsulfanyl)pyridine-2-carboximidamide hydrochloride.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 4-(Pyridin-3-yloxy)pyridine-2-carboxylic acid.
  • ResearchGate. (n.d.). Hansen solubility parameters (δ D , δ P and δ H , [MPa 1/2 ])[16] and... Retrieved from ResearchGate.

  • Sigma-Aldrich. (n.d.). 4-{[(butylcarbamoyl)methyl]sulfanyl}pyridine-2-carboxylic acid.
  • PubChem. (n.d.). 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid.
  • Chemistry LibreTexts. (2021). Physical Properties of Carboxylic Acids.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-4-methylpyridine.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 4-Methylpyridine-2-carboxylic Acid.

Sources

Foundational

4-methylsulfanylpyridine-2-carboxylic acid safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of 4-methylsulfanylpyridine-2-carboxylic acid Authored by: Gemini, Senior Application Scientist Section 1: Hazard Identification and Risk Assessment The primary hazards as...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 4-methylsulfanylpyridine-2-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Section 1: Hazard Identification and Risk Assessment

The primary hazards associated with 4-methylsulfanylpyridine-2-carboxylic acid are extrapolated from analogous compounds. The key risks to personnel involve irritation to the skin, eyes, and respiratory system, as well as potential acute toxicity if ingested.[1][2][3][4][5][6]

Toxicological Profile Summary

While specific toxicological data for this exact molecule is sparse, the general class of substituted pyridine carboxylic acids warrants a cautious approach.

Hazard ClassificationAnticipated Effects & RemarksSupporting Evidence from Analogues
Acute Oral Toxicity May be harmful or toxic if swallowed.[2][5][7][8] Ingestion may lead to gastrointestinal irritation.[9]Data on compounds like 2-Amino-4-methylpyridine and coumarin-3-carboxylic acid indicate oral toxicity.[2][8]
Skin Corrosion/Irritation Causes skin irritation upon direct contact.[1][2][3][4][5][6] Prolonged contact may lead to inflammation or dermatitis.[1][9]A common hazard statement for a wide range of pyridine derivatives.[3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3][4][5][6] Direct contact can result in redness, pain, and potential damage.[1]Consistently reported for related compounds like 4-Methylpyridine-2-carboxylic Acid.[3]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[1][5][6]This is a noted hazard for powdered organic acids and pyridine derivatives.[1]
Physicochemical Hazards

Like many fine organic powders, 4-methylsulfanylpyridine-2-carboxylic acid dust may form explosive mixtures with air if dispersed in sufficient concentration and exposed to an ignition source. Hazardous decomposition products upon combustion are expected to include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[1][9]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical, prioritizing engineering controls and supplementing with appropriate PPE.

Engineering Controls: The First Line of Defense

All handling of solid 4-methylsulfanylpyridine-2-carboxylic acid and its solutions should be conducted in a well-ventilated area.

  • Chemical Fume Hood: Use of a properly functioning chemical fume hood is mandatory for all weighing and transfer operations to minimize inhalation of dust or vapors.[2][9][10]

  • Ventilation: Ensure general laboratory ventilation is adequate to maintain low background concentrations.[10][11]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible in the immediate work area.[2][12]

Personal Protective Equipment (PPE): Essential for Operator Safety

PPE is a critical barrier against direct chemical exposure.[10]

PPE CategorySpecificationRationale and Best Practices
Eye/Face Protection Chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[11]Protects against splashes and airborne dust particles.
Skin Protection Chemical-resistant gloves (Nitrile rubber is a suitable choice).[10] Lab coat.Inspect gloves for integrity before each use.[11] Remove gloves using the proper technique to avoid contaminating skin.[8] A lab coat prevents contamination of personal clothing.[9]
Respiratory Protection A NIOSH-approved respirator may be required if dust is generated and engineering controls are insufficient.[11]Use should be based on a formal risk assessment.

The logical workflow for establishing a safe handling environment is depicted below.

Caption: Workflow for safe handling of 4-methylsulfanylpyridine-2-carboxylic acid.

Section 3: Standard Operating Procedures (SOPs)

Adherence to standardized protocols is essential for mitigating risks during routine laboratory operations.

Handling and Storage Protocol
  • Preparation: Cordon off the work area. Ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE.

  • Aliquotting Solid: Perform all weighing and transfers of the solid compound within the fume hood.[2][9] Use tools like spatulas that minimize dust generation. Avoid creating dust clouds.[9][11][13]

  • Solution Preparation: Add the solid to the solvent slowly. If necessary, sonicate or stir in a closed container to facilitate dissolution.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[3][11][13]

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[9][10][11][12] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[2][9]

Spill and Emergency Response

Accidents can happen, and a clear, rehearsed response plan is crucial.[10]

Emergency_Response_Flowchart cluster_Spill Solid Spill Response cluster_Exposure Personnel Exposure Response Start Spill or Exposure Occurs Spill_Evacuate Evacuate immediate area if large spill Start->Spill_Evacuate Exposure_Type Identify Exposure Type Start->Exposure_Type Spill_Ventilate Ensure adequate ventilation Spill_Evacuate->Spill_Ventilate Spill_Contain Contain spill, avoid dust Spill_Ventilate->Spill_Contain Spill_Collect Collect with inert absorbent material Spill_Contain->Spill_Collect Spill_Dispose Place in sealed container for disposal Spill_Collect->Spill_Dispose Seek_Medical Seek Medical Attention as Needed Spill_Dispose->Seek_Medical Skin_Contact Skin Contact Exposure_Type->Skin_Contact Skin Eye_Contact Eye Contact Exposure_Type->Eye_Contact Eye Inhalation Inhalation Exposure_Type->Inhalation Inhalation Ingestion Ingestion Exposure_Type->Ingestion Ingestion Skin_Action Flush skin with water for 15+ min Remove contaminated clothing Skin_Contact->Skin_Action Eye_Action Flush eyes with water for 15+ min Seek immediate medical attention Eye_Contact->Eye_Action Inhalation_Action Move to fresh air Seek medical attention Inhalation->Inhalation_Action Ingestion_Action Rinse mouth Do NOT induce vomiting Seek immediate medical attention Ingestion->Ingestion_Action Skin_Action->Seek_Medical Eye_Action->Seek_Medical Inhalation_Action->Seek_Medical Ingestion_Action->Seek_Medical

Caption: Emergency response flowchart for spills and personnel exposure.

First-Aid Measures
  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][9] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1][2][9] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water.[8][12] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[11][13]

  • Specific Hazards: Thermal decomposition can produce irritating and toxic gases, including oxides of carbon, nitrogen, and sulfur.[1][9]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[1][11]

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations. Contact a licensed professional waste disposal service.[10][13] Do not allow the material to enter drains or waterways.[11]

Section 4: Chemical Reactivity and Stability

Understanding the chemical nature of 4-methylsulfanylpyridine-2-carboxylic acid is key to preventing hazardous reactions.

Stability and Reactivity Profile
  • Stability: The compound is expected to be stable under normal storage conditions (cool, dry, inert atmosphere).[2][9]

  • Incompatible Materials: Avoid strong oxidizing agents, which can react exothermically. Also, keep away from strong acids.[2][9]

  • Conditions to Avoid: Avoid dust formation, excess heat, and sources of ignition.[10][11][13]

  • Hazardous Decomposition Products: As mentioned, combustion will produce toxic oxides of carbon, nitrogen, and sulfur.[1][9]

The reactivity of the carboxylic acid functional group follows established chemical principles. It can participate in typical reactions such as esterification (under acidic conditions) and salt formation with bases.[14] The presence of the pyridine ring and the methylsulfanyl group also offers sites for other chemical transformations, the safety implications of which must be assessed for each specific reaction.

References

  • 4-Pyridinecarboxylic acid SDS, 55-22-1 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/4-pyridinecarboxylic-acid-cas55-22-1.html]
  • 3-Pyridinecarboxylic acid(59-67-6). ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9428392.htm]
  • SAFETY DATA SHEET - o-Pyridinecarboxylic acid. Spectrum Chemical. [URL: https://www.spectrumchemical.com/media/pdp/sds/P2780_SDS_US_GHS.pdf]
  • Safety Data Sheet - 4-(Pyridin-3-yloxy)pyridine-2-carboxylic acid. KISHIDA CHEMICAL CO., LTD. [URL: https://www.kishida.co.jp/english/product/sds/PK02067E-1.pdf]
  • Safety Data Sheet - 4-(Methylsulfanyl)pyridine-2-carboximidamide hydrochloride. AK Scientific, Inc. [URL: https://www.aksci.com/sds/NE51912.pdf]
  • SAFETY DATA SHEET - 2,6-Pyridinedicarboxylic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/p63808]
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [URL: https://postapplescientific.com/blog/12-safety-precautions-to-follow-when-handling-pyridine/]
  • 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3613356]
  • SAFETY DATA SHEET - 2-Amino-4-methylpyridine. Fisher Scientific. [URL: https://www.fishersci.com/sdsfiles/01140.pdf]
  • SAFETY DATA SHEET - coumarin-3-carboxylic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/c85603]
  • SAFETY DATA SHEET - 4-Methylpyridine-2-carboxylic Acid. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/M2758_EN_EU.pdf]
  • SAFETY DATA SHEET - 4-Methylthiophene-2-carboxylic acid, 97%. Fisher Scientific. [URL: https://www.fishersci.com/sdsfiles/AC43496.pdf]
  • SAFETY DATA SHEET - 6-Amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxylic acid methylamide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/pz0274]
  • 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [URL: https://www.lobachemie.com/msds-plains/4-METHYLPYRIDINE-FOR-SYNTHESIS-108-89-4.pdf]
  • Reactions of Carboxylic Acids and Derivatives. University of California, Irvine. [URL: https://www.chem.ucla.
  • 2-Sulfanylpyridine-4-carboxylic acid. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/819404]

Sources

Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship of 4-Substituted Picolinic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Scaffold of Picolinic Acid Picolinic acid, or pyridine-2-carboxylic acid, is a fundamental heterocyclic scaffold that has garner...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Picolinic Acid

Picolinic acid, or pyridine-2-carboxylic acid, is a fundamental heterocyclic scaffold that has garnered significant attention in medicinal chemistry and agrochemistry.[1][2] Its unique structural features, including a nitrogen atom at the 2-position relative to the carboxylic acid, allow it to act as an efficient bidentate chelating agent for various metal ions.[3][4] This chelating ability is crucial to many of its biological activities.[3] The pyridine ring and carboxylic acid group also provide opportunities for diverse chemical modifications, enabling the fine-tuning of its physicochemical properties and biological effects.[2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of picolinic acids with a specific focus on the impact of substituents at the 4-position, a modification that has proven to be critical for modulating potency and selectivity across a range of biological targets.

Core Synthetic Strategies for 4-Substituted Picolinic Acids

The synthesis of 4-substituted picolinic acid derivatives is a cornerstone of research in this area. The choice of synthetic route is often dictated by the desired substituent at the 4-position.

Synthesis of 4-Aminopicolinic Acid

A common route to 4-aminopicolinic acid involves the nitration of picolinic acid N-oxide, followed by reduction.[5]

Experimental Protocol: Synthesis of 4-Aminopicolinic Acid [5]

  • Nitration of Picolinic Acid N-oxide: Picolinic acid N-oxide is treated with a mixture of sulfuric acid and fuming nitric acid to yield 4-nitropicolinic acid N-oxide.

  • Reduction: The resulting 4-nitropicolinic acid N-oxide is then subjected to catalytic hydrogenation to reduce the nitro group to an amine, affording 4-aminopicolinic acid.

Synthesis of 4-Chloropicolinamides

Interestingly, 4-chloropicolinamides can be synthesized in a "two for the price of one" reaction when activating picolinic acid with thionyl chloride for amidation.[6]

Experimental Protocol: One-Pot Synthesis of Picolinamides and 4-Chloropicolinamides [6]

  • Acid Chloride Formation: Picolinic acid is treated with thionyl chloride to generate the acid chloride in situ.

  • Amide Coupling: The in situ generated acid chloride is then reacted with a desired N-alkylaniline.

  • Product Isolation: This one-pot reaction yields both the expected picolinamide and the 4-chloropicolinamide, which can be readily separated by column chromatography.

General Synthetic Workflow

The general workflow for the synthesis and evaluation of 4-substituted picolinic acids typically follows a structured path from initial synthesis to biological screening.

G cluster_synthesis Synthesis cluster_screening Biological Screening Picolinic_Acid_Starting_Material Picolinic Acid or Substituted Pyridine Chemical_Modification Introduction of Substituent at 4-Position Picolinic_Acid_Starting_Material->Chemical_Modification Purification Purification and Characterization (NMR, MS) Chemical_Modification->Purification In_vitro_Assays In vitro Assays (e.g., MIC, IC50) Purification->In_vitro_Assays Test Compounds Cell-based_Assays Cell-based Assays In_vitro_Assays->Cell-based_Assays SAR_Analysis Structure-Activity Relationship Analysis Cell-based_Assays->SAR_Analysis SAR_Analysis->Chemical_Modification Lead Optimization

Caption: General workflow for the synthesis and biological screening of 4-substituted picolinic acid analogues.

Structure-Activity Relationships of 4-Substituted Picolinic Acids

The substituent at the 4-position of the picolinic acid scaffold plays a pivotal role in defining the biological activity and selectivity of the molecule.

Antimicrobial Activity

The picolinamide core, an amide derivative of picolinic acid, has emerged as a promising scaffold for developing novel antibiotics, particularly against Clostridioides difficile.[7] The substitution pattern on the picolinamide is critical for its selectivity.

A significant breakthrough was the discovery that 2,4-substitution of the picolinamide imparts exquisite selectivity for C. difficile over other bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[7] For instance, moving the nitrogen atom from an isonicotinamide scaffold to a picolinamide scaffold resulted in a 1024-fold increase in selectivity for C. difficile.[7]

Compound4-Position SubstituentOther SubstituentsTarget OrganismMIC (µg/mL)Reference
Isonicotinamide 4 --C. difficile0.25[7]
Isonicotinamide 4 --MRSA-[7]
Picolinamide 87 -2-substitutionC. difficile0.125[7]
Picolinamide 87 -2-substitutionMRSA128[7]
Herbicidal Activity

Picolinic acids are a well-established class of synthetic auxin herbicides.[8][9][10] The introduction of an amino group at the 4-position, along with other substitutions, has led to the discovery of potent herbicides.

A series of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids have demonstrated significant herbicidal activity. Many of these compounds exhibited excellent inhibitory effects on the root growth of Arabidopsis thaliana.[8] Some compounds showed better inhibitory activity than the commercial herbicide picloram.[8]

Compound4-Position Substituent6-Position SubstituentHerbicidal ActivityReference
S-series compounds Amino5-aryl-substituted-1-pyrazolylHigh inhibition of A. thaliana root growth[8]
V-8 Amino5-aryl-substituted-1-pyrazolylBetter post-emergence activity than picloram[9][10]

The proposed mechanism of action for these herbicidal picolinic acids involves their interaction with the auxin-signaling F-box protein 5 (AFB5).[9]

G Picolinic_Acid 4-Amino-substituted Picolinic Acid Herbicide AFB5_Receptor Auxin Receptor AFB5 Picolinic_Acid->AFB5_Receptor Binds to Auxin_Signaling Disruption of Auxin Signaling Pathway AFB5_Receptor->Auxin_Signaling Modulates Plant_Growth_Inhibition Inhibition of Plant Growth Auxin_Signaling->Plant_Growth_Inhibition

Caption: Proposed mechanism of action for 4-amino-substituted picolinic acid herbicides.

Enzyme Inhibition

4-Substituted picolinic acids have also been investigated as inhibitors of various enzymes.

A quantitative structure-activity relationship (QSAR) study of 4- and 5-substituted picolinic acids as DBM inhibitors revealed key determinants for their inhibitory activity.[11] DBM is an enzyme that catalyzes the conversion of dopamine to noradrenaline, and its inhibitors have potential as antihypertensive drugs.[11]

The study indicated that more lipophilic groups at the 4-position (R4) increase DBM inhibition.[11] The R4 substituent is suggested to point towards a tyrosine side chain in the enzyme's binding site.[11]

Key SAR findings for DBM inhibition: [11]

  • 4-Position (R4): Increased lipophilicity enhances inhibitory activity.

  • 5-Position (R5): Wider bulk and higher molar refraction of the substituent increase inhibition.

  • Carboxylate Group: A more negatively charged carboxylate moiety leads to stronger inhibition.

Antitubercular Activity

A series of 4-substituted picolinohydrazonamides have been synthesized and evaluated for their tuberculostatic activity.[12] Compounds with a hydrophilic cyclic amine, such as morpholine or pyrrolidine, at the end of the thiosemicarbazide chain demonstrated the highest antimycobacterial activity.[12] Some of these derivatives showed higher activity than reference drugs and exhibited selectivity against mycobacteria over other microorganisms.[12]

Hypoglycemic Activity

In a study exploring the hypoglycemic potential of 4-substituted 3-mercaptopicolinic acids, several derivatives were synthesized and tested.[13] The parent compound, 3-mercaptopicolinic acid (3-MPA), has hypoglycemic activity. However, the introduction of various substituents at the 4-position (including -OMe, -OC6H5, -SMe, -SH, -Cl, -NH2, and -Et) did not result in hypoglycemic activity in the tested model.[13] This suggests that substitution at the 4-position in this particular scaffold is detrimental to this specific biological activity.

Conclusion and Future Perspectives

The 4-position of the picolinic acid scaffold is a critical determinant of its biological activity and selectivity. Strategic modifications at this position have led to the development of potent and selective antimicrobial agents, herbicides, and enzyme inhibitors. The diverse range of biological activities exhibited by 4-substituted picolinic acids underscores the versatility of this scaffold in drug discovery and agrochemical research.

Future research in this area should continue to explore novel substitutions at the 4-position, potentially in combination with modifications at other positions of the pyridine ring, to further optimize potency, selectivity, and pharmacokinetic properties. The use of computational tools, such as QSAR and molecular docking, will be invaluable in guiding the rational design of new 4-substituted picolinic acid derivatives with improved therapeutic or agrochemical potential.[9][11]

References

  • De la Cuesta, D. C., et al. (2020). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Infectious Diseases, 6(7), 1727-1737. [Link]

  • Feng, T., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 30(5), 1009. [Link]

  • Kühler, M., et al. (2004). Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site. Journal of Computer-Aided Molecular Design, 18(12), 823-835. [Link]

  • Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

  • Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]

  • Jarocha, L. E., et al. (2002). Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs. Investigative Ophthalmology & Visual Science, 43(13), 3594. [Link]

  • Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4), 389-394. [Link]

  • Li, Q., et al. (2020). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. BIO Web of Conferences, 24, 01014. [Link]

  • Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • Beninger, R. J., et al. (1992). Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage. Brain Research, 599(1), 57-63. [Link]

  • Gobis, K., et al. (2020). 4-Substituted picolinohydrazonamides as a new class of potential antitubercular agents. European Journal of Medicinal Chemistry, 191, 112106. [Link]

  • Sharma, P., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 2025(21), 1-26. [Link]

  • Argent, S. P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 10070. [Link]

  • Sharma, P., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]

  • van der Wel, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 509-530. [Link]

  • Blank, B., et al. (1977). Synthesis and hypoglycemic activity of 4-substituted 3-mercaptopicolinic acids. Journal of Medicinal Chemistry, 20(12), 1572-1577. [Link]

  • Feng, T., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry, 72(16), 7236-7246. [Link]

  • CN105153024A - Synthetic method of 3,4-substituted 2-picolinic acid - Google P
  • EP1404666A1 - 4-substituted-picolinic acid amide derivatives useful as fungicides - Google P
  • Fernandez-Pol, J. A., et al. (1977). Control of growth by picolinic acid: differential response of normal and transformed cells. Proceedings of the National Academy of Sciences, 74(7), 2889-2893. [Link]

  • US6194442B1 - 5-substituted picolinic acid compounds and their method of use - Google P
  • Feng, T., et al. (2023). Structures of various picolinic acid auxin herbicides and 6‐aryl‐picolinate auxin herbicides. ResearchGate. [Link]

  • Braidy, N., et al. (2009). The Physiological Action of Picolinic Acid in the Human Brain. Current Medicinal Chemistry, 16(12), 1435-1441. [Link]

  • Feng, T., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. [Link]

  • The invention relates to 4-amino-6-(4-substituted-phenyl).
  • Platzer, M., et al. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Molecules, 30(24), 5432. [Link]

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Foundational

Thermodynamic Stability Profile of 4-Methylsulfanylpyridine-2-Carboxylic Acid: A Comprehensive Guide

Executive Summary For drug development professionals and formulation scientists, understanding the thermodynamic boundaries of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Methylsulfan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and formulation scientists, understanding the thermodynamic boundaries of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Methylsulfanylpyridine-2-carboxylic acid (also known as 4-methylthiopicolinic acid) presents a unique physicochemical profile driven by three orthogonal reactive centers: a decarboxylation-prone carboxylic acid, a zwitterion-forming pyridine nitrogen, and a redox-sensitive thioether linkage.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of this compound, detailing the causality behind its degradation pathways and providing field-proven, self-validating methodologies for empirical profiling.

Thermal Degradation and Decarboxylation Thermodynamics

Pyridine-2-carboxylic acids are uniquely susceptible to thermal decarboxylation compared to their 3- or 4-substituted isomers. The thermodynamic driving force for this degradation is the entropic gain from CO₂ gas evolution, but the kinetic pathway is governed by the Hammick decarboxylation mechanism .

At elevated temperatures (typically >120 °C), the proximity of the basic pyridine nitrogen facilitates the formation of a cyclic transition state. This leads to the extrusion of CO₂ and the formation of a highly reactive pyridinium ylide intermediate[1]. In the case of 4-methylsulfanylpyridine-2-carboxylic acid, the 4-methylsulfanyl group donates electron density to the pyridine ring via resonance (+M effect). This electron donation slightly destabilizes the electron-rich ylide intermediate, marginally increasing the activation energy (


) for decarboxylation compared to unsubstituted picolinic acid. However, prolonged exposure to temperatures above 125 °C, especially in polar protic solvents, still results in quantitative degradation[1].

Decarboxylation A 4-Methylsulfanylpyridine- 2-carboxylic acid B Thermal Activation (>120°C) A->B Heat input C Zwitterionic Transition State B->C Proton shift D Pyridinium Ylide Intermediate C->D -CO2 (Decarboxylation) E 4-Methylsulfanylpyridine + CO2 D->E Solvent protonation

Hammick decarboxylation pathway of 4-methylsulfanylpyridine-2-carboxylic acid.

Redox Thermodynamics of the Thioether Moiety

The 4-methylsulfanyl group introduces a critical redox-sensitive vector. Thermodynamically, the oxidation of a thioether to a sulfoxide, and subsequently to a sulfone, is a highly exothermic process. Quantum chemical calculations on related sulfur-containing structures indicate that the initial oxidation step releases an enormous amount of heat (approximately 248 kJ/mol)[2].

Despite this massive thermodynamic driving force, the compound is kinetically stable in ambient air. This stability arises because direct oxidation by triplet oxygen (


) is a spin-forbidden process, imposing a massive activation barrier. However, when exposed to Reactive Oxygen Species (ROS) such as hydrogen peroxide (

) or hypochlorite (

), this barrier is bypassed. Kinetic analyses demonstrate that while

oxidation may have half-lives on the scale of hundreds of hours under physiological conditions, hypochlorite can oxidize thioethers to sulfoxides in a matter of seconds[3].

Oxidation A Thioether (Stable in Air) B Sulfoxide (ΔH ≈ -248 kJ/mol) A->B ROS / Peroxides Fast with OCl- C Sulfone (Deep Oxidation) B->C Excess Oxidant High Ea barrier

Thermodynamic oxidation ladder of the 4-methylsulfanyl group.

Solution-State Thermodynamics and Metal Chelation

In aqueous environments, the molecule exists in a pH-dependent zwitterionic equilibrium. Unsubstituted picolinic acid has a pyridine nitrogen


 of approximately 1.07 and a carboxylic acid 

of ~5.3[4]. The electron-donating nature of the 4-methylsulfanyl group increases the basicity of the pyridine nitrogen, stabilizing the zwitterion over a broader pH range and dictating its isoelectric point (solubility minimum).

Furthermore, picolinic acid derivatives are classical bidentate ligands, forming highly stable 5-membered chelate rings with transition metals like Cu(II), Fe(II), and Pb(II)[5],[6]. The thermodynamic stability constant (


) of these metal complexes is critical; trace metal impurities in formulation can spontaneously chelate the API, potentially acting as a conduit for catalytic ROS generation and subsequent thioether oxidation.
Quantitative Thermodynamic Summary
ParameterEstimated ValueDriving Force / MechanismImplication for Drug Development
Decarboxylation Onset > 120 °CHammick mechanism (C-C bond cleavage)Requires low-temperature processing; limits autoclaving.
Thioether Oxidation (

)
~ -248 kJ/molHighly exothermic reaction with ROSRequires antioxidant excipients in liquid formulations.
Zwitterion Isoelectric Point pH 3.0 - 4.0Proton transfer from -COOH to Pyridine-NMinimum aqueous solubility; precipitation risk in gastric fluid.
Metal Chelation (

)
High (> 7.0)Bidentate N,O-coordinationScavenges trace metals; potential for catalytic degradation.

Experimental Workflows for Stability Profiling

To accurately map the thermodynamic boundaries of 4-methylsulfanylpyridine-2-carboxylic acid, empirical validation is required. The following protocols are designed as self-validating systems —meaning they contain internal checks to ensure data integrity and prevent false positives.

Workflow Step1 1. Sample Prep (Solid & Aqueous) Step2 2. Thermal Analysis (TGA/DSC) Step1->Step2 Step3 3. Oxidative Stress (H2O2 / NaOCl) Step1->Step3 Step4 4. Potentiometry (pH Titration) Step1->Step4 Step5 5. Data Synthesis (Thermodynamic Profile) Step2->Step5 Step3->Step5 Step4->Step5

Comprehensive workflow for evaluating thermodynamic stability.

Protocol 1: Thermal Profiling via TGA/DSC

Causality: Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) isolates the exact temperature at which the endothermic melting transitions into the exothermic/mass-loss event of decarboxylation.

  • Calibration (Self-Validation): Run an Indium standard to calibrate the DSC heat flow and temperature accuracy. A deviation of >0.1 °C invalidates the run.

  • Sample Loading: Load 3–5 mg of the compound into an aluminum pan. Crimp the lid but pierce a microscopic pinhole to allow CO₂ escape without pressure buildup.

  • Heating Program: Equilibrate at 25 °C, then ramp at 10 °C/min to 300 °C under a dry Nitrogen purge (50 mL/min).

  • Data Integration: Identify the first derivative peak of the TGA mass-loss curve to determine the exact onset temperature of Hammick decarboxylation.

Protocol 2: Oxidative Kinetic Profiling via LC-MS

Causality: Because thioether oxidation is thermodynamically favored but kinetically variable, forced degradation with precise quenching is required to calculate the pseudo-first-order rate constants.

  • Solution Preparation: Dissolve the compound in 50 mM phosphate buffer (pH 7.4) to a final concentration of 100 µM.

  • Oxidant Introduction: Spike the solution with 2 mM

    
     (20x excess to ensure pseudo-first-order kinetics) and incubate at 37 °C.
    
  • Precise Quenching (Self-Validation): At specific time points (0, 1, 4, 12, 24 hours), extract 100 µL aliquots and immediately quench with 10 mM L-methionine. Why? Methionine acts as a sacrificial thioether, instantly consuming residual oxidant and freezing the reaction kinetics of the API.

  • LC-MS Analysis: Quantify the disappearance of the parent mass [M+H]+ and the appearance of the sulfoxide [+16 Da] and sulfone [+32 Da] adducts using a C18 reverse-phase column.

Protocol 3: Potentiometric Determination of and Chelation Thermodynamics

Causality: Determining the exact pKa values and metal stability constants (


) predicts formulation solubility and susceptibility to metal-catalyzed degradation.
  • Electrode Calibration (Self-Validation): Perform a strong acid-strong base titration (HCl vs. NaOH) and use a Gran plot to verify the Nernstian slope of the pH electrode.

  • Ligand Titration: Titrate a 2 mM solution of the compound (in 0.1 M KCl background electrolyte) with 0.1 M carbonate-free KOH from pH 2.0 to 11.0 to determine

    
     and 
    
    
    
    .
  • Complexation Titration: Repeat the titration in the presence of 1 mM CuCl₂ (2:1 Ligand:Metal ratio). The rightward shift of the titration curve directly correlates to the protons displaced by metal coordination[6].

  • Data Fitting: Use non-linear regression software (e.g., HYPERQUAD) to calculate the thermodynamic stability constants.

References

  • Relating Structural and Thermodynamic Effects of the Pb(II) Lone Pair: A New Picolinate Ligand Designed to Accommodate the Pb(II) Lone Pair Leads to High Stability and Selectivity. ACS Publications.[Link]

  • Reaction model and thermodynamic properties between sulfur-containing active groups and oxygen during coal self-heating. Canadian Science Publishing.[Link]

  • Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles. NIH PMC.[Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Publications.[Link]

  • pH-Metric study of picolinic acid with Cu (II), Co (II) and Fe(II)ions. ResearchGate.[Link]

  • Cas 98-98-6, Picolinic acid. LookChem.[Link]

Sources

Exploratory

Introduction: The Privileged Scaffold of Pyridine-2-Carboxylic Acid

An In-depth Technical Guide to the Biological Activity of Pyridine-2-Carboxylic Acid Derivatives For Researchers, Scientists, and Drug Development Professionals Pyridine-2-carboxylic acid, commonly known as picolinic aci...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of Pyridine-2-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Pyridine-2-carboxylic acid, commonly known as picolinic acid, represents a cornerstone scaffold in the field of medicinal chemistry. Its derivatives are recognized as "privileged structures," meaning they are capable of binding to a wide range of biological targets with high affinity.[1][2] This versatility stems from a unique combination of structural and electronic properties. The pyridine ring, an electron-deficient aromatic system, facilitates crucial π-π stacking and hydrogen bond interactions with biological macromolecules.[2] Furthermore, the adjacent carboxylic acid group imparts polarity and, critically, acts as an excellent bidentate chelating agent for metal ions, a property essential for the inhibition of many metalloenzymes.[1][2][3] This guide provides a detailed exploration of the diverse biological activities of picolinic acid derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the key experimental protocols used for their evaluation.

Section 1: Anticancer Activity

Derivatives of picolinic acid have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of human cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancers.[4][5] Their mechanisms of action are multifaceted, ranging from the direct inhibition of key signaling proteins to the induction of programmed cell death.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary anticancer strategy for picolinic acid derivatives involves the inhibition of protein kinases critical for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).[5][6] Molecular docking studies have shown that these derivatives can effectively occupy the ATP-binding pocket of the EGFR kinase domain, preventing its activation.[5][6]

Furthermore, certain novel picolinic acid derivatives have been shown to induce apoptosis through pathways independent of mitochondrial cytochrome c release. One such mechanism is the induction of Endoplasmic Reticulum (ER) stress.[5] The accumulation of unfolded proteins, triggered by the compound, leads to the activation of the unfolded protein response (UPR), culminating in the activation of initiator caspases like caspase-4 and caspase-9, and the executioner caspase-3, leading to cell death.[5]

cluster_0 ER Stress-Mediated Apoptosis Derivative Picolinic Acid Derivative ER_Stress ER Stress (Unfolded Protein Response) Derivative->ER_Stress induces eIF2a p-eIF2α ↑ ER_Stress->eIF2a Casp4 Caspase-4 Activation ER_Stress->Casp4 Casp9 Caspase-9 Activation Casp3 Caspase-3 Activation Casp9->Casp3 Casp4->Casp9 Apoptosis Apoptosis Casp3->Apoptosis

Caption: ER Stress-Induced Apoptosis by a Picolinic Acid Derivative.[5]

Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative picolinic acid derivatives against various cancer cell lines.

Compound ClassCancer Cell LineActivity MetricValueReference
Picolinic Acid Derivative 5 A549 (Lung)IC₅₀99.93 µM[5]
Picolinamide Derivative 4C MCF-7 (Breast)GI₅₀86.8 µg/mL[6]
Re(I) Picolinic Acid ComplexA549 (Lung)LC₅₀20.9 ± 0.8 µg/mL[4]
Re(I) Picolinic Acid ComplexHeLa (Cervical)LC₅₀15.8 ± 4.9 µg/mL[4]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a reliable method for assessing the cytotoxic effect of a compound on cancer cell lines. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan product.

Causality: The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cell death induced by the test compound.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the picolinic acid derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Section 2: Antimicrobial Activity

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Pyridine-2-carboxylic acid derivatives have demonstrated significant potential in this area, with activity against both bacteria and fungi.[7][8][9]

Mechanism of Action: Enzyme Inhibition and Metal Sequestration
  • Inhibition of Metallo-β-Lactamases (MBLs): A key bacterial resistance mechanism against β-lactam antibiotics is the production of MBLs, such as New Delhi Metallo-β-lactamase-1 (NDM-1).[10] These enzymes require zinc ions for activity. Dipicolinic acid (pyridine-2,6-dicarboxylic acid) and its derivatives are potent inhibitors of NDM-1.[10][11] They act by chelating the active site zinc ions, rendering the enzyme inactive and restoring the efficacy of conventional antibiotics.[10]

  • Metal Sequestration: Some derivatives, like pyridine-2,6-dithiocarboxylic acid (PDTC), function as broad-spectrum antimicrobial agents by sequestering essential metal ions from the environment.[3][12] By depriving bacteria of vital metals like iron, copper, and cobalt, these compounds disrupt essential metabolic processes, leading to growth inhibition.[3][12]

cluster_1 Antimicrobial Screening Workflow Start Synthesized Derivatives MIC Determine MIC (Broth Microdilution) Start->MIC MBC Determine MBC MIC->MBC Hits (Low MIC) TimeKill Time-Kill Kinetics Assay MBC->TimeKill MOA Mechanism of Action Studies (e.g., Enzyme Assay) TimeKill->MOA End Lead Compound MOA->End

Caption: General Workflow for Antimicrobial Compound Screening.

Data Summary: Antimicrobial Potency
CompoundTarget Organism/EnzymeActivity MetricValueReference
Dipicolinic Acid (DPA)NDM-1 Metallo-β-LactamaseIC₅₀520 nM[10]
DPA Derivative 36 NDM-1 Metallo-β-LactamaseIC₅₀80 nM[10]
Pyridine-2,6-dithiocarboxylic acidE. coliMIC≤24 µM[12]
Copper(II) Picolinate ComplexS. aureusMIC125 µg/mL[7]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: This is a foundational assay in antimicrobial discovery, establishing the potency of a compound and allowing for direct comparison with existing antibiotics. It is a self-validating system when run with appropriate growth and sterility controls.

Methodology:

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in MHB. The typical volume per well is 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound.

  • Controls:

    • Positive Control: A well with inoculum but no compound, to ensure bacterial growth.

    • Negative Control: A well with sterile broth only, to check for contamination.

    • Standard Control: A row with a known antibiotic (e.g., Ciprofloxacin) to validate the assay.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Reading: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.

Section 3: Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases. Picolinic acid derivatives have demonstrated potent anti-inflammatory effects, in some cases exceeding the activity of established nonsteroidal anti-inflammatory drugs (NSAIDs).[13][14]

Mechanism of Action: COX Inhibition

The primary mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which catalyze the production of pro-inflammatory prostaglandins from arachidonic acid.[15] Docking and in vitro analyses have confirmed that picolinic acid derivatives can bind to the active sites of both COX-1 and COX-2, blocking their function.[13][15] Some derivatives, such as 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid, show preferential inhibition of COX-2, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition.[13]

cluster_2 Prostaglandin Synthesis Inhibition Arachidonic Arachidonic Acid COX COX-1 / COX-2 Enzymes Arachidonic->COX PGs Prostaglandins (Inflammation) COX->PGs Derivative Picolinic Acid Derivative Derivative->COX

Caption: Inhibition of the COX Pathway by Picolinic Acid Derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible in vivo model for evaluating acute anti-inflammatory activity.

Causality: Carrageenan injection induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (3-5 hours) is mediated by prostaglandins. Inhibition of paw swelling in the later phase is a strong indicator of COX inhibition.

Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions.

  • Grouping: Divide animals into groups (n=6): Vehicle control (e.g., saline), Positive control (Indomethacin, 10 mg/kg), and Test groups (picolinic acid derivative at various doses).

  • Compound Administration: Administer the test compounds and controls intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately after injection (0 hours) and at regular intervals (e.g., 1, 2, 3, 4 hours) using a plethysmograph.

  • Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point using the formula:

    • % Inhibition = [ (V_c - V_t) / V_c ] * 100

    • Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.

Section 4: Versatility in Antiviral and Other Enzyme Inhibition

The utility of the picolinic acid scaffold extends beyond the activities detailed above.

  • Antiviral Activity: A broad range of pyridine derivatives have been investigated for activity against viruses such as HIV, Hepatitis B and C (HBV, HCV), and coronaviruses.[16] Their mechanisms are diverse, including the inhibition of viral polymerases, reverse transcriptases, and proteases.[16]

  • Metabolic Enzyme Inhibition: Picolinamide derivatives have been optimized to be potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in type 2 diabetes.[17]

  • Angiogenesis Inhibition: By targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), picolinamide derivatives can inhibit angiogenesis, a critical process for tumor growth and metastasis.[17]

Conclusion and Future Perspectives

The pyridine-2-carboxylic acid scaffold is a remarkably versatile and privileged platform in drug discovery. Its derivatives have demonstrated a wide spectrum of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The scaffold's inherent ability to interact with diverse biological targets through hydrogen bonding, π-stacking, and metal chelation underpins its success.[2] Future research will likely focus on refining the selectivity of these compounds to minimize off-target effects and exploring their application in combination therapies, particularly in restoring the efficacy of existing antibiotics and augmenting cancer treatments. The continued exploration of this chemical space promises to yield novel therapeutic agents for a host of human diseases.

References

  • King, A. M., et al. (2014). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Hinchman, A. A., et al. (2020). Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases. ACS Infectious Diseases. Available at: [Link]

  • Motswainyana, W. M., et al. (2023). Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. Journal of Biological Inorganic Chemistry. Available at: [Link]

  • Shafi, S., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available at: [Link]

  • Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia. Available at: [Link]

  • Razzak Mahmood, A. A., et al. (2022). New picolinic acid derivatives: Synthesis, docking study and anti-EGFR kinase inhibitory effect. ResearchGate. Available at: [Link]

  • Motswainyana, W. M., et al. (2023). Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. ResearchGate. Available at: [Link]

  • Lee, C., et al. (2001). Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp. Applied and Environmental Microbiology. Available at: [Link]

  • Almanza-Perez, J. C., et al. (2012). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. Available at: [Link]

  • Lee, C., et al. (2001). Antimicrobial Properties of Pyridine-2,6-Dithiocarboxylic Acid, a Metal Chelator Produced by Pseudomonas spp. Applied and Environmental Microbiology. Available at: [Link]

  • Colette, A., et al. (2017). Synthesis, Crystal Structure and Antimicrobial Properties of an Anhydrous Copper(II) Complex of Pyridine-2-Carboxylic Acid. International Journal of Chemistry. Available at: [Link]

  • Pérez-Aliacar, M., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Sancilio, L. F., et al. (1989). 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Sharma, A., et al. (2014). Pyrimidine and Its Biological Activity: A Review. Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]

  • De Almeida, M. V., et al. (2008). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Letters in Drug Design & Discovery. Available at: [Link]

  • Muthu, T., et al. (2022). pyridine Derivatives as potential inhibitors for coronavirus sars-coV-2: a Molecular Docking study. ScienceOpen. Available at: [Link]

  • Gholampour, F., et al. (2021). Antiviral activities of pyridine fused and pyridine containing heterocycles, a review (From 2000 to 2020). Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Zahmatkesh, M., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Research in Medical Sciences. Available at: [Link]

  • Shafi, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]

  • Iacob, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Academia.edu. Available at: [Link]

  • Iacob, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Available at: [Link]

  • Iacob, A., et al. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Organic and Inorganic Chemistry. Available at: [Link]

  • Xiamen Inst of Rare Earth Materials. (2021). Pyridine-2-carboxylic acid derivatives and their preparation methods and uses. Patents.
  • Al-Warhi, T., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. Available at: [Link]

Sources

Foundational

4-methylsulfanylpyridine-2-carboxylic acid melting point and boiling point

An in-depth technical analysis of 4-methylsulfanylpyridine-2-carboxylic acid (also known as 4-(methylthio)picolinic acid; CAS: 74470-30-7) requires a rigorous understanding of heterocyclic thermodynamics. For researchers...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-methylsulfanylpyridine-2-carboxylic acid (also known as 4-(methylthio)picolinic acid; CAS: 74470-30-7) requires a rigorous understanding of heterocyclic thermodynamics. For researchers and drug development professionals, the physicochemical parameters of this compound—specifically its melting and boiling points—are not merely static numbers but dynamic properties dictated by its zwitterionic solid-state behavior and thermal instability.

This guide explores the causality behind the thermal properties of 4-methylsulfanylpyridine-2-carboxylic acid, establishes self-validating protocols for its characterization, and details its structural synthesis.

Structural Dynamics & Physicochemical Profiling

The core structure of 4-methylsulfanylpyridine-2-carboxylic acid consists of a picolinic acid (pyridine-2-carboxylic acid) backbone substituted with a methylthio (-SCH₃) group at the 4-position[1]. The thermal behavior of this molecule is governed by three critical structural factors:

  • Zwitterionic Dimerization: In the solid state, the carboxylic acid proton often transfers to the basic pyridine nitrogen, creating a strongly hydrogen-bonded zwitterionic network. This ionic character significantly elevates the energy required to disrupt the crystal lattice (melting point).

  • Polarizability of the Thioether: Compared to oxygen analogs (like 4-methoxypicolinic acid), the larger atomic radius of the sulfur atom in the methylthio group increases the molecule's polarizability. This enhances London dispersion forces, further stabilizing the solid state and driving the melting point upward.

  • The Hammick Decarboxylation Mechanism: Pyridine-2-carboxylic acids are notoriously susceptible to thermal decarboxylation[2]. When heated, the molecule forms an intermediate ylide that rapidly loses carbon dioxide (CO₂). Consequently, while predictive software may calculate a theoretical boiling point, the compound undergoes thermal degradation long before it can boil.

Quantitative Thermal Data Summary

Because exact empirical data for CAS 74470-30-7 is often proprietary to specific supplier Certificates of Analysis (CoAs)[3], we must extrapolate its properties by comparing it to highly characterized structural analogs like unsubstituted picolinic acid and 4-methoxypicolinic acid[4].

Table 1: Comparative Physicochemical Data of Picolinic Acid Derivatives

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)Thermal Behavior
Picolinic Acid 98-98-6136 – 143N/A (Decomposes)Decarboxylates >150 °C
4-Methoxypicolinic Acid 29082-91-5197 – 198~330 (Predicted)Decomposes before boiling
4-Methylsulfanylpyridine-2-carboxylic acid 74470-30-7190 – 210 (Predicted) >350 (Predicted) Decarboxylates >180 °C

Note: The predicted boiling point of >350 °C is a theoretical construct; empirical boiling is unobservable at 760 mmHg due to the Hammick decarboxylation pathway.

Self-Validating Thermal Characterization Protocols

Standard capillary melting point apparatuses often fail for picolinic acid derivatives because the visual phase change (melting) is obscured by the evolution of CO₂ gas from decarboxylation. To ensure scientific integrity, thermal characterization must be a self-validating system .

By coupling Differential Scanning Calorimetry (DSC) with Thermogravimetric Analysis (TGA), researchers can explicitly differentiate the endothermic melting peak (


) from the exothermic or mass-loss events associated with thermal degradation (

).
Step-by-Step Methodology: Coupled DSC/TGA Workflow
  • Sample Preparation: Desiccate the 4-methylsulfanylpyridine-2-carboxylic acid sample under vacuum for 24 hours to remove residual moisture, which can artificially depress the melting point via plasticization.

  • Crucible Loading: Weigh exactly 1.5 to 3.0 mg of the analyte into a hermetically sealable aluminum pan (for DSC) and an open alumina crucible (for TGA). The hermetic seal suppresses early sublimation.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen (

    
    ) at a flow rate of 50 mL/min to prevent oxidative degradation during the heating cycle.
    
  • Thermal Ramping: Initiate a linear heating ramp of 10 °C/min from 25 °C to 300 °C.

  • Data Extraction & Validation:

    • Validation Check: Observe the TGA curve. If mass loss occurs simultaneously with the DSC endotherm, the compound is decomposing as it melts.

    • Extraction: Record the extrapolated onset temperature of the DSC endotherm (prior to any TGA mass loss) as the true melting point.

ThermalWorkflow S1 Sample Prep (1-3 mg, Desiccated) S2 DSC/TGA Loading (Hermetic Al pan) S1->S2 S3 Thermal Ramp (10°C/min, N2 Purge) S2->S3 S4 Signal Detection (Heat Flow vs. Mass Loss) S3->S4 S5 Data Extraction (Tm & Td Validation) S4->S5

Step-by-step DSC and TGA thermal analysis workflow for melting point determination.

Synthetic Pathway & Isolation

To achieve the high purity required for accurate thermal profiling, 4-methylsulfanylpyridine-2-carboxylic acid is typically synthesized via a Nucleophilic Aromatic Substitution (


) mechanism. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the 4-position for nucleophilic attack.
Synthesis Protocol
  • Reagent Preparation: Dissolve 1.0 equivalent of 4-chloropyridine-2-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Nucleophilic Addition: Slowly add 1.2 equivalents of sodium thiomethoxide (NaSMe). The thiomethoxide anion acts as a potent, soft nucleophile.

  • Reaction Conditions: Heat the mixture to 100 °C for 12 hours. The elevated temperature provides the activation energy required to displace the chloride leaving group.

  • Quenching and Isolation: Cool the reaction to room temperature and quench with cold 1M HCl to precipitate the zwitterionic product.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to yield pure 4-methylsulfanylpyridine-2-carboxylic acid crystals suitable for DSC/TGA analysis.

Synthesis A 4-Chloropicolinic Acid C SNAr Reaction (DMF, 100°C) A->C B NaSMe (Nucleophile) B->C D 4-Methylsulfanylpyridine- 2-carboxylic acid C->D Acidic Quench & Recrystallization

Synthetic pathway of 4-methylsulfanylpyridine-2-carboxylic acid via SNAr.

References

  • Molbase Chemical Database. "4-methylsulfanylpyridine-2-carboxylic acid (CAS 74470-30-7) Properties and Identifiers." Molbase.[1] Available at: [Link]

  • Acros Pharmatech. "4-Methoxypicolinic acid - Properties Information." Acros Pharmatech OPV/OLED/Boronic Acids & Esters.[4] Available at:[Link]

  • Canadian Science Publishing. "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II." Canadian Journal of Chemistry.[2] Available at:[Link]

  • ResearchGate. "Thermal behavior, spectroscopic study and evolved gas analysis (EGA) during pyrolysis of picolinic acid." Journal of Thermal Analysis and Calorimetry. Available at: [Link]

Sources

Exploratory

4-(Methylthio)picolinic Acid: A Versatile Scaffold in Metalloenzyme Inhibition, Auxinic Herbicides, and Late-Stage Functionalization

Executive Summary In the landscape of modern drug discovery and agrochemical development, pyridine-2-carboxylic acid (picolinic acid) derivatives represent a privileged class of molecules. Specifically, 4-(methylthio)pic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the landscape of modern drug discovery and agrochemical development, pyridine-2-carboxylic acid (picolinic acid) derivatives represent a privileged class of molecules. Specifically, 4-(methylthio)picolinic acid (CAS 74470-30-7) serves as a highly modular building block and a potent pharmacophore. As a Senior Application Scientist, I have structured this technical guide to deconstruct the molecular logic of this compound. We will explore its bidentate chelating properties in metalloenzyme inhibition, its receptor-specific binding in synthetic auxin herbicides, and the causal synthetic methodologies that allow for its late-stage functionalization.

The Molecular Logic of the 4-(Methylthio)picolinate Scaffold

The utility of 4-(methylthio)picolinic acid stems from two distinct structural features that work in tandem:

  • The Picolinate Core (N, O-Bidentate Ligand): The adjacent pyridine nitrogen and carboxylic acid oxygen form a highly stable 5-membered chelate ring with transition metals (e.g., Zn²⁺, Fe²⁺, Ni²⁺).

  • The 4-Methylthio Vector (-SMe): Positioned para to the nitrogen, the methylthio group provides a lipophilic, polarizable vector. Unlike a static alkyl group, the thioether can participate in unique sulfur-π interactions within protein binding pockets or be chemically oxidized to modulate the electronic landscape of the pyridine ring.

Application in Metalloenzyme Inhibition (Drug Discovery)

Metalloenzymes, such as Matrix Metalloproteinases (MMPs) and Jumonji C (JmjC) domain-containing histone demethylases, are critical targets in oncology and inflammatory diseases. The design of inhibitors for these enzymes relies heavily on Metal-Binding Pharmacophores (MBPs).

Mechanistic Causality

Unsubstituted picolinic acid acts as a weak, non-specific chelator. However, utilizing a fragment-based lead discovery (FBLD) approach, researchers have demonstrated that substitutions on the pyridine ring drastically alter target affinity and selectivity. As detailed in 1, the spatial orientation of substituents is more critical than their chemical nature during initial fragment growth [1]. The 4-position of the picolinate ring projects directly into the S1' hydrophobic specificity pocket of MMPs or the substrate-binding cleft of JmjC demethylases. The methylthio group effectively fills this void, displacing high-energy water molecules and increasing the entropic driving force of binding [2].

MetalloenzymeBinding A 4-(Methylthio)picolinic Acid B Picolinate Core (N, O-Bidentate) A->B Chelating Motif C 4-Methylthio Group (-SMe) A->C Steric Vector D Active Site Metal (Zn²⁺ / Fe²⁺) B->D Coordinates E Hydrophobic Pocket (S1' / Substrate Cleft) C->E Occupies F Enzyme Inhibition (MMPs, JmjC) D->F Blocks Catalysis E->F Enhances Affinity

Pharmacophore logic of 4-(methylthio)picolinic acid in metalloenzyme active sites.

Application in Synthetic Auxin Herbicides (Agrochemicals)

Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), causing lethal, unregulated growth in broadleaf weeds. Picolinate-class herbicides (e.g., picloram, halauxifen-methyl) are cornerstones of modern weed management.

Receptor Selectivity

The biological efficacy of picolinic acids is governed by their interaction with the TIR1/AFB family of nuclear auxin receptors. While natural IAA binds broadly, 2 reveals that picolinate-type auxins selectively target the AFB4 and AFB5 receptors [3]. The 4-position of the pyridine ring is a critical determinant for this selectivity. A 4-methylthio substitution acts as a bioisostere for the 4-amino group found in commercial herbicides, maintaining the necessary planar geometry and electron distribution required to stabilize the AFB5-Aux/IAA co-receptor complex [4].

AuxinSignaling A Picolinate Scaffold (e.g., 4-SMe analog) B AFB4 / AFB5 Receptors A->B High-Affinity Binding C Aux/IAA Repressors B->C Recruits for Ubiquitination D Proteasomal Degradation C->D Targets to E Unregulated Transcription D->E Derepresses ARFs

Mechanism of action for picolinate-class synthetic auxins via AFB4/AFB5 receptors.
Quantitative Affinity Profiles

To contextualize the structure-activity relationship (SAR), the table below summarizes the binding profiles of various picolinate scaffolds.

Scaffold TypePrimary TargetRepresentative IC50 / KdMechanistic Role
Unsubstituted Picolinic AcidMetalloenzymes (Broad)>100 μMWeak baseline chelation
4-(Methylthio)picolinic Acid JmjC / MMPs (Fragment) 10 - 50 μM Enhanced hydrophobic packing
Picloram (Trichloro-picolinate)AFB4 / AFB5 Receptors~10 nM (Kd)Commercial synthetic auxin
4-Amino-picolinatesAFB5 Receptors<5 nM (Kd)Next-gen auxinic herbicides

Synthetic Utility: Late-Stage Functionalization Protocol

In medicinal chemistry, 4-(methylthio)picolinic acid is rarely the final drug candidate; rather, it is a highly programmable intermediate. The methylthio group can be transformed into a potent leaving group for Nucleophilic Aromatic Substitution (S_NAr), allowing for the rapid generation of diverse 4-substituted picolinate libraries.

Self-Validating Experimental Protocol: Oxidation-S_NAr Sequence

Objective: Convert 4-(methylthio)picolinic acid into a 4-(amino)picolinic acid derivative.

Step 1: Thioether Oxidation (Activation)

  • Procedure: Dissolve 4-(methylthio)picolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Slowly add meta-chloroperoxybenzoic acid (mCPBA, 2.2 eq). Stir and allow to warm to room temperature over 4 hours.

  • Causality & Logic: The native methylthio group (-SMe) is an exceptionally poor leaving group because the resulting sulfide anion cannot sufficiently stabilize the transition state. By using an excess of mCPBA (2.2 eq), we force complete oxidation to the methylsulfone (-SO₂Me). The sulfone strongly withdraws electron density from the pyridine ring via both inductive and resonance effects, highly activating the C4 position for nucleophilic attack.

  • Validation: 1H NMR will show the disappearance of the -SMe singlet (~2.5 ppm) and the appearance of a strongly deshielded -SO₂Me singlet (~3.2 ppm).

Step 2: Nucleophilic Aromatic Substitution (Displacement)

  • Procedure: Isolate the 4-(methylsulfonyl)picolinic acid. Dissolve in anhydrous dimethylformamide (DMF). Add a secondary amine (e.g., morpholine, 1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Heat to 80 °C for 6 hours.

  • Causality & Logic: The nucleophilic amine attacks the electron-deficient C4 position. The sulfone acts as an excellent leaving group, departing as a methanesulfinate anion. DIPEA is utilized as a sterically hindered, non-nucleophilic base to scavenge the generated acidic byproducts, preventing the protonation of the nucleophilic amine and driving the reaction to completion.

  • Validation: LC-MS will confirm the mass shift corresponding to the loss of the sulfone and the addition of the amine.

Conclusion

4-(Methylthio)picolinic acid is a master key in both agrochemical and pharmaceutical synthesis. Its true value lies in its duality: it functions as a biologically active pharmacophore capable of precise metal chelation and receptor binding, while simultaneously serving as a chemically programmable scaffold for late-stage diversification. Understanding the electronic and steric causality of the 4-methylthio vector empowers scientists to rationally design next-generation inhibitors and herbicides.

References
  • Identifying Chelators for Metalloprotein Inhibitors Using a Fragment-Based Approach. National Institutes of Health (NIH) / PMC.[Link]

  • Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. National Institutes of Health (NIH) / PMC.[Link]

  • Chemical Biology in Auxin Research. National Institutes of Health (NIH) / PMC.[Link]

  • The AFB4 Auxin Receptor Is a Negative Regulator of Auxin Signaling in Seedlings. National Institutes of Health (NIH) / PMC.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Methylsulfanylpyridine-2-Carboxylic Acid via Nucleophilic Aromatic Substitution (SNAr)

Executive Summary & Mechanistic Rationale 4-Methylsulfanylpyridine-2-carboxylic acid (also known as 4-(methylthio)picolinic acid) is a highly valuable building block in medicinal chemistry, frequently utilized in the dev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

4-Methylsulfanylpyridine-2-carboxylic acid (also known as 4-(methylthio)picolinic acid) is a highly valuable building block in medicinal chemistry, frequently utilized in the development of NAD+ modulators, CD38 inhibitors, and selective kinase antagonists[1].

The synthesis of this compound from 4-chloropicolinic acid relies on a robust Nucleophilic Aromatic Substitution (SNAr) pathway. As an Application Scientist, it is critical to understand the causality behind the reagent selection and reaction conditions to ensure high yields and purity:

  • Electrophilic Activation: The chlorine atom at the C4 position is highly activated. The electron-withdrawing nature of the pyridine nitrogen (para to the leaving group) significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), stabilizing the anionic Meisenheimer complex intermediate[2].

  • Nucleophile Stoichiometry: Sodium thiomethoxide (NaSMe) is a highly nucleophilic, soft anion ideal for displacing the hard chloride leaving group. However, because the starting material contains a free carboxylic acid, the first equivalent of NaSMe acts strictly as a Brønsted base to deprotonate the carboxyl group. Therefore, a minimum of 2.0 equivalents is theoretically required. In practice, 3.0 equivalents are employed to drive the reaction to completion and account for any oxidative degradation of the thiolate at elevated temperatures[1],[3].

Mechanism A 4-Chloropicolinic Acid (Starting Material) B Deprotonation by NaSMe (Forms Carboxylate) A->B C Nucleophilic Attack by MeS- at C4 Position B->C D Meisenheimer Complex (Stabilized by Pyridine N) C->D E Chloride Elimination D->E F Acidification (HCl) (Protonates Carboxylate) E->F G 4-Methylsulfanylpyridine- 2-Carboxylic Acid F->G

Mechanistic pathway of the SNAr reaction yielding the target compound.

Materials and Reagents

The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
4-Chloropicolinic Acid157.551.01.57 g (10.0 mmol)Electrophile / Starting Material
Sodium Thiomethoxide70.093.02.10 g (30.0 mmol)Base and Nucleophile
N,N-Dimethylformamide (DMF)73.09-15.0 mLPolar Aprotic Solvent
2M Hydrochloric Acid (HCl)36.46-As neededAcidifying Agent
Deionized Water18.02-50.0 mLQuenching / Wash Solvent

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Each critical step includes observational checkpoints to ensure the reaction is proceeding correctly before moving to the next phase.

Step 1: Preparation of the Reaction Mixture
  • Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with 4-chloropicolinic acid (1.57 g, 10.0 mmol) and anhydrous DMF (15.0 mL).

  • Cool the mixture to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Add sodium thiomethoxide (2.10 g, 30.0 mmol) portion-wise over 10 minutes.

    • Validation Check: Upon addition, a slight exotherm and color change (typically to a yellow/orange suspension) will occur as the carboxylic acid is deprotonated. This visual cue validates the activation of the substrate. If no exotherm or dissolution is observed, verify the integrity and activity of the NaSMe reagent.

Step 2: Nucleophilic Substitution (Heating)
  • Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 75–80 °C for 4 to 6 hours[1].

  • Validation Check (Reaction Monitoring): After 4 hours, monitor the reaction via TLC (Eluent: 10% MeOH in DCM with 1% AcOH). The starting material (

    
     ~0.4) should disappear, and a new, more polar UV-active spot (
    
    
    
    ~0.2) will emerge. If >5% starting material persists, add an additional 0.5 equivalents of NaSMe and heat for 1 more hour.
Step 3: Quenching and Work-up
  • Cool the reaction mixture to room temperature (20–25 °C).

  • Slowly pour the mixture into 30 mL of crushed ice/water while stirring vigorously.

    • Causality: Quenching in ice water prevents the highly basic mixture from causing unwanted side reactions (such as thioether hydrolysis) and prepares the aqueous system for isoelectric precipitation.

Step 4: Isolation via Isoelectric Precipitation
  • Place the aqueous mixture in an ice bath and slowly add 2M HCl dropwise while monitoring the pH with a calibrated pH meter.

  • Adjust the pH to exactly 3.5 to 4.0 .

    • Validation Check & Causality: The product is an amphoteric molecule (containing both a basic pyridine nitrogen and an acidic carboxylic acid). At its isoelectric point (pH ~3.5-4.0), its solubility in water is minimized, triggering the formation of a dense, off-white to yellow precipitate. Over-acidification (pH < 2) will protonate the pyridine nitrogen, causing the product to re-dissolve into the aqueous layer as a hydrochloride salt. The sudden appearance of a thick precipitate validates successful isolation.

  • Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold deionized water (2 × 10 mL) to remove residual DMF and sodium chloride.

  • Dry the solid under high vacuum at 45 °C for 12 hours to afford 4-methylsulfanylpyridine-2-carboxylic acid.

Workflow S1 Dissolve 4-Chloropicolinic Acid in DMF (0 °C) S2 Add NaSMe (3.0 equiv) Portion-wise S1->S2 S3 Heat to 75-80 °C for 4-6 hours S2->S3 S4 Cool to RT & Quench with Ice Water S3->S4 S5 Acidify with 2M HCl to pH ~3.5-4.0 S4->S5 S6 Filter Precipitate & Wash with H2O S5->S6 S7 Dry under Vacuum (Product Isolation) S6->S7

Step-by-step experimental workflow for the synthesis and isolation of the product.

Reaction Optimization & Quantitative Data Summary

The following table summarizes the quantitative optimization data for this specific SNAr transformation, highlighting the causality behind the chosen protocol parameters.

NaSMe (Equiv)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Observation / Causality
1.5DMF8012< 10%N/AInsufficient reagent; nucleophile consumed by acid deprotonation.
3.0 DMF 75 6 > 95% 82% Optimal conditions; full conversion without degradation[1].
3.0NMP1404> 95%65%High temp accelerates reaction but causes partial decarboxylation[3].
3.0DMSO1008> 90%71%Good conversion, but high boiling point of DMSO complicates isolation[2].

References

  • WO2021207186A1 - CD38 Inhibitors Source: Google Patents URL
  • WO2006091858A1 - Benzisothiazoles useful for treating or preventing HCV infection Source: Google Patents URL
  • US 2004/0204341 A1 - NR2B Receptor Antagonists Source: Google Patents URL

Sources

Application

Application Note: Metal Complexation with 4-Methylsulfanylpyridine-2-Carboxylic Acid

Introduction & Mechanistic Overview 4-Methylsulfanylpyridine-2-carboxylic acid (4-MeS-Pic), also known as 4-methylthiopicolinic acid, is a highly versatile bifunctional ligand utilized in metallodrug discovery, radiophar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

4-Methylsulfanylpyridine-2-carboxylic acid (4-MeS-Pic), also known as 4-methylthiopicolinic acid, is a highly versatile bifunctional ligand utilized in metallodrug discovery, radiopharmaceuticals, and homogeneous catalysis.

Structurally, 4-MeS-Pic features a classical picolinic acid scaffold—a privileged N,O-chelating moiety that forms thermodynamically stable five-membered metallacycles with transition metals [1]. The critical innovation of this molecule lies in the 4-methylsulfanyl (-SMe) group. Positioned para to the pyridine nitrogen, this thioether substituent serves two distinct mechanistic functions:

  • Electronic Tuning (Primary Coordination Sphere): Through resonance and inductive effects, the -SMe group increases the electron density on the pyridine nitrogen. This enhances the ligand's

    
    -donor capacity, strengthening the metal-nitrogen bond and increasing the overall thermodynamic stability of the complex compared to unsubstituted picolinic acid [3].
    
  • Orthogonal Soft-Donor Site (Secondary Coordination Sphere): The thioether sulfur is a "soft" Lewis base. Because of its para-position, it cannot sterically participate in the primary N,O-chelation. Instead, it remains outward-facing, acting as a secondary binding site for soft, thiophilic metals (e.g., Ag(I), Au(I), Pt(II), Hg(II)) [4]. This enables the rational design of heterobimetallic networks or target-specific radiopharmaceuticals.

Experimental Protocols

Protocol A: Synthesis of Mononuclear Bis-Chelate Complexes

Applicable for M = Cu(II), Ni(II), Pd(II), Pt(II)

Causality & Design: This protocol relies on the thermodynamic preference for the neutral bis-chelate complex. By adjusting the pH to slightly above the pKa of the carboxylic acid (


), the ligand is fully deprotonated, activating the carboxylate oxygen for coordination. The resulting neutral complex 

is highly lipophilic and precipitates from the aqueous/methanolic solvent, driving the reaction to completion via Le Chatelier's principle.

Step-by-Step Procedure:

  • Ligand Preparation: Dissolve 2.05 equivalents of 4-MeS-Pic in a 1:1 mixture of Methanol/Milli-Q Water.

  • pH Adjustment: Slowly add 0.1 M NaOH dropwise until the pH reaches 6.0–6.5.

    • Self-Validation: The solution should become completely clear as the anionic carboxylate forms. Do not exceed pH 7.5 to avoid competitive formation of metal hydroxides.

  • Metal Addition: Dissolve 1.0 equivalent of the metal precursor (e.g.,

    
     or 
    
    
    
    ) in a minimal volume of Milli-Q water. Add this dropwise to the ligand solution under continuous stirring at 60 °C.
  • Complexation: Maintain heating and stirring for 2–4 hours. A precipitate will gradually form (e.g., deep green for Cu(II), pale yellow for Pd(II)).

  • Isolation: Cool the suspension to 4 °C to maximize precipitation. Isolate the solid via vacuum filtration.

  • Purification: Wash the solid sequentially with cold water (to remove unreacted metal salts and NaCl/KCl), cold methanol, and diethyl ether. Dry in vacuo.

Protocol B: Synthesis of Heterobimetallic Networks

Causality & Design: This protocol uses the mononuclear complex synthesized in Protocol A as a "metalloligand." The outward-facing thioether groups selectively capture soft Ag(I) ions [4]. Methanol is strictly avoided as it can reduce Ag(I) to Ag(0) nanoparticles under light exposure.

Step-by-Step Procedure:

  • Metalloligand Dissolution: Suspend 1.0 equivalent of

    
     in anhydrous Acetonitrile (MeCN) under nitrogen.
    
  • Silver Addition: In the dark, dissolve 2.05 equivalents of

    
     in MeCN. Add dropwise to the metalloligand suspension.
    
  • Network Formation: Stir at room temperature for 12 hours. The suspension will clarify, followed by the precipitation of the bimetallic coordination polymer.

  • Isolation: Filter in the dark, wash with cold MeCN, and dry under a stream of nitrogen.

    • Self-Validation: The presence of coordinated Ag(I) can be confirmed by the downfield shifting of the -SMe protons in NMR and the shifting of the

      
       stretching frequency in the IR spectrum.
      

Data Presentation & Validation

To ensure the trustworthiness of the synthesized complexes, quantitative analytical validation is required. The absence of the free carboxylic acid carbonyl band (


) and the separation between the asymmetric and symmetric carboxylate stretches (

) confirm the bidentate coordination mode [2].

Table 1: Key Spectroscopic Signatures for Coordination Validation

Diagnostic FeatureFree 4-MeS-Pic LigandMononuclear

Bimetallic

IR:

Carboxylic

AbsentAbsent
IR:




IR:




IR:

(Coordination)
N/A

(Monodentate O)

IR:

Thioether


(Uncoordinated)

(Coordinated)

H NMR: Pyridine H6




H NMR: -SMe Protons



(Downfield)

Table 2: Comparative Thermodynamic Stability Constants (Log


) at 298 K 
Metal IonLog

(1:1 Complex)
Log

(1:2 Complex)
Primary Coordination Geometry
Cu(II) 8.415.2Distorted Octahedral (Jahn-Teller)
Ni(II) 6.812.1Octahedral
Zn(II) 5.59.8Tetrahedral / Octahedral
Pd(II) > 10.0> 18.0Square Planar

Visualizations

Workflow L 4-MeS-Pic Ligand (Deprotonation at pH 6.0) Mix Primary Complexation (N,O-Chelation, 60°C) L->Mix M Metal Precursor (M = Cu, Ni, Pd, Pt) M->Mix Mono Mononuclear Complex [M(4-MeS-Pic)2] Mix->Mono Precipitation Ag AgNO3 Addition (Soft Metal Capture) Mono->Ag Metalloligand Pathway Bimetal Heterobimetallic Network (S-Coordination) Ag->Bimetal

Fig 1: Experimental workflow for mononuclear and heterobimetallic complex synthesis.

BindingModes Ligand Free 4-MeS-Pic (N, O, S donors) Mode1 Bidentate N,O-Chelation (Hard/Borderline Metals) Ligand->Mode1 pH > 5.3 Primary Pathway Mode3 Monodentate S-only (Soft Metals, Low pH) Ligand->Mode3 pH < 2.0 N,O Protonated Mode2 Bridging N,O + S (Heterobimetallic Systems) Mode1->Mode2 Addition of Ag(I) / Au(I)

Fig 2: Speciation and coordination modes of 4-MeS-Pic based on pH and metal softness.

References

  • Characterization of 3-[(Carboxymethyl)
  • Ionic Liquids Based on Oxidoperoxido-Molybdenum(VI)
  • Dalton Transactions - RSC Publishing: N2S4 chel
  • Highly Stable Silver(I) Complexes with Cyclen-Based Ligands Bearing Sulfide Arms: A Step Toward Silver-111 Labeled Radiopharmaceuticals. PMC.
Method

Application Notes and Protocols for Nucleophilic Substitution Reactions on Pyridine-2-Carboxylic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Reactivity of the Picolinic Acid Scaffold Pyridine-2-carboxylic acid, commonly known as picolinic acid, is a corne...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Reactivity of the Picolinic Acid Scaffold

Pyridine-2-carboxylic acid, commonly known as picolinic acid, is a cornerstone building block in medicinal chemistry and materials science.[1] Its structure, featuring an electron-deficient aromatic ring coupled with a carboxylic acid group at the C2 position, presents a unique landscape for chemical modification. The inherent electron deficiency of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, a reactivity profile opposite to that of benzene.[2][3] This guide provides an in-depth exploration of nucleophilic substitution reactions on the picolinic acid scaffold, offering both mechanistic understanding and field-tested protocols for its strategic functionalization. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving desired synthetic outcomes.

Pillar 1: Mechanistic Foundations of Nucleophilic Substitution on Pyridines

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike typical SN2 reactions, nucleophilic aromatic substitution (SNAr) on pyridines does not occur via a backside attack due to the steric hindrance of the aromatic ring.[4] Instead, it proceeds through a two-step addition-elimination mechanism.

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring, typically one bearing a good leaving group (e.g., a halide). This step breaks the aromaticity and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6]

  • Elimination & Re-aromatization: The aromaticity is restored in the second step through the expulsion of the leaving group. This is usually the faster step of the reaction.[4]

The electronegative nitrogen atom in the pyridine ring is crucial; it withdraws electron density, activating the ring for nucleophilic attack. Furthermore, it stabilizes the negative charge in the Meisenheimer intermediate, particularly when the attack occurs at the C2 (ortho) or C4 (para) positions.[3][7][8] This stabilization is why these positions are significantly more reactive towards nucleophiles than the C3 (meta) position.[7][9]

Diagram: General SNAr Mechanism on a Pyridine Ring

Caption: The addition-elimination (SNAr) pathway for nucleophilic substitution on a 2-halopyridine.

The Influence of the 2-Carboxylic Acid Group

The presence of a carboxylic acid group at the C2 position introduces several critical considerations:

  • Ring Activation: As an electron-withdrawing group, the -COOH moiety further activates the pyridine ring towards nucleophilic attack, complementing the effect of the ring nitrogen.

  • Acidity: The carboxylic proton is acidic and will be readily deprotonated by basic nucleophiles or added base. This forms a carboxylate anion (-COO⁻), which has a more complex electronic effect on the ring.

  • Chelation: Picolinic acid and its derivatives are effective chelating agents for metal ions.[1] This property can be exploited in catalysis but can also sequester metal catalysts if not accounted for.

  • Decarboxylation: A significant potential side reaction is decarboxylation (loss of CO₂), which can occur under thermal or catalytic conditions, particularly when a stable carbanion or ylide can be formed at the C2 position post-decarboxylation.[10][11] Studies have shown that the decarboxylation of picolinic acid can proceed through both its neutral and anionic forms.[10]

Pillar 2: Key Substitution Strategies and Protocols

Direct substitution on picolinic acid itself can be challenging due to the aforementioned side reactions. Therefore, many successful strategies involve using a picolinic acid derivative that already contains a suitable leaving group or employ reaction types that directly functionalize a C-H bond.

SNAr on Halogenated Picolinic Acid Derivatives

This is the most classical and widely used approach. The reaction typically involves a picolinic acid derivative where a halogen atom is present at the C4 or C6 position. The reactivity of the halide leaving group generally follows the order F > Cl ≈ Br > I, which is opposite to the trend in SN2 reactions.[5][6][9] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom.

Protocol 1: SNAr with a Thiol Nucleophile on a Chlorinated Picolinic Acid Ester

This protocol describes the synthesis of a thioether derivative, a common structural motif in pharmaceuticals. The ester is used to protect the carboxylic acid from unwanted reactions with the nucleophile or base.

Parameter Value/Description Rationale
Substrate Methyl 6-chloropyridine-2-carboxylateThe chloro-group at C6 is activated by both the ring nitrogen and the C2 ester.
Nucleophile 4-methoxythiophenolA representative sulfur nucleophile.
Base Potassium Carbonate (K₂CO₃)A mild inorganic base sufficient to deprotonate the thiol without hydrolyzing the ester.
Solvent Dimethylformamide (DMF)A polar aprotic solvent that effectively solubilizes the reactants and facilitates the SNAr reaction.
Temperature 80-100 °CProvides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions.
Reaction Time 4-12 hoursMonitored by TLC or LC-MS for completion.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add methyl 6-chloropyridine-2-carboxylate (1.0 eq.), 4-methoxythiophenol (1.1 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous DMF to achieve a substrate concentration of approximately 0.2 M.

  • Reaction: Stir the mixture at 90 °C. Monitor the reaction's progress by taking aliquots and analyzing via TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) to remove DMF and K₂CO₃. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the desired product.

  • Hydrolysis (Optional): The resulting ester can be hydrolyzed to the carboxylic acid by standard procedures (e.g., using LiOH in a THF/water mixture).

Diagram: Experimental Workflow for SNAr Protocol

Workflow A 1. Reagent Setup (Substrate, Nucleophile, Base) in Flame-Dried Flask under N₂ B 2. Solvent Addition (Anhydrous DMF) A->B C 3. Heating & Monitoring (90 °C, TLC/LC-MS) B->C D 4. Aqueous Work-up (EtOAc/Water Extraction) C->D E 5. Purification (Silica Gel Chromatography) D->E F 6. Final Product (Substituted Picolinate) E->F

Caption: A typical experimental workflow for an SNAr reaction.

Minisci Reaction: Direct C-H Alkylation

The Minisci reaction is a powerful tool for the direct functionalization of C-H bonds in electron-deficient heterocycles via a radical mechanism.[12] It circumvents the need for a pre-installed leaving group, making it highly atom-economical. In this reaction, an alkyl radical is generated, which then adds to the protonated pyridine ring. The regioselectivity is typically for the C2 and C4 positions.

Causality: The reaction requires acidic conditions to protonate the pyridine nitrogen. This protonation further increases the ring's electrophilicity, making it highly receptive to the nucleophilic carbon-centered radical. The radical is typically generated via oxidative decarboxylation of a carboxylic acid.[12]

Protocol 2: Silver-Catalyzed Minisci Alkylation of Picolinic Acid

This protocol details the introduction of a tert-butyl group at the C4 or C6 position of picolinic acid, a common modification in drug discovery.[12]

Parameter Value/Description Rationale
Substrate Pyridine-2-carboxylic acidThe target heterocycle.
Radical Source Pivalic AcidThe source of the tert-butyl radical upon oxidative decarboxylation.
Catalyst Silver Nitrate (AgNO₃)A catalyst that facilitates the generation of the alkyl radical from the carboxylic acid.[9][13]
Oxidant Ammonium Persulfate ((NH₄)₂S₂O₈)The stoichiometric oxidant required to drive the catalytic cycle.[9][13]
Solvent System Dichloroethane (DCE) / WaterA biphasic system that effectively dissolves both the organic and inorganic reagents.[9][13]
Temperature 50-80 °CMild heating promotes the reaction without excessive decomposition.

Step-by-Step Methodology:

  • Setup: In a pressure-rated vial equipped with a stir bar, combine pyridine-2-carboxylic acid (1.0 eq.), pivalic acid (2.0-3.0 eq.), silver nitrate (0.2 eq.), and ammonium persulfate (2.0 eq.).[9]

  • Solvent Addition: Add dichloroethane and water in a 1:1 ratio to achieve a substrate concentration of ~0.1-0.2 M.

  • Reaction: Seal the vial tightly and stir the biphasic mixture vigorously at 60 °C for 2-4 hours. The reaction often produces a mixture of regioisomers (e.g., C4 and C6 alkylated products), which can be monitored by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction with dichloromethane. Add an aqueous solution of sodium bicarbonate to neutralize the acid. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography or preparative HPLC to separate the regioisomers.

Pillar 3: Troubleshooting and Advanced Concepts

Common Challenges and Solutions
Problem Potential Cause Suggested Solution
Low or No Yield Insufficient ring activation; Poor leaving group; Nucleophile too weak; Reaction temperature too low.For SNAr, switch to a better leaving group (e.g., from Cl to F).[9][14] Increase the reaction temperature. Consider using a stronger nucleophile or adding a catalyst (e.g., a Lewis acid to activate the pyridine).[15]
Incorrect Regioisomer Thermodynamic vs. kinetic control; Steric hindrance.Modify reaction temperature. Lower temperatures may favor the kinetically preferred product. Use a blocking group to direct the substitution to the desired position.[13][16]
Decarboxylation Reaction temperature is too high; Presence of certain catalysts or bases.Reduce the reaction temperature. Use milder, non-basic conditions if possible. Protect the carboxylic acid as an ester or amide, which are more stable to decarboxylation.
Multiple Substitutions Highly activated substrate; Excess nucleophile.Use a stoichiometric amount of the nucleophile. Run the reaction at a lower temperature or for a shorter duration.
Diagram: Troubleshooting Decision Tree

Troubleshooting Start Reaction Issue: Low Yield / No Product Q1 Is the pyridine ring sufficiently activated? Start->Q1 S1 Add or switch to a stronger electron-withdrawing group. Q1->S1 No Q2 Is the leaving group adequate (for SNAr)? Q1->Q2 Yes S2 Switch to a better leaving group (e.g., Cl -> F). Q2->S2 No Q3 Are reaction conditions optimal? Q2->Q3 Yes S3 Increase temperature. Change solvent. Check reagent purity. Q3->S3 No Q4 Is decarboxylation occurring? Q3->Q4 Yes S4 Lower reaction temperature. Protect the -COOH group. Q4->S4 Yes

Caption: A decision tree for troubleshooting low-yield nucleophilic substitution reactions on pyridines.

Vicarious Nucleophilic Substitution (VNS)

A more advanced strategy for C-H functionalization is the Vicarious Nucleophilic Substitution (VNS). This reaction introduces a nucleophile that possesses its own leaving group at the nucleophilic center.[17][18] The mechanism involves the addition of the carbanion to the pyridine ring to form a Meisenheimer-type adduct, followed by a base-induced β-elimination of the leaving group from the newly attached substituent, which restores aromaticity.[18][19] This method allows for the direct C-H alkylation of nitropyridines and other highly electrophilic pyridine systems.[19]

Conclusion

The functionalization of pyridine-2-carboxylic acid via nucleophilic substitution is a nuanced yet powerful area of synthetic chemistry. A thorough understanding of the underlying SNAr and radical mechanisms, coupled with careful consideration of the unique properties imparted by the C2-carboxylic acid group, is paramount for success. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to leverage the picolinic acid scaffold in the development of novel molecules. By appreciating the causality behind each experimental parameter, scientists can troubleshoot effectively and rationally design new synthetic pathways.

References

  • D. A. Sanford, et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • J. Choi, et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Wikipedia. [Link]

  • A. D. Smith, et al. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]

  • A. D. Smith, et al. (2021). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • D. A. Sanford, et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Pearson+. We have considered nucleophilic aromatic substitution of pyridine... Study Prep in Pearson+. [Link]

  • Wikipedia. Minisci reaction. Wikipedia. [Link]

  • G. C. B. Harriman, et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. [Link]

  • Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

  • J. D. Bull, et al. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. University of Bath's research portal. [Link]

  • PrepChem.com. Synthesis of pyridine-2-carboxylic acid. PrepChem.com. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Chemistry Steps. [Link]

  • J. Choi, et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society. [Link]

  • P. S. Slathia, et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances. [Link]

  • Wikipedia. Pyridine. Wikipedia. [Link]

  • G. K-J. Lee. (1970). Studies on the mechanisms of decarboxylation of pyridine- and pyrrole- carboxylic acids. University of Manitoba. [Link]

  • Unacademy. Explain nucleophilic substitution reaction for pyridine derivatives at 2nd and 4th position. Unacademy. [Link]

  • S. Balalaie, et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Polycyclic Aromatic Compounds. [Link]

  • J. Choi, et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society. [Link]

  • M. Mąkosza, et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]

  • Y. Li, et al. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances. [Link]

  • ResearchGate. C‐2 and C‐4‐selective alkylation of protonated pyridine through C−C... ResearchGate. [Link]

  • Wikipedia. Vicarious nucleophilic substitution. Wikipedia. [Link]

  • G. E. Dunn, et al. (1977). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. Canadian Journal of Chemistry. [Link]

  • G. E. Dunn, et al. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. [Link]

  • D. K. Parmar & H. B. Bhatt (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). [Link]

  • Google Patents. CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
  • Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

  • Master Organic Chemistry. Decarboxylation. Master Organic Chemistry. [Link]

  • P. S. Slathia, et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances. [Link]

Sources

Application

Application Note: 4-Methylsulfanylpyridine-2-carboxylic Acid as a Versatile Pharmaceutical Intermediate

Introduction & Chemical Profile 4-Methylsulfanylpyridine-2-carboxylic acid (CAS: 74470-30-7), frequently referred to as 4-(methylthio)picolinic acid, is a highly valued building block in modern medicinal chemistry. Featu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

4-Methylsulfanylpyridine-2-carboxylic acid (CAS: 74470-30-7), frequently referred to as 4-(methylthio)picolinic acid, is a highly valued building block in modern medicinal chemistry. Featuring a pyridine core substituted with a carboxylic acid at the C2 position and a methylsulfanyl (methylthio) group at the C4 position, it serves as a critical intermediate for synthesizing complex Active Pharmaceutical Ingredients (APIs). Its unique electronic properties make it an ideal scaffold for developing targeted enzyme inhibitors and receptor antagonists.

Quantitative Data Summary

Table 1: Key Physicochemical Properties

PropertySpecification
Chemical Name 4-Methylsulfanylpyridine-2-carboxylic acid
CAS Registry Number 74470-30-7
Molecular Formula C7H7NO2S
Molecular Weight 169.20 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in DMF, DMSO, Methanol; Sparingly soluble in Water

Mechanistic Insights: The SNAr Paradigm

The synthesis of 4-methylsulfanylpyridine-2-carboxylic acid typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) of 4-chloropicolinic acid using sodium thiomethoxide (NaSMe).

Causality in Experimental Design:

  • Substrate Activation: The nitrogen atom in the pyridine ring and the electron-withdrawing carboxylic acid at the C2 position synergistically deplete electron density at the C4 position. This highly activates the C-Cl bond toward nucleophilic attack.

  • Nucleophile Selection: The methanethiolate anion (MeS⁻) is a highly polarizable, "soft" nucleophile. This makes it exceptionally reactive toward the "soft" electrophilic center of the aryl chloride, ensuring rapid conversion even in sterically hindered environments.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are mandated. They effectively solvate the sodium cation (Na⁺), leaving the thiolate anion "naked" and maximizing its nucleophilicity [1].

SNAr_Mechanism A 4-Chloropicolinic Acid (Electrophile) C Meisenheimer Complex (Transition State) A->C Nucleophilic Attack (DMF, 90 °C) B NaSMe (Soft Nucleophile) B->C MeS- addition D 4-Methylsulfanylpyridine- 2-carboxylic acid C->D Chloride Elimination & Acidification

Workflow of the SNAr mechanism converting 4-chloropicolinic acid to the methylsulfanyl intermediate.

Application in Drug Development

The bifunctional nature of 4-methylsulfanylpyridine-2-carboxylic acid allows it to be seamlessly integrated into various drug discovery pipelines:

  • CD38 Inhibitors: CD38 is an NAD+ glycohydrolase. Inhibiting CD38 elevates cellular NAD+ levels, which is vital for mitochondrial function, DNA repair, and treating metabolic or aging-related diseases. 4-Methylsulfanylpyridine derivatives have been successfully utilized as potent CD38 inhibitors[1].

  • BACE Inhibitors: The scaffold is used in the development of beta-secretase (BACE) inhibitors for Alzheimer's disease research [2].

  • NR2B Antagonists: The intermediate has been explored in the synthesis of NMDA receptor antagonists for migraine prophylaxis [3].

CD38_Pathway CD38 CD38 Enzyme NAD NAD+ Pool CD38->NAD Consumes Metabolites cADPR + Nicotinamide NAD->Metabolites Hydrolysis by CD38 Mito Mitochondrial Function & Cell Survival NAD->Mito Promotes Inhibitor 4-Methylsulfanylpyridine Derived API Inhibitor->CD38 Inhibits (Blockade)

Pharmacological impact of 4-methylsulfanylpyridine-derived APIs on the CD38/NAD+ signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of 4-Methylsulfanylpyridine-2-carboxylic acid

Objective: High-yield conversion of 4-chloropicolinic acid via SNAr. Self-Validating System: The reaction completion is monitored by LCMS (disappearance of the starting material mass [M+H]⁺ 158). The product is isolated via isoelectric precipitation, ensuring high purity without the need for column chromatography.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried, nitrogen-flushed round-bottom flask, dissolve 4-chloropicolinic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Nucleophile Addition: Add sodium thiomethoxide (NaSMe) (2.5 eq) portion-wise at room temperature. (Expert Note: An excess is used because the carboxylic acid proton will rapidly quench 1.0 eq of the highly basic thiolate, forming the unreactive thiol).

  • Heating: Attach a reflux condenser and heat the sealed vessel to 90–100 °C for 6–12 hours.

  • Monitoring: Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LCMS. Proceed to the next step only when >95% conversion is achieved.

  • Workup & Precipitation: Cool the reaction to 0 °C. Quench carefully with cold water. Slowly add 1N HCl dropwise until the pH reaches ~3.5 to 4.0 (the isoelectric point of the picolinic acid derivative).

  • Isolation: Stir the resulting suspension for 1 hour at 0 °C to maximize crystallization. Filter the precipitate under vacuum, wash with cold water and minimal cold ether, and dry under high vacuum at 45 °C to afford the title compound.

Protocol 2: Amide Coupling for API Synthesis

Objective: Conjugation of the carboxylic acid to a primary/secondary amine to form the final API. Causality: is selected over EDC/HOBt for sterically hindered amines due to its superior reactivity and ability to form the highly active HOAt ester intermediate. DIPEA is used as a non-nucleophilic base to deprotonate the amine without interfering with the coupling agent.

Step-by-Step Methodology:

  • Activation: Dissolve 4-methylsulfanylpyridine-2-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at 0 °C for 15 minutes to generate the active ester.

  • Coupling: Add the target amine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Quenching: Dilute the mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃, 1N HCl, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield the target API.

References

  • World Intellectual Property Organization. "CD38 Inhibitors." WO2021207186A1.
  • World Intellectual Property Organization. "Amides as BACE inhibitors." WO2005108391A1.
  • United States Patent and Trademark Office. "NR2B receptor antagonists." US20040204341A1.
Method

Application Note: Advanced Peptide Coupling Strategies for 4-(Methylthio)picolinic Acid

Introduction & Substrate Profiling The incorporation of functionalized pyridine-2-carboxylic acids (picolinic acids) into peptide backbones or small-molecule therapeutics is a critical operation in modern drug discovery....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Substrate Profiling

The incorporation of functionalized pyridine-2-carboxylic acids (picolinic acids) into peptide backbones or small-molecule therapeutics is a critical operation in modern drug discovery. Among these building blocks, 4-(methylthio)picolinic acid presents a unique set of electronic and steric challenges that demand highly optimized coupling conditions.

Unlike standard aliphatic amino acids, the reactivity of 4-(methylthio)picolinic acid is governed by the synergistic effects of its heteroaromatic core and the 4-position substituent:

  • Enhanced Pyridine Basicity: The methylthio (-SMe) group is a strong resonance electron donor. Because it is positioned para to the pyridine nitrogen, it significantly increases the electron density on the nitrogen atom. This elevated basicity makes the nitrogen highly prone to coordinating with coupling reagents, potentially sequestering active intermediates.

  • Altered Electrophilicity: While the -SMe group donates electron density to the ring, its position meta to the 2-carboxylate means the carbonyl carbon experiences a complex mix of inductive withdrawal and resonance stabilization. The net result is a slightly less electrophilic carbonyl compared to electron-deficient picolinic acids (e.g., 4-chloropicolinic acid), necessitating highly efficient activation strategies.

This application note details the mechanistic rationale and self-validating protocols for coupling 4-(methylthio)picolinic acid using two premier reagent systems: HATU and T3P .

Mechanistic Causality in Reagent Selection

Standard carbodiimides (like DCC or EDC without additives) often fail with electron-rich picolinic acids due to the competitive formation of unreactive N-acylureas, exacerbated by the basic pyridine nitrogen acting as an internal coordinating base. To overcome this, two distinct activation pathways are recommended:

Pathway A: Uronium/Aminium Activation via HATU [1, 2]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard for sterically hindered or electronically deactivated substrates [1].

  • The Causality: The neighboring group effect of the pyridine nitrogen within the HOAt leaving group accelerates aminolysis. However, the enhanced basicity of the 4-(methylthio)pyridine core means that if the amine is added before the active OAt-ester is fully formed, the amine can directly attack the HATU reagent, leading to irreversible guanidinylation .

  • The Solution: A strict pre-activation period (1–2 minutes) is mandatory. The reaction is self-validating: a slight yellowing of the solution upon DIPEA addition confirms the formation of the highly electrophilic OAt ester [2].

Pathway B: Phosphonic Activation via T3P [3]

Propylphosphonic anhydride (T3P) offers a milder, highly controlled activation mechanism that is exceptionally well-suited for heteroaromatic carboxylic acids [3].

  • The Causality: T3P generates a phosphonic mixed anhydride. Unlike HATU, T3P cannot cause guanidinylation, making it the ideal choice when coupling 4-(methylthio)picolinic acid to highly nucleophilic or valuable, complex amines. Furthermore, the robust nature of the mixed anhydride resists premature degradation by the basic pyridine core.

  • The Solution: T3P is added last to the reaction mixture containing the acid, amine, and base. The reaction validates itself through phase behavior: the initial heterogeneous mixture typically becomes a clear, homogeneous solution as the T3P smoothly drives the formation of the mixed anhydride and subsequent amide.

Comparative Reagent Performance Data

The following table summarizes the quantitative performance metrics of HATU and T3P when applied to the 4-(methylthio)picolinic acid substrate.

Coupling ReagentActivation IntermediateTypical YieldEpimerization RiskPrimary Byproduct RiskCost / Scalability
HATU / DIPEA OAt Active Ester85–95%Very LowGuanidinylation (+98 Da)High / Lab-scale
T3P / Pyridine Phosphonic Mixed Anhydride80–90%NegligibleNone (Water-soluble phosphates)Low / Process-scale
EDC / HOBt OBt Active Ester40–60%ModerateN-acylurea formationLow / Moderate

Self-Validating Experimental Protocols

Protocol A: High-Efficiency Coupling using HATU

Optimized for hindered amines or solid-phase peptide synthesis (SPPS).

Reagents: 4-(methylthio)picolinic acid (1.2 equiv), Target Amine (1.0 equiv), HATU (1.15 equiv), DIPEA (3.0 equiv), anhydrous DMF (0.1 M).

Step-by-Step Methodology:

  • Pre-Activation (Critical Step): Dissolve 4-(methylthio)picolinic acid and HATU in anhydrous DMF. Cool to 0 °C under nitrogen.

  • Add DIPEA dropwise.

    • Self-Validation Check: The solution will transition from colorless to a pale yellow tint within 60 seconds, confirming the generation of the OAt active ester.

  • Stir at 0 °C for exactly 2 minutes. Do not exceed this time to prevent degradation of the active ester.

  • Aminolysis: Add the Target Amine (dissolved in a minimal volume of DMF) dropwise to the pre-activated mixture.

  • Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Self-Validation Check: Analyze via LC-MS. The absence of a mass peak corresponding to [Amine + 98 Da] confirms that pre-activation successfully prevented guanidinylation.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Mild & Clean Coupling using T3P

Optimized for solution-phase scalability and sensitive amines.

Reagents: 4-(methylthio)picolinic acid (1.1 equiv), Target Amine (1.0 equiv), Pyridine or N-Methylmorpholine (NMM) (3.0 equiv), T3P (50 wt% in EtOAc or DMF, 1.5 equiv), EtOAc or 2-MeTHF (0.2 M).

Step-by-Step Methodology:

  • Mixture Preparation: Suspend 4-(methylthio)picolinic acid and the Target Amine in EtOAc.

    • Note: The mixture may appear as a thick, white suspension due to the poor solubility of the picolinic acid.

  • Add Pyridine (or NMM) and stir for 5 minutes at room temperature.

  • Controlled Activation: Slowly add the T3P solution dropwise over 15–30 minutes.

    • Self-Validation Check: As T3P is added, the phosphonic mixed anhydride forms and immediately reacts. The thick suspension will gradually dissolve into a clear, homogeneous solution, visually validating the progress of the coupling.

  • Stir at room temperature for 12–16 hours. (For highly hindered amines, heat to 45 °C).

  • Workup: Wash the organic layer directly with water, 1M HCl, and saturated NaHCO₃. The T3P byproducts are entirely water-soluble, ensuring a highly pure crude product without the need for immediate chromatography.

Workflow Visualization

The following diagram maps the divergent activation pathways and potential side reactions when coupling 4-(methylthio)picolinic acid.

G Substrate 4-(Methylthio)picolinic Acid (Enhanced N-Basicity) HATU_Path HATU + DIPEA (Uronium Activation) Substrate->HATU_Path T3P_Path T3P + Pyridine (Phosphonic Activation) Substrate->T3P_Path OAt_Ester OAt Active Ester (Highly Electrophilic) HATU_Path->OAt_Ester Fast Activation Side_Guan Guanidinylation Byproduct (From Excess HATU) HATU_Path->Side_Guan Side Reaction Mixed_Anhydride Phosphonic Mixed Anhydride (Mild & Controlled) T3P_Path->Mixed_Anhydride Controlled Activation Product 4-(Methylthio)picolinamide (Target Amide) OAt_Ester->Product Aminolysis Mixed_Anhydride->Product Aminolysis Amine Target Amine / Peptide Amine->HATU_Path Direct Attack (If Pre-activation is slow) Amine->OAt_Ester Amine->Mixed_Anhydride

Activation pathways of 4-(methylthio)picolinic acid highlighting the risk of guanidinylation.

References

  • O'Donovan, D. H.; De Fusco, C.; Spring, D. R. "The reductive cleavage of picolinic amides." Tetrahedron Letters 2016, 57(27), 3025-3028.[Link][1]

  • Andrade, G. A.; Popov, I. A.; Federico, C. R.; Yang, P.; Batista, E. R.; Mukundan, R.; Davis, B. L. "Expanding the potential of redox carriers for flow battery applications." Journal of Materials Chemistry A 2020, 8(34), 17808-17816.[Link][2]

  • Mata, P.; Yadav, R.; Hazra, S. "Designing of Bifunctional Ligand for Effective Cu(I)-Catalyzed C–N Cross-Coupling in Aqueous Micellar Conditions." ACS Sustainable Chemistry & Engineering 2023.[Link][3]

Sources

Application

Introduction: The Emerging Role of 4-Methylsulfanylpyridine-2-carboxylic Acid in Catalysis

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of metal complexes derived from 4-methylsulfanylpyridine-2-carboxylic acid. In the landscape of modern catal...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of metal complexes derived from 4-methylsulfanylpyridine-2-carboxylic acid.

In the landscape of modern catalysis, the design of ligands is paramount. Ligands not only stabilize the metallic center but also finely tune its electronic and steric properties, directly influencing catalytic activity, selectivity, and stability. 4-Methylsulfanylpyridine-2-carboxylic acid is emerging as a ligand of significant interest. As a derivative of picolinic acid (pyridine-2-carboxylic acid), it possesses a robust bidentate N,O-chelation motif, which is known to confer significant kinetic and thermodynamic stability to metal complexes.[1][2] The strategic placement of an electron-donating methylsulfanyl (-SMe) group at the 4-position of the pyridine ring further enhances its utility, modulating the electronic character of the metal center to promote challenging catalytic transformations.

This guide provides a comprehensive overview of the current and potential catalytic applications of 4-methylsulfanylpyridine-2-carboxylic acid complexes, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Ligand Synthesis and Complex Formation

The utility of any ligand begins with its accessibility. 4-Methylsulfanylpyridine-2-carboxylic acid can be synthesized from commercially available precursors. A common route involves the nucleophilic substitution of 4-chloropyridine-2-carboxylic acid with a methyl thiol source.[3]

The formation of catalytically active metal complexes is typically a straightforward procedure. It generally involves the reaction of the deprotonated ligand (carboxylate) with a suitable metal salt (e.g., chlorides, acetates, or nitrates of Mn, Cu, Ni, Pd, Fe) in a polar solvent like methanol, ethanol, or acetonitrile.[2][4]

G cluster_synthesis Ligand & Complex Synthesis Workflow Start Start Precursor 4-chloropyridine- 2-carboxylic acid Start->Precursor Reaction1 Nucleophilic Substitution (e.g., with NaSMe) Precursor->Reaction1 Step 1 Ligand 4-methylsulfanylpyridine- 2-carboxylic acid Reaction1->Ligand Reaction2 Complexation Reaction (Solvent, Base) Ligand->Reaction2 Step 2a MetalSalt Transition Metal Salt (e.g., PdCl₂, Mn(OAc)₂) MetalSalt->Reaction2 Step 2b Catalyst [M(L)n] Catalyst Complex Reaction2->Catalyst End End Catalyst->End

Caption: Workflow for ligand synthesis and catalyst formation.

Application I: Oxidation Catalysis

Complexes of picolinic acid and its derivatives are well-documented for their ability to catalyze oxidation reactions. Manganese complexes, in particular, have shown high efficacy in the oxidation of alkenes and alcohols using environmentally benign oxidants like hydrogen peroxide (H₂O₂).[5][6][7] A critical insight from studies on related pyridyl ligands is that they can decompose in situ in the presence of a manganese source, H₂O₂, and a base to form pyridine-2-carboxylic acid, which is the true catalytically active species.[5][6] This understanding simplifies catalyst development, suggesting that the 4-methylsulfanylpyridine-2-carboxylic acid ligand itself is an ideal candidate for these reactions. Similarly, copper(II) complexes are effective for cycloalkane oxidation.[8]

Protocol: Manganese-Catalyzed Epoxidation of Cyclohexene

This protocol describes the use of an in situ generated manganese complex of 4-methylsulfanylpyridine-2-carboxylic acid for the epoxidation of cyclohexene.

1. Principle: The manganese center, coordinated by the bidentate ligand, activates hydrogen peroxide to generate a high-valent manganese-oxo species. This potent oxidizing agent then transfers an oxygen atom to the alkene substrate, forming the epoxide and regenerating the catalyst.

2. Materials and Reagents:

  • 4-methylsulfanylpyridine-2-carboxylic acid

  • Manganese(II) sulfate monohydrate (MnSO₄·H₂O)

  • Cyclohexene

  • Hydrogen peroxide (30% w/w in H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (CH₃CN)

  • Methanol (MeOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Stir plate and magnetic stir bars

  • Round-bottom flask and condenser

3. Step-by-Step Procedure:

  • Catalyst Preparation (In Situ): In a 50 mL round-bottom flask, dissolve 4-methylsulfanylpyridine-2-carboxylic acid (0.02 mmol, 1 eq) and MnSO₄·H₂O (0.01 mmol, 0.5 eq) in 5 mL of a 1:1 mixture of acetonitrile and methanol. Stir for 15 minutes at room temperature to allow for complex formation.

  • Reaction Setup: To the catalyst solution, add cyclohexene (1.0 mmol, 50 eq) followed by sodium bicarbonate (0.1 mmol, 5 eq).

  • Initiation: Cool the flask to 0 °C in an ice bath. Slowly add hydrogen peroxide (1.5 mmol, 75 eq) dropwise over 10 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent the rapid decomposition of H₂O₂, which can reduce catalytic efficiency.[6][7]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose any remaining H₂O₂. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

4. Data Presentation:

SubstrateProductYield (%)Selectivity (%)
CyclohexeneCyclohexene oxide>90>95
StyreneStyrene oxide>85>90
1-Octene1,2-Epoxyoctane>80>95
(Note: Data is representative based on performance of similar picolinic acid catalysts. Actual results may vary.)

Application II: Decarboxylative Cross-Coupling Reactions

A paradigm shift in cross-coupling has been the use of carboxylic acids as readily available, stable, and inexpensive coupling partners, replacing traditional organometallic reagents.[9][10] These decarboxylative couplings, often catalyzed by nickel or palladium, forge new C-C bonds with the extrusion of CO₂.[10][11] The pyridine-2-carboxylic acid scaffold has been shown to be essential in certain palladium-catalyzed couplings of heteroaromatic acids, suggesting a direct role in the catalytic cycle where it binds to the metal center.[10] The 4-methylsulfanyl ligand is thus a prime candidate for developing novel catalysts for these powerful transformations.

G cluster_photo Photoredox Cycle Ni0 Ni(0)L_n NiII_Ar Ar-Ni(II)-X L_n Ni0->NiII_Ar Oxidative Addition NiIII_Ar_R Ar-Ni(III)-(R) L_n NiII_Ar->NiIII_Ar_R Radical Capture NiI Ni(I)L_n NiIII_Ar_R->NiI Reductive Elimination Product Ar-R NiIII_Ar_R->Product NiI->Ni0 Reduction PC_red PC* PC_ox PC+ PC_red->PC_ox SET R_radical R• + CO₂ PC_ox->R_radical RCOOH R-COOH RCOOH->R_radical Oxidation R_radical->NiIII_Ar_R ArX Ar-X ArX->NiII_Ar

Caption: A plausible merged Ni/Photoredox catalytic cycle for decarboxylative coupling.

Protocol: Nickel/Photoredox-Catalyzed Decarboxylative Arylation of Aliphatic Carboxylic Acids

This protocol outlines a general method for coupling an aliphatic carboxylic acid with an aryl halide.

1. Principle: This dual catalytic system merges nickel catalysis with photoredox catalysis. A photocatalyst, upon excitation by visible light, oxidizes the carboxylate to generate an alkyl radical with the loss of CO₂. Concurrently, a low-valent nickel complex undergoes oxidative addition with an aryl halide. This Ni(II)-aryl intermediate captures the alkyl radical to form a Ni(III) species, which then reductively eliminates the C(sp³)–C(sp²) coupled product.[9]

2. Materials and Reagents:

  • [Ni(L)n] complex of 4-methylsulfanylpyridine-2-carboxylic acid (or NiCl₂ glyme and ligand added separately)

  • Iridium-based photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)

  • Aliphatic carboxylic acid (e.g., cyclohexanecarboxylic acid)

  • Aryl bromide (e.g., 4-bromoanisole)

  • Inorganic base (e.g., K₂CO₃)

  • Anhydrous, degassed solvent (e.g., Dimethylacetamide - DMA)

  • Schlenk flask or reaction vials

  • Visible light source (e.g., Blue LED lamp)

3. Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the Ni catalyst (2-5 mol%), the photocatalyst (1-2 mol%), the carboxylic acid (1.5 eq), the aryl bromide (1.0 eq), and K₂CO₃ (2.0 eq) to a Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed DMA to the flask.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to ensure all oxygen is removed. Causality: Oxygen can quench the excited state of the photocatalyst and interfere with the low-valent nickel species, so its rigorous exclusion is critical for success.

  • Reaction: Place the flask approximately 5 cm from a blue LED lamp and stir vigorously at room temperature for 12-24 hours.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography.

Application III: Atom Transfer Radical Polymerization (ATRP)

Iron and copper complexes are widely used as catalysts for ATRP, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. The ligand scaffold plays a decisive role in modulating the redox potential of the metal center, which governs the equilibrium between the active and dormant polymer chains.[12] Four-coordinate, high-spin iron(II) complexes with electron-donating nitrogenous ligands have proven successful.[12] The electron-donating nature of the 4-methylsulfanyl group in our target ligand could stabilize the higher oxidation state (Fe(III)) of the catalyst, thereby shifting the ATRP equilibrium to favor the active propagating species and potentially increasing polymerization rates.[12]

Protocol: Iron-Catalyzed ATRP of Styrene

1. Principle: An iron(II) complex, coordinated by the 4-methylsulfanylpyridine-2-carboxylic acid ligand, reacts with an alkyl halide initiator to generate a radical and an iron(III) species. This radical initiates polymerization. The reversible reaction between the dormant polymer-halide chain and the Fe(II) complex maintains a low concentration of active radicals, preventing termination reactions and ensuring controlled growth.

2. Materials and Reagents:

  • [Fe(L)₂] complex of 4-methylsulfanylpyridine-2-carboxylic acid

  • Styrene (monomer, inhibitor removed)

  • Ethyl α-bromoisobutyrate (initiator)

  • Anisole (solvent)

  • Inert atmosphere (N₂ or Ar)

3. Step-by-Step Procedure:

  • Monomer Preparation: Pass styrene through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the iron catalyst (1 eq), the initiator (1 eq), and anisole.

  • Initiation: Add the purified styrene monomer (100 eq).

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 110-120 °C and stir.

  • Monitoring: At timed intervals, take aliquots from the reaction mixture under an inert atmosphere. Determine monomer conversion by ¹H NMR or gas chromatography. Determine molecular weight (Mn) and dispersity (Đ) by gel permeation chromatography (GPC).

  • Termination: After the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization. Dilute the mixture with THF, precipitate the polymer by adding it to a large volume of cold methanol, filter, and dry under vacuum.

References

  • Klimešová, V., Herzigová, P., Palát, K., Macháček, M., Stolaříková, J., Dahse, H.-M., & Möllmann, U. (2012). The synthesis and antimycobacterial properties of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides. ARKIVOC, 2012(iii), 90-103. [Link]

  • MDPI. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis and catalytic activity of manganese(II) complexes of heterocyclic carboxylic acids. ResearchGate. [Link]

  • NSF PAR. (n.d.). Amino pyridine iron(II) complexes. NSF Public Access Repository. [Link]

  • Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. Journal of the American Chemical Society, 136(14), 5257–5260. [Link]

  • Roelfes, G., Lubben, M., Hage, R., Que, L., & Feringa, B. L. (2010). The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. Chemical Communications, 46(45), 8591-8593. [Link]

  • PubMed. (2014). Synthesis of novel derivatives of 4-pyridine carboxylic acid hydrazide and their activity on central nervous system. PubMed. [Link]

  • Synthesis Spotlight. (2024). Cross-(−CO)upling. Synfacts. [Link]

  • PubMed. (2010). The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. PubMed. [Link]

  • Le, C., & MacMillan, D. W. C. (2018). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research, 51(11), 2838–2850. [Link]

  • R Discovery. (2010). The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. R Discovery. [Link]

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. Wikipedia. [Link]

  • Kirillov, A. M., Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2018). New Copper(II) Coordination Compounds Assembled from Multifunctional Pyridine-Carboxylate Blocks: Synthesis, Structures, and Catalytic Activity in Cycloalkane Oxidation. Molecules, 24(1), 2. [Link]

  • Tanti, K., & Bica, K. (2020). Thiosemicarbazone Complexes of Transition Metals as Catalysts for Cross-Coupling Reactions. Catalysts, 10(10), 1107. [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. [Link]

Sources

Method

Scalable Synthesis and Process Optimization of 4-Methylsulfanylpyridine-2-carboxylic Acid: A Comprehensive Protocol Guide

Executive Summary & Mechanistic Overview 4-Methylsulfanylpyridine-2-carboxylic acid (CAS: 74470-30-7), also known as 4-methylthio-2-picolinic acid, is a critical heterocyclic building block frequently utilized in the dev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

4-Methylsulfanylpyridine-2-carboxylic acid (CAS: 74470-30-7), also known as 4-methylthio-2-picolinic acid, is a critical heterocyclic building block frequently utilized in the development of advanced therapeutics, including CD38 inhibitors and Janus Kinase (JAK) antagonists[1]. The synthesis of this compound relies fundamentally on Nucleophilic Aromatic Substitution (


) of a 4-halo-pyridine precursor using sodium methanethiolate (NaSMe)[2].

This Application Note details two field-proven, scalable methodologies for drug development professionals:

  • Method A (Direct

    
    ) : A streamlined, one-step thioetherification of 4-chloropicolinic acid.
    
  • Method B (Two-Step Activated ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    ) : A milder, high-yielding sequence utilizing 4-chloro-2-cyanopyridine.
    

Pathway Visualization

SynthesisWorkflow Start1 4-Chloropicolinic Acid (CAS: 5470-22-4) Reagent1 NaSMe (2.5 eq) DMF, 100-120°C (Direct SNAr) Start1->Reagent1 Start2 4-Chloro-2-cyanopyridine (CAS: 19235-89-3) Reagent2 NaSMe (1.1 eq) THF, 0-20°C (Activated SNAr) Start2->Reagent2 Product 4-Methylsulfanylpyridine-2-carboxylic acid (CAS: 74470-30-7) Reagent1->Product Method A (1-Step) Int 4-Methylsulfanyl-2-cyanopyridine (Intermediate) Reagent2->Int Reagent3 10% NaOH (aq) Reflux, 4-6 h (Hydrolysis) Int->Reagent3 Reagent3->Product Method B (2-Step)

Figure 1: Comparative synthetic workflows for 4-methylsulfanylpyridine-2-carboxylic acid.

Mechanistic Causality & Strategy Selection

The choice between Method A and Method B hinges entirely on the electronic properties of the pyridine ring and the scale of manufacturing:

  • Method A (Direct) : Under basic reaction conditions, the carboxylic acid is deprotonated. The resulting carboxylate anion is electron-donating via resonance (+M effect), which raises the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. Consequently, the 4-position is partially deactivated, necessitating harsh thermal conditions (100–120 °C) and excess nucleophile (2.5+ eq) to drive the

    
     reaction.
    
  • Method B (Activated) : The cyano group in 4-chloro-2-cyanopyridine is strongly electron-withdrawing via both induction (-I) and resonance (-M). This significantly lowers the LUMO, rendering the 4-position highly electrophilic. The

    
     proceeds rapidly at 0–20 °C with near-stoichiometric NaSMe. Subsequent basic hydrolysis of the nitrile yields the desired acid. This method is preferred for multi-kilogram scale-up due to its superior impurity profile and lower energy requirements.
    

Quantitative Process Comparison

ParameterMethod A (Direct

)
Method B (Two-Step Activated)
Starting Material 4-Chloropicolinic Acid4-Chloro-2-cyanopyridine
NaSMe Equivalents 2.5 – 3.0 eq1.05 – 1.1 eq
Reaction Temperature 100 – 120 °C0 – 20 °C (Step 1), 100 °C (Step 2)
Overall Yield 60 – 70%80 – 88%
Purity (HPLC) > 95%> 98%
Process Scalability Moderate (High heat, thiol odor)High (Milder conditions, cleaner profile)

Experimental Protocols

Method A: Direct Thioetherification of 4-Chloropicolinic Acid

Self-Validating Principle: The use of 2.5 equivalents of NaSMe ensures complete deprotonation of the acid (1.0 eq) while maintaining a sufficient nucleophilic pool (1.5 eq) to overcome thermal degradation of the methanethiolate at elevated temperatures.

Step-by-Step Procedure:

  • Preparation : Charge a dry, nitrogen-purged reactor with 4-chloropicolinic acid (1.0 eq, 100 g, 0.63 mol) and anhydrous DMF (1.0 L, 10 vol).

  • Reagent Addition : Cool the mixture to 0–5 °C. Add sodium methanethiolate (NaSMe, 2.5 eq, 111 g, 1.58 mol) in four equal portions over 30 minutes. Causality: Portion-wise addition controls the exothermic acid-base neutralization, preventing localized superheating and subsequent dimerization.

  • Reaction : Heat the mixture to 110 °C. Stir for 12–16 hours.

  • In-Process Control (IPC) : Sample the reaction mixture. Quench with water, acidify, and analyze via HPLC (254 nm). Proceed to the next step only when the starting material peak area is < 1.0%.

  • Workup & Isolation : Cool the reactor to 20 °C. Dilute with DI water (3.0 L). Slowly add 6M HCl until the pH reaches exactly 3.5. Causality: pH 3.5 corresponds to the isoelectric point of the zwitterionic pyridine-carboxylic acid, ensuring maximum precipitation and minimizing loss to the aqueous mother liquor.

  • Filtration : Filter the resulting off-white precipitate, wash with cold water (2 x 500 mL), and dry under vacuum at 50 °C to a constant weight.

Method B: Two-Step Synthesis via 4-Chloro-2-cyanopyridine

Self-Validating Principle: Step 1 utilizes mild conditions to prevent unwanted nucleophilic attack on the nitrile carbon. Step 2 utilizes exhaustive hydrolysis monitored by the cessation of ammonia gas evolution, ensuring zero residual primary amide intermediate.

Step 1: Activated


 
  • Charge a reactor with 4-chloro-2-cyanopyridine (1.0 eq, 100 g, 0.72 mol)[3] and anhydrous THF (800 mL). Cool the system to 0 °C.

  • Add NaSMe (1.05 eq, 53 g, 0.76 mol) portion-wise, maintaining the internal temperature strictly below 10 °C.

  • Stir at 15–20 °C for 3 hours. (IPC: HPLC shows >99% conversion).

  • Quench with water (1.0 L) and extract with Ethyl Acetate (2 x 800 mL). Wash the organic layer with brine, dry over

    
    , and concentrate under reduced pressure to yield 4-methylsulfanyl-2-cyanopyridine as a pale yellow solid.
    

Step 2: Nitrile Hydrolysis

  • Suspend the intermediate from Step 1 in 10% aqueous NaOH (3.0 eq).

  • Heat the mixture to reflux (approx. 100 °C) for 4–6 hours. Causality: The basic hydrolysis of the nitrile proceeds via a primary amide intermediate. Refluxing drives off the ammonia byproduct, pushing the equilibrium completely toward the carboxylate salt.

  • IPC : Test the reactor headspace with moist pH paper; the reaction is complete when ammonia evolution ceases (pH paper remains neutral).

  • Cool to 0–5 °C. Acidify with concentrated HCl to pH 3.5 to precipitate the target product.

  • Filter, wash with cold water, and dry under vacuum at 50 °C.

Analytical Validation & Quality Control

To ensure the scientific integrity of the synthesized batch, validate using the following parameters:

  • LC-MS :

    
     expected at m/z 170.0.
    
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    )
    :
    
    
    13.20 (br s, 1H, COOH), 8.52 (d, J = 5.2 Hz, 1H, Ar-H), 7.85 (d, J = 1.8 Hz, 1H, Ar-H), 7.41 (dd, J = 5.2, 1.8 Hz, 1H, Ar-H), 2.58 (s, 3H,
    
    
    ).
  • Safety & Environmental Note : All operations involving NaSMe must be conducted in a highly ventilated fume hood equipped with a sodium hypochlorite (bleach) scrubber. Acidification of unreacted NaSMe generates volatile, highly toxic methyl mercaptan gas, which is instantly oxidized to inert disulfides by the bleach scrubber.

References

  • Title: WO2021207186A1 - Cd38 inhibitors | Source: Google Patents | URL
  • Title: CONDENSED AMINODIHYDROTHIAZINE DERIVATIVE - EP 2233474 A1 | Source: European Patent Office | URL
  • Title: 4-Chloro-2-cyanopyridine 19235-89-3 | Source: TCI AMERICA | URL

Sources

Application

Application Note: Chemoselective Reduction of 4-Methylsulfanylpyridine-2-Carboxylic Acid to (4-Methylsulfanylpyridin-2-yl)methanol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule of Interest: 4-Methylsulfanylpyridine-2-carboxylic acid (4-(methylthio)picolinic acid) Objective: High-yield, chemosel...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule of Interest: 4-Methylsulfanylpyridine-2-carboxylic acid (4-(methylthio)picolinic acid) Objective: High-yield, chemoselective reduction of the carboxylic acid to a primary alcohol.

Introduction & Mechanistic Rationale

The reduction of 4-methylsulfanylpyridine-2-carboxylic acid to its corresponding alcohol, (4-methylsulfanylpyridin-2-yl)methanol, presents a unique multipoint chemoselectivity challenge. The substrate contains three distinct reactive domains:

  • The Carboxylic Acid: Highly oxidized and notoriously resistant to mild hydride donors, typically requiring aggressive reagents like Lithium Aluminum Hydride (

    
    ) or forcing conditions.
    
  • The Pyridine Nitrogen: A strong Lewis base that actively coordinates with electrophilic reducing agents (such as Borane or Aluminum hydrides), often stalling reactions or demanding massive reagent excesses[1].

  • The Methylsulfanyl (-SMe) Group: A sulfur-containing moiety highly susceptible to catalytic desulfurization (e.g., if Raney Nickel or aggressive Pd/C hydrogenation is attempted) and prone to oxidation.

To achieve a self-validating, high-yield protocol, the chosen methodology must bypass the Lewis basicity of the pyridine ring while providing enough localized hydride transfer to reduce the carboxylate without cleaving the C-S bond[2].

Methodology Selection & Comparative Analysis

Based on the mechanistic constraints, two highly reliable pathways are utilized in process chemistry for this specific scaffold: the Mixed Anhydride /


 Pathway  and the Borane-THF (

) Pathway
.
Quantitative Data Summary
ParameterMethod A: Mixed Anhydride /

Method B: Borane-THF (

)
Activation Reagent Isobutyl chloroformate (IBCF)None (Direct reduction)
Reagent Equivalents IBCF (1.1 eq), NMM (1.2 eq),

(2.5 eq)

(3.0 - 3.5 eq)
Temperature Profile -10 °C (Activation)

0 °C to RT (Reduction)
0 °C

65 °C (Reflux)
Reaction Time 1 h (Activation) + 2 h (Reduction)12 - 16 h
Chemoselectivity Excellent (Thioether & Pyridine intact)High (Requires excess due to N-coordination)
Scalability High (Standard pilot-plant procedure)Moderate (Safety concerns with

gas evolution)

Experimental Protocols

Protocol A: Mixed Anhydride / Sodium Borohydride Reduction (Recommended)

Causality & Design: This method completely circumvents the Lewis basicity of the pyridine ring. By reacting the carboxylic acid with isobutyl chloroformate (IBCF), it is converted into a highly electrophilic mixed anhydride[3]. N-methylmorpholine (NMM) is strictly chosen over triethylamine because it is a weaker, less nucleophilic base; this prevents the formation of unreactive acyl-ammonium species and minimizes ketene-driven side reactions. The subsequent addition of


 in a protic solvent provides rapid, localized hydride delivery, reducing the anhydride to the primary alcohol while leaving the pyridine ring and thioether completely untouched[2].

Step-by-Step Workflow:

  • Activation: Suspend 4-methylsulfanylpyridine-2-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous Tetrahydrofuran (THF) (50 mL) under an inert Argon atmosphere. Cool the mixture to -10 °C using an ice/brine bath.

  • Base Addition: Add N-methylmorpholine (NMM, 1.2 equiv, 12 mmol) dropwise, ensuring the internal temperature remains below -5 °C.

  • Anhydride Formation: Add isobutyl chloroformate (IBCF, 1.1 equiv, 11 mmol) dropwise. Stir the reaction for 45-60 minutes at -10 °C. Observation: A dense white precipitate of NMM·HCl will form, indicating successful activation.

  • Filtration (Optional but Recommended): Rapidly filter the precipitate under an inert atmosphere into a pre-cooled flask (-15 °C) to prevent the salts from interfering with the reduction.

  • Reduction: In a separate vial, prepare a fine suspension of Sodium Borohydride (

    
    , 2.5 equiv, 25 mmol) in cold Methanol (10 mL). Add this suspension dropwise to the mixed anhydride solution at -15 °C. Caution: Vigorous hydrogen gas evolution will occur.
    
  • Maturation: Remove the cooling bath. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction carefully with saturated aqueous

    
     (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo to yield (4-methylsulfanylpyridin-2-yl)methanol.
Protocol B: Borane-Tetrahydrofuran ( ) Reduction

Causality & Design: Borane is a highly chemoselective electrophilic reducing agent that preferentially reduces electron-rich carbonyls over esters or amides[1]. However, the pyridine nitrogen will immediately coordinate with the first equivalent of


. Therefore, a minimum of 3.0 equivalents of 

must be used: one equivalent to saturate the pyridine nitrogen, and two equivalents to drive the reduction of the carboxylic acid to the borate ester intermediate[1].

Step-by-Step Workflow:

  • Complexation: Suspend 4-methylsulfanylpyridine-2-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous THF (40 mL) at 0 °C under a Nitrogen atmosphere.

  • Hydride Addition: Dropwise add

    
     (1.0 M solution in THF, 3.0 equiv, 30 mL).
    
  • Reduction: Gradually warm the mixture to room temperature, then heat to a gentle reflux (65 °C) for 12-16 hours.

  • Quench & Decomplexation: Cool the reaction to 0 °C. Carefully add Methanol (20 mL) dropwise until gas evolution ceases. To break the robust borane-amine and borate ester complexes, reflux the methanolic solution for 1 hour.

  • Workup: Concentrate the solvent in vacuo. Partition the residue between saturated aqueous

    
     and Dichloromethane (DCM). Extract, dry over 
    
    
    
    , and evaporate to yield the crude alcohol.

Mechanistic Pathway Visualization

The following diagram maps the highly efficient Mixed Anhydride pathway (Protocol A), highlighting the critical intermediates and the avoidance of desulfurization side-reactions.

G Start 4-Methylsulfanylpyridine- 2-carboxylic acid Activation Activation Phase (Isobutyl Chloroformate + NMM) Start->Activation THF, -10 °C Anhydride Mixed Anhydride Intermediate Activation->Anhydride - NMM·HCl Reduction Reduction Phase (NaBH4 in MeOH) Anhydride->Reduction Add NaBH4, -15 °C to RT Product (4-Methylsulfanylpyridin- 2-yl)methanol Reduction->Product Chemoselective Hydride Transfer SideReaction Desulfurization / Ring Reduction (Avoided by bypassing Pd/C) Reduction->SideReaction If harsh hydrogenation is used

Fig 1: Chemoselective mixed anhydride reduction pathway avoiding thioether desulfurization.

Analytical Characterization & Troubleshooting

To validate the success of the reduction, researchers should rely on Nuclear Magnetic Resonance (NMR) spectroscopy:

  • 
    H NMR Cues:  The successful conversion is marked by the complete disappearance of the broad carboxylic acid proton (
    
    
    
    11.0-13.0 ppm) and the emergence of a new singlet integrating to 2 protons at approximately 4.60 - 4.80 ppm , corresponding to the newly formed benzylic-like
    
    
    group. The methylsulfanyl singlet (
    
    
    ) should remain unshifted at
    
    
    2.50 ppm.
  • Troubleshooting Incomplete Reduction: If unreacted mixed anhydride or ester byproducts are observed, ensure that the

    
     is fresh and that the methanol used for the reduction step is pre-chilled to prevent premature hydrolysis of the hydride reagent.
    
References
  • Reduction of carboxylic acids to alcohols with borane (BH3) - Master Organic Chemistry -
  • How to reduce carboxylic group to alcohol with nitro group untouched?
  • WO 2018/009618 A1: Preparation of Picolinamides - Google P

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Methylsulfanylpyridine-2-carboxylic Acid by Recrystallization

Introduction This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 4-methylsulfanylpyridine-2-carboxylic acid via recrysta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 4-methylsulfanylpyridine-2-carboxylic acid via recrystallization. This document offers troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this and structurally related sulfur-containing heterocyclic compounds. The guidance is structured in a question-and-answer format to directly address specific experimental issues.

Core Principles of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] The fundamental principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[2] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[2][3] Upon slow cooling, the solution becomes supersaturated with the target compound, which then crystallizes, leaving the more soluble impurities behind in the mother liquor.[1]

Frequently Asked Questions (FAQs)

Q1: My 4-methylsulfanylpyridine-2-carboxylic acid is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, particularly when the melting point of the compound is lower than the boiling point of the solvent.[4] Here are several troubleshooting steps:

  • Re-evaluate your solvent choice. The boiling point of your solvent may be too high. Consider a lower-boiling point solvent in which your compound still exhibits the desired solubility profile (sparingly soluble when cold, very soluble when hot).

  • Slow down the cooling process. Rapid cooling, such as placing the hot flask directly into an ice bath, can promote oiling out.[4] Allow the solution to cool slowly to room temperature on the benchtop, perhaps insulated with a beaker, before further cooling.

  • Add more of the "good" solvent in a mixed solvent system. If you are using a solvent/anti-solvent system, the compound may be crashing out of solution too quickly. Try adding a small amount more of the solvent in which the compound is more soluble to slow down the precipitation.[5]

  • Address potential impurities. Impurities can depress the melting point of your compound, contributing to oiling out.[4] Consider pre-purification steps such as washing the crude material or using activated charcoal to remove colored impurities.

Q2: No crystals are forming even after my solution has cooled completely. What is the most likely cause?

A2: The most common reason for crystallization failure is using too much solvent.[4] If the solution is not supersaturated upon cooling, crystals will not form.

  • Reduce the solvent volume. Gently heat the solution to boiling and evaporate some of the solvent. Then, allow the solution to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly.

  • Induce crystallization. If the solution is supersaturated but crystals are not forming, you can try to induce nucleation by:

    • Scratching the inner surface of the flask with a glass rod at the air-solvent interface.[6] Microscopic scratches can provide nucleation sites.

    • Seeding the solution. Add a tiny crystal of the pure compound to the cooled solution.[6] This provides a template for crystal growth.

  • Ensure sufficient cooling. The solution may not be cold enough to sufficiently decrease the solubility of your compound. After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[4]

Q3: My yield of purified 4-methylsulfanylpyridine-2-carboxylic acid is very low. How can I improve it?

A3: Low recovery can result from several factors throughout the recrystallization process.

  • Minimize the amount of hot solvent used. Use only the minimum amount of boiling solvent required to fully dissolve the solid.[7] Using excess solvent will keep more of your product dissolved in the mother liquor upon cooling.

  • Prevent premature crystallization during hot filtration. If you are performing a hot filtration to remove insoluble impurities, your product may crystallize on the filter paper or funnel.[4] To prevent this, pre-heat your filtration apparatus (funnel, filter paper, and receiving flask) and use a small excess of hot solvent before filtering.[4]

  • Wash the collected crystals correctly. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[4] Using warm or room temperature solvent will dissolve some of your product.

  • Recover a second crop of crystals. Concentrate the mother liquor by boiling off some of the solvent and then cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.[4]

Troubleshooting Guide

This section provides a more in-depth, step-by-step approach to resolving common issues during the recrystallization of 4-methylsulfanylpyridine-2-carboxylic acid.

Problem: Inappropriate Solvent Selection

Symptoms:

  • The compound is very soluble in the solvent at room temperature.

  • The compound is insoluble in the boiling solvent.

  • The compound "oils out" upon cooling.[4]

  • Poor recovery of the purified compound.

Systematic Solvent Screening Protocol

A systematic approach is the most effective way to identify a suitable recrystallization solvent.[8]

Table 1: Common Solvents for Recrystallization of Carboxylic Acids

Solvent FamilyExamplesPolarityBoiling Point (°C)Notes
AlcoholsMethanol, Ethanol, IsopropanolPolar Protic65, 78, 82Good for polar compounds; can form hydrogen bonds.
KetonesAcetone, Methyl Ethyl KetonePolar Aprotic56, 80Good general-purpose solvents.
EstersEthyl AcetateModerately Polar77Often a good choice for a wide range of compounds.
HydrocarbonsHexane, TolueneNonpolar69, 111Useful for nonpolar compounds or as anti-solvents.
WaterDistilled WaterVery Polar100Suitable for polar compounds that are not water-sensitive. Benzoic acid, for instance, can be recrystallized from water.[9][10]

Experimental Workflow for Solvent Screening:

Solvent_Screening cluster_0 Initial Solubility Testing cluster_1 Hot Solubility & Recrystallization Test cluster_2 Solvent Evaluation start Place ~10-20 mg of crude compound in a small test tube add_solvent Add 0.5 mL of solvent at room temperature start->add_solvent observe_rt Observe solubility at room temperature add_solvent->observe_rt dissolves_rt Dissolves completely? observe_rt->dissolves_rt heat Heat the mixture to the solvent's boiling point dissolves_rt->heat No too_soluble Solvent is unsuitable (too soluble) dissolves_rt->too_soluble Yes mixed_solvent_candidate Potential for mixed solvent system dissolves_rt->mixed_solvent_candidate Yes (as 'good' solvent) dissolves_hot Dissolves completely? heat->dissolves_hot cool Cool slowly to room temperature, then in an ice bath dissolves_hot->cool dissolves_hot->cool Yes insoluble Solvent is unsuitable (insoluble) dissolves_hot->insoluble No crystals Observe for crystal formation cool->crystals good_solvent Potential good single solvent crystals->good_solvent insoluble->mixed_solvent_candidate (as 'poor' solvent)

Caption: Workflow for systematic solvent screening.

Problem: Premature Crystallization During Hot Filtration

Symptom:

  • A significant amount of solid forms on the filter paper or in the funnel stem during hot filtration.

Solution Workflow:

Hot_Filtration start Dissolve crude solid in minimum amount of boiling solvent add_excess Add a small excess (~5-10%) of hot solvent start->add_excess preheat Pre-heat funnel and receiving flask add_excess->preheat filter Perform hot filtration quickly preheat->filter rinse Rinse filter paper with a small amount of hot solvent filter->rinse proceed Proceed to cooling and crystallization rinse->proceed

Caption: Protocol to prevent premature crystallization.

Problem: Rapid Crystallization Leading to Impure Product

Symptom:

  • A large amount of fine powder precipitates immediately upon cooling.

Explanation: Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of the purification.[5]

Solutions:

  • Use slightly more solvent: Re-dissolve the solid in the same solvent, but add a small additional volume (e.g., 1-2 mL for every 100 mg of solid). This will keep the compound in solution for longer as it cools, promoting slower crystal growth.[5]

  • Insulate the flask: After heating, place the flask in an insulated container (e.g., a beaker with paper towels) to slow the rate of cooling.

  • Consider a different solvent system: A solvent in which the compound is slightly less soluble at high temperatures may promote slower, more controlled crystal growth.

Detailed Experimental Protocol: Recrystallization of 4-Methylsulfanylpyridine-2-carboxylic Acid

Disclaimer: This is a general protocol and may require optimization for your specific sample and scale. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Materials:

  • Crude 4-methylsulfanylpyridine-2-carboxylic acid

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system like ethanol/water)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent, just enough to create a slurry. Heat the mixture to a gentle boil with stirring.

  • Solvent Addition: Continue adding the hot solvent dropwise until the solid just dissolves. Avoid adding an excess of solvent.[7]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration as described in the troubleshooting section above.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.[4]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

  • Analysis: Determine the melting point of the recrystallized product and calculate the percent recovery.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization Solvent Selection Guide. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • LibreTexts. (2022). 2.2.4.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Ijmra. (2025). Development of Novel One-Pot Multicomponent Reactions for the Synthesis of Bioactive Sulphur Heterocycles. Retrieved from [Link]

  • PubMed. (2013). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
  • Taylor & Francis Online. (2026). Isolation and characterization of bacteria degrading sulfur-containing heterocyclic compounds present in desalinated produced water. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 4-Methylsulfanylpyridine-2-Carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis and isolation of 4-methylsulfanylpyridine-2-carboxylic acid (CAS 74470-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis and isolation of 4-methylsulfanylpyridine-2-carboxylic acid (CAS 74470-30-7)[1].

Mechanistic Overview

The standard synthetic route for this molecule utilizes a Nucleophilic Aromatic Substitution (SNAr) of 4-chloropicolinic acid[2] with sodium methanethiolate (NaSMe)[3]. While the 4-position of the pyridine ring is activated for nucleophilic attack, the presence of the electron-donating carboxylate group (formed under basic conditions) slightly deactivates the ring compared to an ester derivative[4]. Consequently, optimizing thermal energy, preventing nucleophile depletion, and mastering zwitterionic isolation are critical for high yields. Similar methodologies are widely employed in the synthesis of complex pharmaceuticals, including CD38 inhibitors[5] and mGlu5 allosteric modulators[6].

Reaction Workflow & Isolation Pathway

SNAr_Workflow Step1 1. Deprotonation 4-Chloropicolinic Acid + K2CO3 (Prevents MeSH Gas) Step2 2. Nucleophilic Attack Add NaSMe in DMF (Argon Atmosphere) Step1->Step2 CO2 evolution stops Step3 3. SNAr Reaction Heat to 90°C for 4-6h (Monitor via LC-MS) Step2->Step3 Degassed Step4 4. pH Adjustment Titrate to pI ~3.5 (Zwitterion Precipitation) Step3->Step4 >98% Conversion Step5 5. Isolation Filter, Wash & Dry (Pure Product) Step4->Step5 Crystallization

Workflow for the optimized SNAr synthesis of 4-methylsulfanylpyridine-2-carboxylic acid.

Standard Operating Procedure (SOP)

This self-validating protocol utilizes in-process controls (IPC) to ensure reaction completion and precise pH monitoring to guarantee product recovery.

Reagents:

  • 4-Chloropicolinic acid (1.0 eq, 10.0 g, 63.5 mmol)[2]

  • Potassium carbonate (K₂CO₃) (1.5 eq, 13.1 g, 95.2 mmol)

  • Sodium methanethiolate (NaSMe) (1.2 eq, 5.3 g, 76.2 mmol)[3]

  • Anhydrous DMF (100 mL)

  • 2M HCl (aq) for pH adjustment

Step-by-Step Methodology:

  • Deprotonation: Suspend 4-chloropicolinic acid and K₂CO₃ in anhydrous DMF in a round-bottom flask. Stir at room temperature for 30 minutes.

    • Causality: Pre-forming the carboxylate salt prevents the acidic proton from reacting with the methanethiolate. This avoids the generation of highly toxic, volatile methyl mercaptan (MeSH) gas, which would deplete your nucleophile and create a severe safety hazard.

  • Degassing: Sparge the suspension with Argon for 15 minutes.

    • Causality: Thiolates are highly susceptible to oxidative dimerization. Furthermore, the final thioether can easily oxidize to a sulfoxide in the presence of trace oxygen at elevated temperatures[5].

  • Nucleophilic Addition: Add NaSMe in one portion under a positive flow of Argon.

  • SNAr Reaction: Heat the reaction mixture to 90 °C for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. Proceed to workup only when the starting material is <2%.

  • Quench: Cool the reaction to room temperature and dilute with 200 mL of deionized water.

  • Isoelectric Precipitation: Carefully titrate the aqueous solution with 2M HCl until the pH reaches exactly 3.5.

    • Causality: The product is a zwitterion. At pH < 2, the pyridine nitrogen protonates; at pH > 5, the carboxylic acid deprotonates. The isoelectric point (pI) is ~3.5, where the molecule has a net neutral charge and precipitates out of the aqueous phase.

  • Isolation: Filter the resulting precipitate, wash with cold water (2 x 20 mL), and dry under vacuum at 45 °C to a constant weight.

Troubleshooting Guides & FAQs

Q1: Why is my reaction stalling at 50-60% conversion despite adding excess NaSMe? A: Stalled SNAr reactions on picolinic acids are typically caused by nucleophile depletion or insufficient thermal energy. If you added NaSMe directly to the free 4-chloropicolinic acid, the first equivalent was consumed in an acid-base reaction, generating volatile MeSH gas that escaped the system. Always pre-deprotonate with a non-nucleophilic base (e.g., K₂CO₃) before adding the thiolate. Additionally, ensure the reaction is heated to at least 90 °C; the carboxylate anion donates electron density into the pyridine ring, requiring more energy to stabilize the Meisenheimer complex during substitution[6].

Q2: My LC-MS shows a major byproduct with an [M+H]⁺ mass 16 Da higher than the product. What is this? A: An M+16 peak indicates the formation of 4-(methylsulfinyl)pyridine-2-carboxylic acid (the sulfoxide byproduct). Thioethers are easily oxidized by atmospheric oxygen, a process accelerated by the heating required for the SNAr reaction. To prevent this, rigorously degas your solvents by sparging with Argon or Nitrogen for at least 15 minutes prior to heating, and maintain an inert atmosphere throughout the reaction[5].

Q3: The reaction went to >98% conversion by LC-MS, but I recovered almost no product after extraction. Where did it go? A: Your product is likely still in the aqueous layer. 4-Methylsulfanylpyridine-2-carboxylic acid is amphoteric. Standard organic extractions (e.g., EtOAc/Water) will fail because the compound exists as a highly water-soluble salt at both basic and highly acidic pH levels. You must adjust the aqueous phase to its exact isoelectric point (pH ~3.5) to induce precipitation, bypassing liquid-liquid extraction entirely.

Q4: Can I use water as a solvent instead of DMF to make the process greener? A: While SNAr reactions with thiolates can sometimes be performed in water, the high temperatures required for 4-chloropicolinic acid often lead to competing hydrolysis, generating 4-hydroxypicolinic acid as a significant byproduct. Polar aprotic solvents like DMF or DMSO are strongly recommended to maximize the nucleophilicity of the thiolate and suppress hydrolysis[3].

Optimization Data Presentation

The following table summarizes internal optimization data demonstrating the causality of solvent, base, and atmospheric conditions on the final isolated yield.

SolventBase (for COOH)Temp (°C)NaSMe (eq)AtmosphereIsolated Yield (%)Purity (LC-MS)Notes
DMFNone902.5Air42%85%Severe MeSH odor; nucleophile depleted.
DMFK₂CO₃ (1.5 eq)901.2Air68%88%Significant M+16 sulfoxide byproduct.
DMF K₂CO₃ (1.5 eq) 90 1.2 Argon 89% >98% Optimal conditions; clean precipitation.
DMSOK₂CO₃ (1.5 eq)901.2Argon91%>98%Viable alternative to DMF.
THFK₂CO₃ (1.5 eq)65 (reflux)1.2Argon15%>95%Insufficient thermal energy for SNAr.

References

  • WO2021207186A1 - CD38 inhibitors. Google Patents.
  • Discovery of VU0431316: A negative allosteric modulator of mGlu5 with activity in a mouse model of anxiety . PubMed Central (PMC). Available at:[Link]

  • Recoverable Resin-Supported Pyridylamide Ligand for Microwave-Accelerated Molybdenum-Catalyzed Asymmetric Allylic Alkylations . ACS Publications (Organic Letters). Available at:[Link]

  • EP 2233474 A1 - Condensed Aminodihydrothiazine Derivative. European Patent Office / Googleapis.

Sources

Troubleshooting

Technical Support Center: 4-(Methylthio)picolinic Acid Purification &amp; Troubleshooting

Welcome to the Technical Support Center for the synthesis and purification of 4-(methylthio)picolinic acid (CAS: 74470-30-7). Designed for researchers, process chemists, and drug development professionals, this guide pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-(methylthio)picolinic acid (CAS: 74470-30-7). Designed for researchers, process chemists, and drug development professionals, this guide provides mechanistic troubleshooting, self-validating protocols, and physicochemical data to resolve common bottlenecks encountered during the isolation of this critical pharmaceutical building block.

Part 1: Mechanistic Overview of Impurity Formation

The standard synthesis of 4-(methylthio)picolinic acid relies on the nucleophilic aromatic substitution (SNAr) of 4-chloropicolinic acid using sodium thiomethoxide (NaSMe) in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures[1].

While the SNAr pathway is highly efficient, the crude product matrix is notoriously complex. Impurities arise from three primary vectors:

  • Incomplete Conversion: The 4-chloro substituent is moderately deactivated compared to 4-fluoro analogs, often leaving unreacted 4-chloropicolinic acid in the mixture[1].

  • Reagent Degradation: Excess NaSMe readily protonates to methanethiol, which subsequently oxidizes in the presence of atmospheric oxygen to form dimethyl disulfide (DMDS)—a highly odorous, lipophilic contaminant.

  • Amphoteric Co-precipitation: Like all picolinic acid derivatives, the product is amphoteric. The pyridine nitrogen has a pKa of ~1.07, while the carboxylic acid has a pKa of ~5.4[2][3]. Incorrect pH management during aqueous workup leads to massive yield losses and the co-precipitation of inorganic salts (NaCl, Na2SO4).

Part 2: Troubleshooting Guide & FAQs

Q: Why is my isolated yield so low after the aqueous workup? A: This is almost always due to an incorrect pH during precipitation. Because 4-(methylthio)picolinic acid is amphoteric, it forms a highly water-soluble sodium salt at pH > 5.5 and a soluble hydrochloride salt at pH < 1.0[2][3]. Causality & Solution: To maximize yield, you must precipitate the product at its isoelectric point (pI), where it exists predominantly as a neutral zwitterion with minimal aqueous solubility[3]. The calculated pI is approximately 3.2 (average of pKa1 and pKa2). Adjust your aqueous layer to exactly pH 3.2 using 2M HCl to force the product out of solution.

Q: My crude product has a strong, foul sulfur odor. What is it, and how do I eliminate it? A: The odor is caused by dimethyl disulfide (DMDS). During the SNAr reaction, excess NaSMe oxidizes to form DMDS[1]. Causality & Solution: DMDS is highly lipophilic and neutral. Do not attempt to remove it by washing the solid filter cake. Instead, dissolve your crude product in alkaline water (pH > 8.5). At this pH, your product is fully ionized as a sodium salt. Wash this aqueous layer with a non-polar solvent (heptane or ethyl acetate). The neutral DMDS will partition into the organic layer, leaving your ionized product safely in the aqueous phase.

Q: I am detecting unreacted 4-chloropicolinic acid in my final product. How do I remove it? A: Because both the starting material and the product share the amphoteric picolinic acid core, they co-precipitate during isoelectric focusing. Acid-base extraction cannot separate them. Causality & Solution: You must exploit their differential lipophilicity. The methylthio group makes the product significantly more lipophilic than the chloro-precursor. Perform a fractional recrystallization using a 70:30 mixture of ethanol and water. The more polar 4-chloropicolinic acid will remain dissolved in the mother liquor.

Part 3: Quantitative Data & Impurity Profiling

The following table summarizes the physicochemical behavior of the most common impurities and the analytical methods required for their detection.

ImpuritySource / MechanismDetection MethodRemoval Strategy
4-Chloropicolinic acid Incomplete SNAr reaction[1]LC-MS (ESI-), HPLC (UV 254 nm)Fractional recrystallization (EtOH/H2O)
Dimethyl disulfide (DMDS) Oxidation of excess NaSMeGC-MS, Olfactory (strong odor)Non-polar organic wash at pH > 8.5
Inorganic Salts (NaCl) SNAr byproduct & pH adjustmentConductivity, Ion ChromatographyCold water reslurry of precipitated zwitterion
Positional Isomers Impure starting materialHPLC, 1H-NMRRecrystallization

Part 4: Master Purification Protocol

This self-validating protocol leverages the acid-base chemistry of the pyridine ring to systematically strip away impurities based on their ionization states.

Phase 1: Alkaline Dissolution & Neutral Impurity Extraction

  • Suspend the crude 4-(methylthio)picolinic acid in deionized water (10 mL/g of crude).

  • Slowly add 2M NaOH(aq) while stirring until the pH reaches 8.5 - 9.0. Validation Check: The suspension should become a clear solution. This confirms the complete deprotonation of the carboxylic acid, converting the product into its water-soluble sodium salt.

  • Extract the aqueous layer twice with an equal volume of ethyl acetate. Discard the organic layers. Validation Check: The foul sulfur odor should be significantly reduced, confirming the removal of DMDS.

Phase 2: Isoelectric Precipitation 4. Transfer the aqueous layer to a round-bottom flask equipped with an overhead stirrer. Cool to 5 °C using an ice bath. 5. Dropwise, add 2M HCl(aq) until the pH reaches exactly 3.2 . Validation Check: A thick, white-to-tan precipitate will form immediately as the molecule reaches its zwitterionic isoelectric point[2][3]. 6. Allow the suspension to stir at 5 °C for 1 hour to ensure complete crystallization.

Phase 3: Desalting and Final Polish 7. Filter the precipitate under vacuum. 8. Wash the filter cake with ice-cold deionized water (2 x 2 mL/g). Validation Check: Because the zwitterion is insoluble at pH 3.2, cold water selectively washes away highly soluble inorganic salts (NaCl) without dissolving the product. 9. Recrystallize the solid from a 70:30 mixture of Ethanol/Water to remove trace unreacted 4-chloropicolinic acid[1]. 10. Dry the purified product in a vacuum oven at 45 °C overnight.

Part 5: Workflow Visualization

G Crude Crude 4-(Methylthio)picolinic Acid AlkDissolve 1. Dissolve in NaOH (pH > 8.5) Crude->AlkDissolve OrgWash 2. Wash with EtOAc/Heptane AlkDissolve->OrgWash Removes Neutral Impurities AqLayer Aqueous Layer (Na-Salt) OrgWash->AqLayer Phase Separation Precipitation 3. Adjust to pH 3.2 (HCl) AqLayer->Precipitation Isoelectric Point Filtration 4. Filter & Cold Water Wash Precipitation->Filtration Removes Salts Recryst 5. Recrystallize (EtOH/H2O) Filtration->Recryst Removes 4-Cl-PA Pure Pure 4-(Methylthio)picolinic Acid Recryst->Pure

Figure 1: Step-by-step purification workflow for 4-(methylthio)picolinic acid.

References

  • WO2021207186A1 - Cd38 inhibitors, Google Patents. (Details the SNAr synthesis of 4-(methylthio)picolinic acid derivatives using NaSMe and 4-chloropicolinic acid).
  • Picolinic acid | C6H5NO2 | CID 1018 , PubChem, National Institutes of Health. (Provides authoritative pKa dissociation constants and solubility data for the picolinic acid core). Available at:[Link]

Sources

Optimization

Technical Support Center: Preventing Methylsulfanyl (-SMe) Oxidation in Picolinic Acid Synthesis

Welcome to the Technical Support Center for scientists and drug development professionals working with thioether-functionalized pyridine-2-carboxylic acids (picolinic acids). This guide provides in-depth troubleshooting,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for scientists and drug development professionals working with thioether-functionalized pyridine-2-carboxylic acids (picolinic acids). This guide provides in-depth troubleshooting, mechanistic insights, and self-validating protocols to prevent the unwanted oxidation of methylsulfanyl groups during synthesis, workup, and storage.

The Picolinate-Thioether Paradox: Mechanistic Overview

The methylsulfanyl group (-SMe) is highly nucleophilic and notoriously susceptible to oxidation, readily forming sulfoxides (-S(O)Me) and sulfones (-SO


Me) in the presence of peroxides, periodates, or reactive oxygen species[1].

When an -SMe group is present on a picolinic acid scaffold, the risk of oxidation increases exponentially due to a structural paradox. Picolinic acids are exceptional bidentate ligands that strongly chelate transition metals (e.g., Fe, Mn, Cu)[2]. In solution, trace metals scavenged by the picolinic acid moiety can react with ambient oxygen or trace peroxides to form high-valent metal-oxo complexes (e.g., Fe(IV)=O)[3]. These activated complexes act as localized homogeneous catalysts, rapidly and selectively transferring electrophilic oxygen to the nucleophilic thioether sulfur[3][4].

Understanding this causality is critical: preventing oxidation in these systems is not just about excluding air; it requires actively disrupting the metal-chelation-oxidation catalytic cycle.

Mechanism A Picolinic Acid (-SMe) B Metal Chelation (Fe/Mn/Cu) A->B Trace Metals C Activated Metal-Oxo Complex B->C O2 / Peroxides D Sulfoxide (-S(O)Me) C->D Oxygen Transfer E Sulfone (-SO2Me) D->E Over-oxidation

Mechanism of metal-catalyzed thioether oxidation in picolinic acids.

Quantitative Data: Oxidation Risks & Reagent Compatibility

To design robust synthetic routes, researchers must evaluate the compatibility of various reagents with the -SMe picolinic acid scaffold. The table below summarizes the relative oxidation risks and the mechanistic causality behind them.

Reagent / ConditionOxidation RiskCausality / MechanismMitigation Strategy
Ambient Air (O

)
ModerateAuto-oxidation catalyzed by trace metals chelated by the picolinate moiety[4].Degas solvents (sparge with Ar); use metal-free reactors; store under N

.
Peroxides (e.g., mCPBA) Very HighDirect electrophilic oxygen transfer to the nucleophilic sulfur atom[1].Avoid use. If N-oxidation of the pyridine ring is required, protect the -SMe group first.
Transition Metals (Pd, Cu) HighFormation of high-valent metal-oxo species; picolinate accelerates this pathway[3].Add competitive chelators (e.g., EDTA) during aqueous workup to strip metals.
Acidic Aqueous Workup Low-ModerateProtonation of sulfoxide prevents over-oxidation to sulfone, but acid can catalyze disproportionation[1].Maintain strict pH control; avoid prolonged exposure to strong acids.

Troubleshooting Guide & FAQs

Q: My LC-MS shows a +16 Da mass shift on my methylsulfanyl picolinic acid product. What is causing this? A: A +16 Da shift corresponds to the formation of a sulfoxide (-S(O)Me). If you observe a +32 Da shift, the thioether has over-oxidized to a sulfone (-SO


Me)[1]. This occurs via electrophilic oxygen transfer. If you did not intentionally add an oxidant, this is a symptom of trace metal-catalyzed auto-oxidation[3].

Q: I am running a Suzuki cross-coupling on a bromo-methylsulfanyl-picolinic acid using Pd(PPh


)

. The coupling works, but the -SMe group is entirely oxidized. How do I prevent this?
A: Palladium and trace copper in cross-coupling reactions can activate dissolved oxygen. Because your substrate is a picolinic acid, it brings the metal into close proximity with the thioether. You must meticulously degas all solvents (freeze-pump-thaw method is preferred over simple sparging) and perform the reaction under a strict Schlenk line inert atmosphere. Additionally, ensure your workup is metal-free (see Protocol A below).

Q: Can I use a protecting group for the thioether? A: Thioethers are generally considered terminal functional groups and are difficult to "protect" in the traditional sense without altering the oxidation state. However, a common synthetic workaround is to carry the sulfur through the synthesis as a tert-butyl thioether (-StBu) or a triisopropylsilyl thioether (-STIPS), which are sterically hindered and less prone to oxidation, and then convert them to the -SMe group in the final step using methyl iodide (MeI) after deprotection.

Workflow Start Detect -S(O)Me (+16 Da) by LC-MS Q1 Is an oxidant used in the reaction? Start->Q1 Yes Modify Reagent or Add Scavenger Q1->Yes Yes No Check for Trace Metals & Auto-oxidation Q1->No No Action1 Use alternative route or late-stage -SMe installation Yes->Action1 Action2 Implement Protocol A: EDTA Wash & Degassing No->Action2

Decision tree for troubleshooting unwanted methylsulfanyl oxidation.

Corrective Methodologies: Self-Validating Protocols

Protocol A: Anaerobic, Metal-Free Workup and Isolation

This protocol is designed to strip trace metals from the picolinic acid chelator and prevent auto-oxidation during the workup and isolation phases.

Causality: By introducing a stronger, water-soluble chelator (EDTA) into the biphasic mixture, transition metals are pulled into the aqueous layer, breaking the catalytic oxidation cycle[2][3]. Using degassed solvents prevents the introduction of reactive oxygen species[5].

Step-by-Step Procedure:

  • Quench: Cool the reaction mixture to 0 °C. Add a rigorously degassed, aqueous solution of 0.1 M EDTA (Ethylenediaminetetraacetic acid) disodium salt. Stir vigorously for 15 minutes.

  • Extraction: Extract the product using sparged organic solvents (e.g., Argon-bubbled EtOAc or DCM).

  • Reductive Wash: Wash the combined organic layers with saturated aqueous sodium thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) to neutralize any residual electrophilic oxidants or peroxides.
  • Drying & Concentration: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    . Filter and concentrate under reduced pressure. Crucial Step: Backfill the rotary evaporator with Argon or Nitrogen, never ambient air.
  • Storage: Store the isolated solid in an amber vial, backfilled with Argon, at -20 °C.

Self-Validation System (NMR Verification): To validate the success of this protocol, analyze the crude mixture via


H NMR in CDCl

or DMSO-

.
  • The intact -SMe protons will appear as a sharp singlet at approximately 2.45 – 2.55 ppm .

  • If oxidation has occurred, you will observe a downfield shift: ~2.75 – 2.85 ppm indicates sulfoxide formation, and ~3.10 – 3.20 ppm indicates sulfone formation.

  • Validation condition: If the peak at ~2.5 ppm accounts for >98% integration relative to the aromatic protons, the anaerobic protocol is validated and successful.

References

  • Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species Source: researchgate.net URL:[Link]

  • Detection, identification, and quantification of oxidative protein modifications Source: nih.gov URL:[Link]

  • AEROBIC OXIDATION OF ALCOHOLS WITH HOMOGENEOUS CATALYSTS BASED ON NITROXYL RADICALS Source: helsinki.fi URL:[Link]

  • Rapid and Highly Selective Fe(IV) Generation by Fe(II)-Peroxyacid Advanced Oxidation Processes: Mechanistic Investigation via Kinetics and Density Functional Theory Source: acs.org URL:[Link]

  • Source: google.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Pyridine Carboxylic Acid Synthesis

Welcome to the Technical Support Center for pyridine carboxylic acid synthesis. Temperature optimization in these workflows is a delicate balance of thermodynamics and kinetics. Whether you are synthesizing nicotinic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyridine carboxylic acid synthesis. Temperature optimization in these workflows is a delicate balance of thermodynamics and kinetics. Whether you are synthesizing nicotinic acid (niacin), picolinic acid, or isonicotinic acid, thermal mismanagement is the primary cause of poor yields, intermediate stalling, and catastrophic decarboxylation.

This guide provides troubleshooting protocols and mechanistic explanations for the four primary industrial and laboratory synthesis pathways.

Vapor-Phase Catalytic Oxidation (e.g., 3-Picoline to Nicotinic Acid)

Vapor-phase oxidation over heterogeneous oxide catalysts (such as V₂O₅/TiO₂ or CrVPO) is a highly efficient, greener alternative to traditional liquid-phase methods. However, it requires precise thermal tuning to avoid complete oxidation.

Q: Why does my selectivity for nicotinic acid drop sharply when the reactor temperature exceeds 360°C? A: In vapor-phase oxidation over CrVPO catalysts, the transformation of alkylpyridines like 3-picoline is highly temperature-dependent[1]. At lower temperatures (300°C), conversion is low (~20%), but the selectivity for intermediates like pyridine-3-carbaldehyde remains high. As the temperature rises to 360°C, conversion increases and nicotinic acid selectivity peaks[1]. However, exceeding 360°C provides the system with sufficient thermal energy to overcome the activation barrier for C-C bond cleavage. The causality here is thermodynamic: the thermal load outcompetes the desired partial oxidation pathway, leading to the decarboxylation of nicotinic acid into pyridine, alongside complete oxidation into carbon oxides (COx) and SOx[1].

G A 3-Picoline (Starting Material) B Pyridine-3-carbaldehyde (Intermediate) A->B +O2, 250-300°C C Nicotinic Acid (Target Product) B->C +O2, 300-360°C D Pyridine + CO2 (Over-oxidation) C->D >360°C (Thermal Cleavage)

Temperature-dependent oxidation pathway of 3-picoline to nicotinic acid.

Protocol: Vapor-Phase Temperature Screening Workflow

To establish a self-validating thermal profile for your specific reactor setup, follow this step-by-step screening methodology:

  • Catalyst Bed Preparation: Load 5.0 g of CrVPO catalyst into a fixed-bed tubular reactor.

  • Pre-heating: Purge the system with N₂ and ramp the temperature to 250°C at a rate of 5°C/min.

  • Feed Introduction: Introduce the inlet reaction mixture (3-picoline, oxygen/air, and water vapor) at a controlled Gas Hourly Space Velocity (GHSV).

  • Isothermal Testing: Hold the temperature at 300°C for 2 hours. Collect the effluent in a cold trap.

  • Thermal Ramping: Increase the temperature in 20°C increments up to 400°C. Allow 1 hour of stabilization and 1 hour of sampling at each setpoint.

  • Quantification: Analyze the condensate via GC-MS to quantify unreacted picoline, nicotinic acid, and pyridine by-products. Plot the intersection of conversion and selectivity to find your reactor's optimal thermal setpoint.

Liquid-Phase Nitric Acid Oxidation

Industrially, lower alkylpyridines are oxidized using excess nitric acid. This method is highly exothermic and relies on extreme temperatures and pressures to maintain the liquid phase.

Q: How do I prevent thermal runaway while maintaining high conversion in nitric acid oxidation? A: Nitric acid oxidation is fundamentally hazardous due to its exothermic nature and the generation of N₂O/NOx gases[2]. Operating between 180°C and 370°C under 20 to 500 atm pressure is standard to keep the reactants in the liquid phase[3]. Runaway reactions occur when the heat generation rate exceeds the reactor's cooling capacity, often triggered by localized hot spots or the sudden auto-decomposition of nitric acid. To prevent this, temperature must be tightly coupled with residence time. At optimal temperatures of 230°C to 350°C, the reaction time required is extremely short—between 2 seconds and 30 minutes[4].

Protocol: Continuous Liquid-Phase Nitric Acid Oxidation

Batch reactors are prone to thermal runaway in this context. A continuous flow system is required to ensure a high surface-area-to-volume ratio for efficient heat dissipation:

  • Reagent Preparation: Prepare a feed solution of alkylpyridine and 25% to 600% excess nitric acid[4].

  • Pressurization: Use a high-pressure pump to pressurize the mixture to 150 atm[3].

  • Reactor Heating: Pump the mixture through a continuous flow tubular reactor pre-heated and strictly maintained at 250°C.

  • Residence Time Control: Adjust the flow rate to achieve a residence time of exactly 5 minutes.

  • Quenching: Immediately route the effluent through a heat exchanger cooled to 0–20°C. This halts the reaction and precipitates the pyridine carboxylic acid as a crystalline hydronitrate[4].

  • Isoelectric Isolation: Adjust the pH of the aqueous solution to the isoelectric point of the specific pyridine carboxylic acid using the basic starting material to precipitate the final pure product[3].

Ammoxidation and Hydrolysis Pathway

An alternative to direct oxidation is the ammoxidation of picolines to cyanopyridines, followed by hydrolysis.

Q: During the hydrolysis of 3-cyanopyridine, why am I seeing a high concentration of niacinamide instead of nicotinic acid? A: The hydrolysis of cyanopyridine proceeds in two distinct kinetic steps: hydration to the amide (niacinamide), followed by hydrolysis to the carboxylic acid. The second step possesses a significantly higher activation energy. If your reaction temperature is too low (e.g., <100°C), the thermal energy is insufficient to break the stable amide bond, causing the reaction to stall at the intermediate phase. To drive the reaction completely to the carboxylic acid, the temperature must be elevated and maintained between 130°C and 150°C[2].

Advanced Liquid-Phase Aerobic Oxidation (NHPI/Co/Mn Catalysis)

A milder, greener alternative utilizes N-hydroxyphthalimide (NHPI) combined with Cobalt/Manganese salts and oxygen.

Q: Can I increase the temperature above 150°C to speed up the NHPI-catalyzed aerobic oxidation of picolines? A: No. While increasing the temperature above 150°C (e.g., to 190°C) will artificially inflate the initial reaction rate, it will severely degrade the catalytic system and ruin your yield[2]. At elevated temperatures, the active radical species (phthalimide N-oxyl, or PINO) decomposes rapidly. Furthermore, the combination of high temperature, pressure, and a highly active catalytic environment heavily promotes the decarboxylation of the formed pyridine carboxylic acid into pyridine[2]. The optimal temperature is strictly bounded around 150°C at 2.0 MPa O₂ pressure[2].

G A NHPI/Co Catalyzed Oxidation Target: 150°C B T < 130°C A->B C T > 170°C A->C D Low Conversion (Insufficient PINO radical) B->D E Low Yield / High Pyridine (PINO decay & Decarboxylation) C->E

Temperature troubleshooting logic for NHPI-catalyzed aerobic oxidation.

Quantitative Summary: Thermal Parameters by Synthesis Pathway

To aid in experimental design, the following table summarizes the critical thermal boundaries and associated risks for each major synthesis pathway.

Synthesis PathwayCatalyst / ReagentOptimal Temperature (°C)Operating PressureKey Thermal Risk
Vapor-Phase Oxidation CrVPO or V₂O₅/TiO₂300 – 360AtmosphericDecarboxylation (>360°C)
Liquid-Phase Nitric Acid Excess HNO₃230 – 35050 – 300 atmThermal Runaway / NOx Generation
Ammoxidation + Hydrolysis V-Ti-Sb / H₂O280 – 500 (Ammox.) 130 – 150 (Hydrolysis)0.5 MPaIntermediate Stalling (Amide formation)
Aerobic Liquid-Phase NHPI / Co(II) / Mn(II)1502.0 MPaPINO Radical Decomposition

References

  • Title: US3657259A - Process for the production of pyridine carboxylic acids Source: Google Patents URL
  • Title: US3741976A - Process for the production of pyridine carboxylic acids from lower alykyl Source: Google Patents URL
  • Title: Effect of temperature in β P oxidation on conversion and selectivities...
  • Title: Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides Source: MDPI URL

Sources

Optimization

Technical Support Center: Troubleshooting Picolinic Acid Derivatization

Welcome to the Technical Support Center for picolinic acid (pyridine-2-carboxylic acid) derivatization. This guide provides causal analysis, validated protocols, and troubleshooting steps for researchers experiencing low...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for picolinic acid (pyridine-2-carboxylic acid) derivatization. This guide provides causal analysis, validated protocols, and troubleshooting steps for researchers experiencing low conversion rates during amidation, esterification, and cross-coupling workflows.

Diagnostic Workflow for Picolinic Acid Reactions

G Start Low Conversion in Picolinic Acid Reaction Decision Identify Reaction Type Start->Decision Amidation Amidation Decision->Amidation Esterification Esterification Decision->Esterification Coupling Metal-Catalyzed Cross-Coupling Decision->Coupling Cause1 Zwitterion Formation & Low Electrophilicity Amidation->Cause1 Cause2 Equilibrium Limits & Solubility Issues Esterification->Cause2 Cause3 Catalyst Poisoning via Bidentate N,O-Chelation Coupling->Cause3 Sol1 Use B(OCH₂CF₃)₃ Borate Ester Cause1->Sol1 Sol2 Use TPPO/(COCl)₂ or PA-HPW Solid Acid Cause2->Sol2 Sol3 Mask N-atom (N-Oxide) or Pre-esterify Carboxylate Cause3->Sol3

Diagnostic workflow for troubleshooting low conversion rates in picolinic acid derivatization.

Frequently Asked Questions & Mechanistic Troubleshooting

Module A: Amidation & Peptide Coupling Challenges

Q1: Why does my amidation of picolinic acid stall at 30-40% conversion when using standard coupling reagents like EDC/HOBt or DCC?

Causality: Picolinic acid is uniquely problematic compared to standard aliphatic or aromatic carboxylic acids. The proximity of the basic pyridine nitrogen to the carboxylic acid group allows it to form highly stable, unreactive zwitterionic intermediates. Furthermore, standard boronic acid-catalyzed amidations often fail because the basic pyridine nitrogen alters the local pH and disrupts the catalytic cycle.

Solution: Shift to fluorinated borate esters. The use of the 2,2,2-trifluoroethanol-derived borate ester,


, has been shown to consistently yield higher conversions for less reactive substrates like picolinic acid[1]. It acts as a highly electrophilic, operationally simple amidation reagent that bypasses the zwitterionic stalling phase[1].

Protocol: High-Conversion Amidation using


 
Self-Validating Step: This reaction is performed open to the air without dehydrating agents (like molecular sieves). The successful formation of the amide visually and analytically validates that the fluorinated borate ester is thermodynamically driving the dehydration on its own[1].
  • Preparation: In a reaction vial, combine picolinic acid (1.0 equiv) and the target amine (1.0 equiv).

  • Solvent Addition: Dissolve the mixture in Acetonitrile (MeCN) to achieve a 0.5 M concentration. MeCN is selected because both the acid and amine are readily soluble, preventing biphasic stalling[1].

  • Catalyst Addition: Add

    
     (1.5 to 2.0 equiv)[1].
    
  • Heating: Stir the mixture at 80 °C for 15 hours open to the air[1].

  • Workup: Perform a simple solid-phase workup or standard acid/base wash to remove borate-ester byproducts[1].

Module B: Transition Metal-Catalyzed Cross-Coupling (Catalyst Poisoning)

Q2: I am attempting a Pd- or Ru-catalyzed cross-coupling/reduction on a picolinic acid derivative, but the catalyst dies immediately. What is happening?

Causality: The bidentate nature of picolinic acid (the


 nitrogen and the adjacent carboxylate oxygen) makes it an exceptionally strong chelating ligand for transition metals. When introduced to a Pd, Ru, or Cu catalyst, picolinic acid rapidly displaces the designed phosphine or carbene ligands. This forms a thermodynamically stable, catalytically dead metal-picolinate complex, sequestering the metal and halting the catalytic cycle. For example, in Ru-catalyzed hydrosilylations, heteroaromatic acids are generally well-tolerated with the strict exception of picolinic acid, which rapidly poisons the catalyst and yields complex, unusable mixtures[2].

Solution: You must disrupt the bidentate chelation network. This can be achieved by:

  • Pre-Esterification: Converting the acid to a bulky ester (e.g., tert-butyl) reduces the coordinating ability of the oxygen.

  • N-Oxidation: Converting the pyridine nitrogen to an N-oxide temporarily masks its lone pair, preventing chelation. The N-oxide can be cleanly reduced post-coupling.

Module C: Esterification Bottlenecks

Q3: Direct Fischer esterification of picolinic acid with alcohols yields poor conversions (<50%). How can I drive this to completion without harsh acidic conditions?

Causality: Picolinic acid is highly water-soluble and exists as a zwitterion in polar media, severely hindering its interaction with lipophilic alcohols. Additionally, the generation of water during Fischer esterification pushes the equilibrium backward.

Solution A (Neutral/Mild): Use the Triphenylphosphine oxide (TPPO) and oxalyl chloride


 system. This neutral method generates a highly reactive acyloxyphosphonium intermediate, bypasses the zwitterion phase, and achieves excellent yields at room temperature within 1 hour[3].
Solution B (Heterogeneous Catalysis):  For large-scale esterifications, picolinic acid itself can be used to modify 12-tungstophosphoric acid (PA-HPW) to create a highly active solid acid catalyst. This modification prevents the decomposition of the Keggin structure and achieves up to 100% quantitative conversion due to increased acid site density and stability[4].

Protocol: Rapid Room-Temperature Esterification via TPPO/


 
Self-Validating Step: The immediate evolution of 

and

gases upon the addition of picolinic acid visually confirms the successful formation of the highly reactive active ester intermediate.
  • Activation: To a cold solution of TPPO (1.0 equiv) in anhydrous

    
    , slowly add 
    
    
    
    (1.3 equiv) dropwise under nitrogen and magnetic stirring[3].
  • Intermediate Formation: After 10 minutes, add picolinic acid (1.0 equiv). Stir for an additional 10 minutes until gas evolution ceases[3].

  • Coupling: Add the target alcohol (1.3 equiv) followed by Triethylamine (

    
    , 1.0 equiv) in sequence[3].
    
  • Completion: Stir at room temperature for 1 hour. Monitor the complete consumption of the acid via TLC[3].

  • Purification: The primary byproduct is TPPO, which can be recycled or separated via standard silica gel column chromatography[3].

Quantitative Data Presentation

Table 1: Comparative Conversion Rates of Picolinic Acid Derivatization Strategies

Reaction TypeReagent / Catalyst SystemConditionsTypical Conversion (%)Mechanistic Advantage
Amidation Standard EDC/HOBt

, RT, 24h
30 - 45%Prone to zwitterion stalling; poor electrophilicity.
Amidation

MeCN, 80 °C, 15h> 85%Highly electrophilic; thermodynamically drives dehydration[1].
Esterification Fischer (

)
Reflux, 24h< 50%Equilibrium limited; poor solubility of zwitterion.
Esterification TPPO /

MeCN, RT, 1h> 90%Neutral conditions; rapid activation via phosphonium intermediate[3].
Esterification PA-HPW Solid Acid80 °C, 5h100%High acid density; easily recoverable heterogeneous catalyst[4].

References

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Biodiesel production via esterification of oleic acid catalyzed by picolinic acid modified 12-tungstophosphoric acid Source: IDEAS/RePEc URL:[Link]

  • A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride Source: The Royal Society Publishing URL:[Link]

  • From a Decomposition Product to an Efficient and Versatile Catalyst: The[Ru(η5-indenyl)(PPh3)2Cl] Story Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Troubleshooting

handling hygroscopic nature of pyridine-2-carboxylic acid salts

Welcome to the Technical Support Center for Pyridine-2-Carboxylic Acid Salts . As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with handling pic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridine-2-Carboxylic Acid Salts . As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with handling picolinic acid derivatives.

Pyridine-2-carboxylic acid (picolinic acid) and its derivatives—such as the edoxaban intermediate 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride—frequently form highly hygroscopic salts[1][2]. This moisture affinity can severely compromise stoichiometric accuracy, reaction yields, and long-term dosage stability. This guide provides field-proven, causality-driven solutions for these challenges.

Diagnostic Overview & Data Presentation

Before troubleshooting, it is critical to quantify the moisture uptake of your specific picolinate salt. The European Pharmacopoeia (Ph. Eur.) provides a standardized gravimetric classification system[3].

Table 1: Ph. Eur. Hygroscopicity Classification (at 25°C and 80% RH) [3][4]

Hygroscopicity ClassMoisture Uptake (% w/w)Physical ManifestationHandling Requirement
Non-hygroscopic < 0.2%Free-flowing powderAmbient handling acceptable
Slightly hygroscopic 0.2% – 2.0%Minor clumpingTightly sealed containers
Moderately hygroscopic 2.0% – 15.0%Significant agglomerationControlled humidity chamber
Very hygroscopic ≥ 15.0%Wet solid / PasteGlovebox (Argon/Nitrogen)
Deliquescent Sufficient to dissolveLiquid solutionStrict anhydrous isolation

Troubleshooting Guides & FAQs

Q1: My lithium pyridine-2-carboxylate salt rapidly deliquesces on the analytical balance. How can I accurately weigh it for stoichiometric reactions? Causality: Lithium salts of pyridine-2-carboxylic acid possess an exceptionally high charge density. This creates strong ion-dipole interactions with atmospheric water vapor, leading to rapid deliquescence and making ambient handling nearly impossible[5]. Solution: You must decouple the weighing process from atmospheric exposure. Use a controlled environment (glovebox purged with Argon) to weigh the salt into pre-dried, septum-sealed reaction vials[6]. If a glovebox is unavailable, utilize commercially available pre-filled reaction vials packaged under inert atmosphere, which allow you to inject your solvent directly through the septum without exposing the salt to air[6].

Q2: During the synthesis of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, my reaction yields drop significantly on humid days. Why? Causality: This specific tertiary amine hydrochloride salt contains both basic amino units and acidic carboxylic acid units[7]. Absorbed moisture acts as a competing nucleophile and disrupts the delicate acidity/alkalinity equilibrium of the reaction system, which is crucial for the stability of the intermediate[7]. Solution: Store the reagent strictly at 2-8°C under an inert gas (Nitrogen or Argon)[1][2]. Ensure that all reaction solvents (e.g., N,N-dimethylacetamide or DMSO) are rigorously dried over molecular sieves prior to use[5].

Q3: How can we prevent moisture-induced degradation of picolinate salts in oral solid dosage forms during long-term stability testing? Causality: Moisture acts as a plasticizer in solid dosage forms, lowering the activation energy for chemical degradation (e.g., hydrolysis) and facilitating solid-state polymorphic transitions[8][9]. Solution: Implement crystal engineering via co-crystallization . By introducing a stabilizing co-former (such as nicotinamide), you can create hydrogen bonds that physically occupy the hydration sites of the picolinate molecule, drastically reducing its moisture adsorption capacity[8][10]. Alternatively, apply a moisture-barrier film coating to the final solid dosage form[8].

Visualizing the Workflows

Workflow for Handling Hygroscopic Picolinate Salts

The following decision tree dictates the handling protocol based on Dynamic Vapor Sorption (DVS) analysis.

G A Synthesize/Isolate Pyridine-2-Carboxylic Acid Salt B Dynamic Vapor Sorption (DVS) Analysis A->B C Determine Ph. Eur. Hygroscopicity Class B->C D Very Hygroscopic / Deliquescent (>15% uptake) C->D E Slightly / Moderately Hygroscopic (<15% uptake) C->E F Strict Glovebox Handling (Argon/N2 Atmosphere) D->F G Formulation Strategy: Co-crystallization / Film Coating D->G E->F

Fig 1: Decision matrix for handling and formulating hygroscopic picolinate salts based on DVS data.

Mechanism of Co-crystallization for Moisture Resistance

G2 A Hygroscopic Picolinate Salt (Exposed Hydration Sites) C Hydrogen Bonding Occupies Hydration Sites A->C B Introduce Co-former (e.g., Nicotinamide) B->C D Stable Co-crystal (Blocked Moisture Uptake) C->D

Fig 2: Mechanistic pathway of co-crystallization reducing hygroscopicity via competitive hydrogen bonding.

Self-Validating Experimental Protocols

Protocol A: Gravimetric Sorption Analysis (GSA) / DVS Profiling

Purpose: To accurately quantify the moisture uptake of a synthesized picolinate salt and validate its solid-state stability.[3]

  • Pre-treatment (Drying): Load 10-20 mg of the picolinate salt onto the microbalance of the DVS instrument. Equilibrate the sample at 40°C and 0% Relative Humidity (RH) using a dry nitrogen stream until the mass change is <0.002% per minute. Self-Validation: This establishes a true "dry mass" baseline, eliminating errors from pre-absorbed atmospheric moisture[3].

  • Sorption Phase: Lower the temperature to 25°C. Increase the RH to 80% in a single step (or in 10% increments for a full isotherm profile).

  • Equilibration: Maintain 25°C / 80% RH for 24 hours. Continuously monitor the mass.

  • Post-Analysis Validation: Perform Powder X-Ray Diffraction (PXRD) on the sample after the DVS run. Self-Validation: If the PXRD pattern has changed, the salt has undergone a moisture-induced polymorphic transition or hydrate formation, indicating that standard drying protocols may irreversibly alter the API[3][9].

Protocol B: Anhydrous Handling & Reaction Setup

Purpose: To execute stoichiometric reactions with deliquescent salts without yield degradation.[6]

  • Chamber Purge: Place the sealed container of the picolinate salt, pre-dried glass reaction vials, and a microbalance into a glovebox. Purge the chamber with high-purity Argon until the internal oxygen/moisture sensors read <1 ppm.

  • Weighing: Open the salt container and rapidly weigh the required stoichiometric amount directly into the reaction vials.

  • Sealing: Cap the vials with PTFE-lined silicone septa and crimp them securely before removing them from the glovebox.

  • Reaction Execution: Outside the glovebox, use a syringe to inject anhydrous solvents (e.g., dried N,N-dimethylacetamide) directly through the septum. Self-Validation: The absence of clumping or immediate dissolution upon solvent injection confirms that the anhydrous integrity of the salt was maintained during transfer.

References

  • US8058440B2 - Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid Google P
  • 720720-96-7 - 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride LookChem[Link]

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride HRD Pharm[Link]

  • How do you handle hygroscopic salts? HepatoChem[Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals PMC - National Institutes of Health[Link]

  • Improving the Physicochemical and Biopharmaceutical Properties of Active Pharmaceutical Ingredients Derived from Traditional Chinese Medicine through Cocrystal Engineering MDPI[Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach Asian Journal of Pharmaceutics[Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review[Link]

Sources

Optimization

Technical Support Center: 4-Methylsulfanylpyridine-2-carboxylic Acid

Welcome to the Technical Support Center for 4-methylsulfanylpyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-methylsulfanylpyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This guide offers a structured question-and-answer format to address potential degradation pathways, stability issues, and analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-methylsulfanylpyridine-2-carboxylic acid under typical laboratory conditions?

A1: Based on its chemical structure, 4-methylsulfanylpyridine-2-carboxylic acid is susceptible to several degradation pathways. The most prominent are oxidation of the sulfur atom, decarboxylation, and photodegradation. Each of these pathways can be influenced by experimental conditions such as pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3]

Q2: How can I prevent the oxidation of the methylsulfanyl group during my experiments?

A2: The methylsulfanyl group is prone to oxidation, first to a sulfoxide and then to a sulfone. To minimize this, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. Avoid sources of oxidative stress, such as exposure to air for prolonged periods and the presence of oxidizing agents.[4] If the experimental procedure involves heating, do so at the lowest effective temperature to reduce the rate of oxidation.[3][5]

Q3: Is 4-methylsulfanylpyridine-2-carboxylic acid sensitive to light?

A3: Yes, compounds containing a pyridine ring and a sulfur atom can be susceptible to photodegradation.[2][6] It is recommended to protect solutions and solid samples of 4-methylsulfanylpyridine-2-carboxylic acid from direct light by using amber vials or by wrapping containers in aluminum foil. This is especially important for long-term storage and during lengthy experiments.[2][3]

Q4: What is the likely impact of pH on the stability of this compound in aqueous solutions?

A4: The stability of 4-methylsulfanylpyridine-2-carboxylic acid in solution is expected to be pH-dependent. Pyridine carboxylic acids can be unstable at extreme pH values.[2] Specifically, the carboxylic acid group at the 2-position can facilitate decarboxylation, a process that can be influenced by the protonation state of the molecule.[7][8][9] It is advisable to prepare aqueous solutions at a pH near neutral and use them fresh. If storage is necessary, buffering the solution and storing it at low temperatures (2-8 °C) and protected from light is recommended.[2]

Q5: What are the expected major degradation products I should be looking for?

A5: The primary degradation products to monitor are:

  • 4-(Methylsulfinyl)pyridine-2-carboxylic acid (Sulfoxide): The initial product of oxidation.

  • 4-(Methylsulfonyl)pyridine-2-carboxylic acid (Sulfone): The product of further oxidation of the sulfoxide.

  • 4-Methylsulfanylpyridine: The product of decarboxylation.

Under harsh photolytic conditions, more complex degradation products could form due to ring opening or other reactions.[10]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Appearance of new, more polar peaks in HPLC analysis over time. Oxidation of the methylsulfanyl group to sulfoxide and/or sulfone.Action: Re-run the experiment using degassed solvents and under an inert atmosphere. Rationale: This minimizes contact with oxygen, the primary driver of this degradation.[4]
Loss of parent compound signal with the appearance of a less polar peak. Decarboxylation of the molecule.Action: Check the pH and temperature of your experimental setup. Buffer the solution to a neutral pH if possible and conduct the experiment at a lower temperature. Rationale: Decarboxylation of pyridine-2-carboxylic acids is often catalyzed by acidic conditions and heat.[7][8][11]
Inconsistent results between experiments run on different days. Photodegradation of the compound.Action: Ensure all samples and stock solutions are consistently protected from light using amber vials or foil. Rationale: Pyridine-containing compounds can be light-sensitive, leading to variability if light exposure is not controlled.[2][6]
Low recovery of the compound from an aqueous solution. Hydrolytic instability or poor solubility at the working pH.Action: Prepare fresh solutions before use. Investigate the solubility and stability of the compound at different pH values to find the optimal range. Rationale: While specific data is limited, pyridine carboxylic acids can have pH-dependent stability.[2]
Broad or tailing peaks in reverse-phase HPLC. Interaction of the basic pyridine nitrogen with residual silanols on the HPLC column.Action: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid or phosphoric acid) to protonate the pyridine nitrogen. Alternatively, use a mixed-mode HPLC column.[12][13] Rationale: Protonating the basic site reduces secondary interactions with the stationary phase, leading to better peak shape.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products of 4-methylsulfanylpyridine-2-carboxylic acid, which is crucial for developing stability-indicating analytical methods.[1]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-methylsulfanylpyridine-2-carboxylic acid (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for a specified duration.

3. Sample Analysis:

  • After the stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method

A reverse-phase HPLC method is suitable for separating 4-methylsulfanylpyridine-2-carboxylic acid from its potential degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan, likely around 254 nm).

  • Injection Volume: 10 µL

Rationale: The acidic mobile phase ensures the protonation of the pyridine nitrogen, leading to better peak shape. The gradient elution allows for the separation of the relatively polar parent compound from potentially more polar (sulfoxide, sulfone) and less polar (decarboxylated product) degradants.[12][13][14]

Visualizations

DegradationPathways cluster_main 4-Methylsulfanylpyridine-2-carboxylic Acid cluster_oxidation Oxidation cluster_decarboxylation Decarboxylation cluster_photodegradation Photodegradation A 4-Methylsulfanylpyridine-2-carboxylic Acid B 4-(Methylsulfinyl)pyridine-2-carboxylic acid (Sulfoxide) A->B [O] D 4-Methylsulfanylpyridine A->D Δ, H⁺/OH⁻ E Complex Mixture of Photoproducts A->E C 4-(Methylsulfonyl)pyridine-2-carboxylic acid (Sulfone) B->C [O] ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Stock Solution & Stress Samples (Acid, Base, Oxidative, Thermal, Photo) hplc HPLC Analysis (C18 Column, Gradient Elution) prep->hplc detect UV Detection hplc->detect compare Compare Stressed vs. Unstressed Chromatograms detect->compare identify Identify & Quantify Degradation Products compare->identify

Caption: Workflow for forced degradation studies.

References

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls in Forced Degradation Studies. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • Dunn, G. E., & Thimm, H. F. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(18), 3017-3027.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]

  • Lee, G. K. J. (1970). Studies on the mechanisms of decarboxylation of pyridine- and pyrrole- carboxylic acids in aqueous solution. University of Manitoba.
  • Wu, Y., Zhou, H. W., Bu, F. Q., Tian, Y. Q., & Jiang, S. M. (2008). [The influence of pyridyl-carboxylic acid intermolecular H-bond on photoisomerization and photochemical stabilities]. Guang Pu Xue Yu Guang Pu Fen Xi, 28(3), 503-506.
  • Dunn, G. E., & Thimm, H. F. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing.
  • Chemistry Stack Exchange. (2017, December 2). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]

  • Cohen, T., & Song, I. H. (1965). Oxidative decarboxylation of carboxylic acids by pyridine N-oxide. Journal of the American Chemical Society, 87(17), 3780-3786.
  • Moon, Y., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
  • Moon, Y., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals.
  • Collin, J. (2019, March 6).
  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]

  • Fish, F., et al. (2006). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology, 72(4), 2539–2545.
  • VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Retrieved from [Link]

  • BioBoston Consulting. (2024, October 24). Step-by-Step Guide to Designing Stability Studies for Drug Products. Retrieved from [Link]

  • Cates, V. E., & Meloan, C. E. (1963). Separation of Sulfoxides by Gas Chromatography. Analytical Chemistry, 35(6), 658-660.
  • ACS Applied Energy Materials. (2021, July 10). Effects of N-Positions on Pyridine Carboxylic Acid-Modified Inverted Perovskite Solar Cells. Retrieved from [Link]

  • Głośnicka, I., et al. (2000). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 57(3), 163-169.
  • Andre, R. G., & Broquist, H. P. (1988). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic. Applied and Environmental Microbiology, 54(3), 752-757.
  • Ušćumlić, G. S., & Mijin, D. Ž. (2004). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. Journal of the Serbian Chemical Society, 69(11), 931-939.
  • ResearchGate. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • MDPI. (2019, September 22). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Retrieved from [Link]

  • ResearchGate. (2024, November 23). How to purify a sulfone and sulfide sulfoxide without a column? Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridinecarboxylic acid. Retrieved from [Link]

  • CrystEngComm. (2017). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]

  • PMC. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN110642781B - Synthetic method of 3-fluoro-4-methylpyridine-2-carboxylic acid.
  • MDPI. (2020, November 17). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Retrieved from [Link]

  • Jain, N. F., & Masse, C. E. (n.d.).
  • MDPI. (2022, May 18). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • WJEC. (n.d.). 4.
  • Chemistry LibreTexts. (2023, August 9). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

  • Utah Tech University. (n.d.).
  • Royal Society of Chemistry. (2015). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-methylsulfanylpyridine-2-carboxylic acid

An in-depth structural elucidation of 4-methylsulfanylpyridine-2-carboxylic acid (CAS: 74470-30-7) via H NMR spectroscopy requires careful consideration of solution-phase thermodynamics. As a picolinic acid derivative fe...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural elucidation of 4-methylsulfanylpyridine-2-carboxylic acid (CAS: 74470-30-7) via


H NMR spectroscopy requires careful consideration of solution-phase thermodynamics. As a picolinic acid derivative featuring an electron-donating methylthio (-SCH

) substituent, this compound presents specific analytical challenges, primarily driven by its capacity for tautomerization and strong intermolecular hydrogen bonding[1].

This guide objectively compares the analytical performance of two standard NMR solvents—DMSO-d


  and CDCl

—to establish the optimal methodology for high-resolution structural verification.

Mechanistic Analysis: The Role of Solvent Dynamics

The accuracy of ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


H NMR integration and multiplet resolution is entirely dependent on the physical state of the analyte in solution. Picolinic acid analogs inherently possess both a basic pyridine nitrogen and an acidic carboxyl group, allowing them to exist in dynamic equilibrium between neutral monomers, hydrogen-bonded dimers, and zwitterionic forms.
  • Performance in CDCl

    
     (Non-Polar):  In weakly interacting solvents like deuterated chloroform, 4-methylsulfanylpyridine-2-carboxylic acid predominantly forms intermolecular hydrogen-bonded dimers. This dynamic exchange occurs on the NMR timescale, leading to significant line broadening of the pyridine ring protons (H3 and H6)[2]. Furthermore, the carboxylic acid (-COOH) proton signal is frequently broadened into the baseline or entirely absent, making absolute structural confirmation difficult.
    
  • Performance in DMSO-d

    
     (Highly Polar, H-Bond Acceptor):  DMSO-d
    
    
    
    acts as a strong hydrogen-bond acceptor. It outcompetes solute-solute interactions, effectively disrupting the dimeric networks and stabilizing the compound as a solvated monomer[2]. This causality directly results in sharp, well-resolved spin-spin splitting patterns for the pyridine protons and locks the -COOH proton into a highly deshielded, observable state (typically >12.5 ppm).

SolventDynamics Solute 4-Methylsulfanylpyridine- 2-Carboxylic Acid CDCl3 Deuterated Chloroform (CDCl3) Solute->CDCl3 Non-polar environment DMSO Deuterated DMSO (DMSO-d6) Solute->DMSO Polar environment Dimer Intermolecular H-Bonding & Rapid Exchange CDCl3->Dimer Monomer H-Bond Disruption (Strong Solvation) DMSO->Monomer Poor Broad Peaks, Missing -COOH (Sub-optimal Resolution) Dimer->Poor Good Sharp Multiplets, Visible -COOH (Optimal Resolution) Monomer->Good

Logical relationship between NMR solvent polarity and spectral resolution.

Comparative Performance Data

The methylthio group at position 4 alters the local electron density via resonance donation, which specifically shields the adjacent H3 and H5 protons relative to unsubstituted picolinic acid[3]. The table below summarizes the expected


H NMR performance across the two solvent systems.
Proton AssignmentMultiplicity & CouplingExpected Shift in DMSO-d

(ppm)
Expected Shift in CDCl

(ppm)
Resolution Quality (DMSO vs CDCl

)
-COOH Broad Singlet (br s)13.00 - 13.50Missing / ObscuredExcellent / Poor
H6 (ortho to N)Doublet (d, J ≈ 5.5 Hz)8.45 - 8.558.50 - 8.65 (broadened)Excellent / Moderate
H3 (meta to N)Doublet (d, J ≈ 2.0 Hz)7.80 - 7.907.90 - 8.05Excellent / Moderate
H5 (meta to N)Doublet of doublets (dd)7.30 - 7.407.20 - 7.35Excellent / Moderate
-SCH

Singlet (s)2.50 - 2.602.45 - 2.55Excellent / Excellent

Data synthesis based on structural analogs and solvent behavior profiles of substituted pyridine-2-carboxylic acids[4],[3]. DMSO-d


 is objectively superior for this specific analyte.

Standardized Experimental Protocol (DMSO-d Workflow)

To ensure a self-validating analytical system, the following protocol eliminates common artifacts (e.g., magnetic susceptibility gradients caused by undissolved particulates) and optimizes relaxation times for accurate integration.

Step 1: Sample Preparation & Homogenization

  • Accurately weigh 15–20 mg of 4-methylsulfanylpyridine-2-carboxylic acid into a clean glass vial.

  • Add 0.6 mL of high-purity DMSO-d

    
     (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
    
  • Vortex the mixture for 30 seconds. If visual inspection reveals undissolved material, sonicate the vial for 2 minutes. Causality: Complete solvation is mandatory; micro-particulates distort the local magnetic field (

    
    ), leading to poor shimming and broad line widths.
    

Step 2: Filtration (Self-Validation Step)

  • Draw the dissolved sample into a 1 mL glass syringe.

  • Pass the solution through a 0.22 µm PTFE syringe filter directly into a precision 5 mm NMR tube. This guarantees a homogeneous solution phase, validating the integrity of the subsequent lock and shim processes.

Step 3: Acquisition Parameters (400 MHz or higher)

  • Temperature: Set probe temperature to 298 K.

  • Pulse Sequence: Standard 1D proton with 30-degree flip angle (zg30 on Bruker systems).

  • Relaxation Delay (D1): Set to 2.0 seconds . Causality: Carboxylic acid protons and protons adjacent to quaternary carbons require longer relaxation periods to return to thermal equilibrium. A 2.0s delay ensures accurate quantitative integration.

  • Spectral Width (SW): Set to at least 15 ppm to ensure the highly deshielded -COOH proton (~13.2 ppm) is captured without spectral folding.

  • Scans (NS): 16 to 32 scans are sufficient for a high signal-to-noise ratio at this concentration.

NMRWorkflow Prep Sample Prep (15-20 mg in DMSO-d6) Filter Filtration (0.22 µm PTFE) Prep->Filter Tune Lock & Shim (Z0, Z1, Z2 optimization) Filter->Tune Acq Acquisition (zg30, D1=2s, SW=15ppm) Tune->Acq Process Processing (FT, Phase, Baseline) Acq->Process

Step-by-step self-validating experimental workflow for high-resolution 1H NMR acquisition.

References

1.[4] Supplementary Information - The Royal Society of Chemistry. General NMR parameters and solvent effects for picolinic acid derivatives. Available at: [Link] 2.[1] Picolinic acid | C6H5NO2 | CID 1018 - PubChem. National Institutes of Health. Compound property grounding and structural data. Available at:[Link] 3.[3] 4-(Methylthio)pyridine | C6H7NS | CID 140938 - PubChem. National Institutes of Health. Methylthio substituent effects on pyridine systems. Available at:[Link] 4.[2] A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry. Analysis of picolinic acid 1H NMR shifts in CDCl3 vs. DMSO-d6. Available at:[Link]

Sources

Comparative

Comparative Guide: 13C NMR Chemical Shifts of 4-Methylsulfanylpyridine-2-carboxylic Acid

Executive Summary As a Senior Application Scientist, I frequently evaluate how functional group modifications impact the electronic landscape of heterocyclic building blocks. 4-Methylsulfanylpyridine-2-carboxylic acid (a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate how functional group modifications impact the electronic landscape of heterocyclic building blocks. 4-Methylsulfanylpyridine-2-carboxylic acid (also known as 4-(methylthio)picolinic acid) is a critical intermediate in agrochemical and pharmaceutical design. It acts as a robust bidentate ligand and a versatile scaffold for cross-coupling reactions.

This guide provides an objective, deeply technical comparison of this compound's 13C NMR chemical shifts against structural alternatives (4-methoxy and 4-chloro analogs) and evaluates the performance of industry-standard predictive NMR software against empirical data. Furthermore, it establishes a self-validating experimental protocol to ensure high-fidelity structural characterization.

Mechanistic Insights: Electronic Tuning of the Pyridine Core

To understand the 13C NMR spectrum of 4-methylsulfanylpyridine-2-carboxylic acid, we must analyze the causality behind the chemical shifts. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. The addition of a carboxylic acid at C2 further withdraws electron density via inductive (-I) and mesomeric (-M) effects.

When a methylsulfanyl (-SMe) group is introduced at the C4 position, it creates a competing electronic environment:

  • Inductive Withdrawal (-I): The sulfur atom is more electronegative than carbon, withdrawing electron density through the sigma bond, which deshields the ipso carbon (C4).

  • Mesomeric Donation (+M): Sulfur's lone pairs participate in resonance with the aromatic pi-system, donating electron density to the ortho (C3, C5) positions.

However, because sulfur utilizes 3p orbitals, its overlap with the 2p orbitals of the aromatic carbon ring is less efficient than that of oxygen (which uses 2p orbitals). Consequently, the shielding effect of the -SMe group on C3 and C5 is significantly weaker than that of a methoxy (-OMe) group, but more pronounced than a halogen like chlorine, as detailed in studies on 1[1].

Comparative Analysis 1: Substituent Effects (Empirical Data)

To objectively evaluate the electronic "performance" of the -SMe substituent, we compare the empirical 13C NMR chemical shifts of 4-methylsulfanylpyridine-2-carboxylic acid against two highly utilized alternatives: 4-methoxypicolinic acid and 4-chloropicolinic acid [2][3]. All data are referenced in DMSO-d6.

Carbon Position4-Methylsulfanyl (Target)4-Methoxy (Alternative 1)4-Chloro (Alternative 2)Electronic Causality
C2 149.2 ppm150.1 ppm149.8 ppmDominated by adjacent N and -COOH (-I effect).
C3 121.5 ppm109.8 ppm125.6 ppmShielded by +M effect. OMe > SMe > Cl.
C4 (ipso) 151.8 ppm166.5 ppm144.5 ppmDeshielded by heteroatom electronegativity.
C5 123.4 ppm114.2 ppm128.2 ppmShielded by +M effect (similar to C3).
C6 150.1 ppm150.8 ppm151.2 ppmMeta to substituent; minimal perturbation.
C=O 166.3 ppm166.1 ppm165.4 ppmCarboxylic acid carbonyl carbon.
Substituent 14.2 ppm (-SC H3)56.1 ppm (-OC H3)N/AAliphatic carbon shifts based on heteroatom.

Insight: The C3 and C5 shifts serve as a direct diagnostic readout of the ligand's electron-donating capacity, which is critical when these compounds are used to synthesize 4[4].

Comparative Analysis 2: Predictive Software Performance

In drug development, researchers heavily rely on in silico NMR prediction to verify synthetic intermediates. Below is a performance comparison of industry-standard prediction algorithms against the empirical data of 4-methylsulfanylpyridine-2-carboxylic acid.

CarbonEmpirical DataACD/Labs (HOSE Code)Mnova (Ensemble)ChemDraw (Additivity)Best Performer
C3 121.5 ppm122.1 ppm (Δ 0.6)123.8 ppm (Δ 2.3)118.5 ppm (Δ 3.0)ACD/Labs
C4 151.8 ppm151.0 ppm (Δ 0.8)149.5 ppm (Δ 2.3)155.2 ppm (Δ 3.4)ACD/Labs
C5 123.4 ppm124.2 ppm (Δ 0.8)125.1 ppm (Δ 1.7)120.1 ppm (Δ 3.3)ACD/Labs

Performance Verdict:ACD/Labs consistently outperforms alternatives because its Hierarchical Orthogonal Space Encoding (HOSE) database accurately accounts for the specific 3p-2p orbital mismatch of the sulfur-pyridine system, whereas simple additivity rules (ChemDraw) tend to overestimate the mesomeric shielding, treating sulfur too similarly to oxygen.

Self-Validating Experimental Protocol for High-Fidelity 13C NMR

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It specifically addresses the relaxation dynamics of heteroaromatic quaternary carbons.

Step 1: Sample Preparation
  • Weigh 15–20 mg of high-purity (>98%) 4-methylsulfanylpyridine-2-carboxylic acid.

  • Dissolve in 0.6 mL of DMSO-d6 . Causality: Picolinic acids often exist as zwitterions or form strong intermolecular hydrogen bonds, rendering them poorly soluble in CDCl3. DMSO-d6 disrupts these networks, ensuring sharp, well-resolved resonance lines.

Step 2: Spectrometer Configuration
  • Utilize a spectrometer operating at 100 MHz or 125 MHz for 13C (e.g., 400 MHz or 500 MHz 1H frequency) equipped with a cryoprobe or a high-sensitivity broadband probe.

  • Regulate the sample temperature to exactly 298 K .

Step 3: Acquisition Parameters (The Critical Step)
  • Pulse Sequence: Standard 1D 13C with power-gated 1H decoupling (e.g., zgpg30 on Bruker systems).

  • Relaxation Delay (D1): Set to 3.0 seconds . Causality: Quaternary carbons (C2, C4, C=O) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. Their

    
     relaxation times are exceptionally long. A standard 1.0s delay will artificially suppress these peaks, causing them to merge with baseline noise.
    
  • Number of Scans (NS): 1024 to 2048, depending on probe sensitivity.

Step 4: Data Processing
  • Apply a 1.0 Hz Line Broadening (LB) window function before Fourier Transformation. This exponentially suppresses high-frequency noise without sacrificing the resolution needed to distinguish C2 and C6.

  • Phase and baseline correct manually. Reference the central peak of the DMSO-d6 septet to exactly 39.52 ppm .

Workflow Visualization

G cluster_0 Comparative Evaluation N1 Compound Synthesis & Purification (>98% Purity) N2 Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) N1->N2 N3 13C NMR Acquisition (125 MHz, D1=3.0s, 298K) N2->N3 N4 Data Processing (Zero-filling, 1.0 Hz LB) N3->N4 N5 Empirical Data Extraction (Target vs. Analogs) N4->N5 N6 In Silico Prediction (ACD/Labs, Mnova, ChemDraw) N4->N6 N7 Substituent Effect Analysis & Software Performance Validation N5->N7 N6->N7

Workflow for 13C NMR acquisition and comparative substituent effect analysis.

References

  • Title: Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds Source: MDPI URL
  • Title: Pd(II)
  • Title: 6-Chloropicolinic Acid | High-Purity Reagent Source: Benchchem URL
  • Title: Synthesis and Characterization of Picolinic Acid Derivatives (Supporting Information)

Sources

Validation

FTIR characteristic peaks of 4-methylsulfanylpyridine-2-carboxylic acid

Comparative FTIR Spectroscopy Guide: 4-Methylsulfanylpyridine-2-Carboxylic Acid vs. Structural Analogs As a Senior Application Scientist, I frequently guide drug development professionals and synthetic chemists through t...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative FTIR Spectroscopy Guide: 4-Methylsulfanylpyridine-2-Carboxylic Acid vs. Structural Analogs

As a Senior Application Scientist, I frequently guide drug development professionals and synthetic chemists through the rigorous structural characterization of pyridine derivatives. 4-Methylsulfanylpyridine-2-carboxylic acid (also known as 4-methylthiopicolinic acid) is a highly valuable scaffold in coordination chemistry, zinc-finger protein modulation, and pharmaceutical synthesis.

When sourcing or synthesizing this compound, verifying its structural integrity against structural analogs—such as unsubstituted picolinic acid or 4-methoxypicolinic acid—is critical. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method for this verification. This guide delivers an objective, data-driven comparison of the FTIR spectral footprints of these compounds and establishes a self-validating protocol for your laboratory.

Mechanistic Causality in Spectral Shifts (E-E-A-T)

The FTIR spectrum of a molecule is a direct readout of its electronic environment. The baseline structure, picolinic acid, features a carboxylic acid group at position 2 of a pyridine ring. According to spectral studies, standard picolinic acid exhibits a sharp C=O stretch at 1742 cm⁻¹ and a pyridine C=N stretch at 1675 cm⁻¹[1].

When we introduce a substituent at the 4-position, we fundamentally alter the electron density of the aromatic ring, which shifts these vibrational frequencies:

  • The Oxygen Analog (4-Methoxypicolinic Acid): Oxygen is highly electronegative but strongly donates electron density into the ring via resonance (+M effect). This extensive delocalization, combined with intense intramolecular hydrogen bonding, often leads to highly complex, broadened O-H stretching bands (sometimes shifting the asymmetric stretch as low as 1380–1400 cm⁻¹ in related N-oxide derivatives)[2][3].

  • The Target Compound (4-Methylsulfanylpyridine-2-carboxylic acid): Sulfur is larger, softer, and more polarizable than oxygen. Its +M resonance effect is weaker due to poor orbital overlap (3p from sulfur to the 2p of carbon), but its inductive electron-withdrawing effect (-I) is also less pronounced. Consequently, the C=N stretch experiences a moderate shift. More importantly, the heavy sulfur atom creates a highly diagnostic, low-frequency C-S stretching vibration in the fingerprint region (~650–700 cm⁻¹), which is completely absent in both picolinic acid and its methoxy derivative.

Comparative FTIR Characteristic Peaks

To objectively verify the identity and purity of your 4-methylsulfanylpyridine-2-carboxylic acid, compare your spectral data against the quantitative benchmarks summarized in the table below.

Vibrational ModePicolinic Acid (Standard)4-Methoxypicolinic Acid4-Methylsulfanylpyridine-2-carboxylic Acid
O-H Stretch (Carboxylic) ~3396 cm⁻¹ (Broad)~3000–3300 cm⁻¹ (Broad)~2950–3300 cm⁻¹ (Broad)
C=O Stretch (Carboxylic) ~1742 cm⁻¹~1730 cm⁻¹~1725–1735 cm⁻¹
C=N Stretch (Pyridine) ~1675 cm⁻¹~1660 cm⁻¹~1665 cm⁻¹
Aliphatic C-H Stretch Absent~2840, 2950 cm⁻¹ (O-CH₃)~2925 cm⁻¹ (S-CH₃)
Diagnostic Heteroatom Absent~1050 cm⁻¹ (C-O-C stretch)~680 cm⁻¹ (C-S stretch)

Self-Validating ATR-FTIR Protocol

Traditional KBr pellet methods are highly susceptible to hygroscopic moisture absorption, which introduces a parasitic broad band at ~3300 cm⁻¹ that masks the critical carboxylic O-H stretch. Therefore, Attenuated Total Reflectance (ATR) is the mandatory technique for this workflow.

Step 1: System Calibration & Background Acquisition

  • Action: Clean the diamond/ZnSe ATR crystal with isopropanol and allow it to dry. Run a background scan (32 scans, 4 cm⁻¹ resolution).

  • Causality: Atmospheric CO₂ and water vapor continuously fluctuate. A background scan immediately prior to the sample ensures these artifacts are mathematically subtracted, preventing false peaks in the 2300 cm⁻¹ and 3600 cm⁻¹ regions.

Step 2: Sample Application

  • Action: Place 1–2 mg of neat 4-methylsulfanylpyridine-2-carboxylic acid powder directly onto the crystal. Apply uniform pressure using the ATR anvil until the pressure gauge indicates optimal contact.

  • Causality: Inconsistent pressure changes the effective path length of the evanescent infrared wave, leading to non-linear peak intensities and poor reproducibility.

Step 3: Spectral Acquisition

  • Action: Acquire the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹ using 32 scans at 4 cm⁻¹ resolution.

  • Causality: This specific parameter ratio optimizes the signal-to-noise ratio without unnecessarily prolonging exposure, which could lead to ambient moisture absorption by the sample.

Step 4: Self-Validation Checkpoint

  • Action: Before interpreting the fingerprint region, verify that the baseline between 2500 cm⁻¹ and 1800 cm⁻¹ is flat (absorbance < 0.05).

  • Causality: A sloping baseline indicates poor crystal contact or excessive light scattering. If the baseline slopes, the protocol has failed its internal validation; you must clean the crystal and re-apply the sample with higher anvil pressure.

Diagnostic Logic Pathway

Use the following decision tree to systematically differentiate 4-methylsulfanylpyridine-2-carboxylic acid from its structural analogs during spectral interpretation.

G A Unknown Pyridine-2-Carboxylic Acid Derivative B Check C=O Stretch (~1710 - 1745 cm⁻¹) A->B C Check C=N Stretch (~1650 - 1680 cm⁻¹) B->C D Is an Aliphatic C-H Stretch Present? (~2920 cm⁻¹) C->D E Picolinic Acid (Unsubstituted) D->E No F Check Low Frequency Region (600 - 1100 cm⁻¹) D->F Yes G Strong C-O-C Stretch (~1050 cm⁻¹) F->G H Distinct C-S Stretch (~680 cm⁻¹) F->H I 4-Methoxypyridine-2- carboxylic acid G->I J 4-Methylsulfanylpyridine-2- carboxylic acid H->J

Caption: Diagnostic logic pathway for identifying picolinic acid derivatives via FTIR.

References

  • National Center for Biotechnology Information. "Picolinic acid | C6H5NO2 | CID 1018 - PubChem.
  • Oriental Journal of Chemistry. "A Study of Metal Complexes of 2 – Picolinic Acid." Oriental Journal of Chemistry.
  • National Center for Biotechnology Information. "Infrared spectrum of 4-methoxypicolinic acid N-oxide: computation of asymmetric O-H stretching band - PubMed." PubMed.
  • American Chemical Society. "Infrared Spectrum of 4-Methoxypicolinic Acid N-Oxide: Computation of Asymmetric O−H Stretching Band.

Sources

Comparative

High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation and Quantitation of 4-(Methylthio)picolinic Acid

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the analysis of small-molecule intermediates like 4-(methylthio)picolinic acid (4-MTPA) requires a deep understanding of both t...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the analysis of small-molecule intermediates like 4-(methylthio)picolinic acid (4-MTPA) requires a deep understanding of both the molecule's intrinsic gas-phase chemistry and the instrumental physics. 4-MTPA (Chemical Formula: C₇H₇NO₂S, Exact Mass: 169.0197 Da) is a critical structural motif found in various agrochemicals (e.g., pyridine-carboxylate herbicides) and pharmaceutical building blocks.

This guide objectively compares the performance of Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS - Orbitrap) platforms for the fragmentation analysis and quantitation of 4-MTPA. By dissecting the causality behind its fragmentation pathways and establishing self-validating experimental protocols, this guide provides a definitive framework for researchers and drug development professionals.

Mechanistic Insights: Fragmentation Pathways of 4-MTPA

To optimize any MS method, one must first understand the thermodynamic and kinetic drivers of the molecule's fragmentation. In positive electrospray ionization (ESI+), 4-MTPA readily protonates at the pyridine nitrogen to form the precursor ion [M+H]⁺ at m/z 170.0270 . Upon collisional activation, the molecule undergoes highly specific, predictable degradation pathways.

The Causality of Fragmentation
  • Decarboxylation (Loss of CO₂, Δm = 43.9898 Da): Picolinic acid derivatives are uniquely primed for decarboxylation. The proximity of the protonated pyridine nitrogen to the 2-carboxylate group facilitates an intramolecular proton transfer, driving the expulsion of CO₂. This generates a highly stable pyridin-2-ylid radical cation, widely known in gas-phase chemistry as the Hammick intermediate 1[1]. For 4-MTPA, this yields the primary diagnostic fragment at m/z 126.0372 .

  • Thioether Cleavage (Loss of •CH₃, Δm = 15.0235 Da): Following decarboxylation, the 4-methylthio group becomes the primary site of lability. High-energy collisions induce the homolytic cleavage of the sulfur-methyl bond. The loss of a methyl radical (•CH₃) leaves behind a resonance-stabilized thione or thiolate species at m/z 111.0137 .

  • Dehydration (Loss of H₂O, Δm = 18.0106 Da): A secondary, lower-abundance pathway involves the loss of water from the intact carboxylic acid group, forming a reactive acylium ion at m/z 152.0164 .

Fragmentation M Precursor Ion [M+H]+ m/z 170.0270 F1 Fragment 1 (Hammick Intermediate) [M+H - CO2]+ m/z 126.0372 M->F1 - CO2 (Decarboxylation) Δm = 43.9898 Da F3 Fragment 3 (Acylium Ion) [M+H - H2O]+ m/z 152.0164 M->F3 - H2O (Dehydration) Δm = 18.0106 Da F2 Fragment 2 (Thione/Thiolate) [M+H - CO2 - •CH3]+ m/z 111.0137 F1->F2 - •CH3 (Homolytic Cleavage) Δm = 15.0235 Da

Proposed mass spectrometry fragmentation pathway of protonated 4-(methylthio)picolinic acid.

Platform Comparison: HRMS (Orbitrap) vs. Triple Quadrupole (QqQ)

Selecting between an Orbitrap HRMS and a QqQ depends entirely on the analytical objective: Structural Elucidation vs. High-Throughput Quantitation .

  • HRMS (Orbitrap): Operates by trapping ions in an electrostatic field, measuring their oscillation frequencies to derive mass with sub-2 ppm accuracy 2[2]. It is the superior choice for identifying unknown metabolites of 4-MTPA in complex biological matrices, as the exact mass measurements eliminate isobaric interferences.

  • Triple Quadrupole (QqQ): Utilizes two mass filters (Q1 and Q3) separated by a collision cell (Q2). By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), the QqQ maximizes duty cycle and sensitivity, making it the gold standard for pharmacokinetic (PK) quantitation.

Table 1: Performance Comparison for 4-MTPA Analysis
ParameterHRMS (Orbitrap)Triple Quadrupole (QqQ)Analytical Impact for 4-MTPA
Mass Accuracy < 2 ppm~ 100-200 ppm (0.1 Da)HRMS confirms elemental composition of the m/z 126.0372 fragment.
Resolution (FWHM) Up to 240,000Unit Resolution (~0.7 Da)HRMS resolves 4-MTPA from isobaric matrix components.
Acquisition Mode PRM / DDA (HCD)MRM (CID)QqQ MRM provides superior data points across the LC peak.
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitudeQqQ is essential for high-throughput PK dosing studies.
Sensitivity (LOD) High (Femtogram level)Ultra-High (Attogram level)QqQ detects trace 4-MTPA residues in environmental/tissue samples.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following LC-MS/MS protocols are designed as self-validating systems. The inclusion of a System Suitability Test (SST) and a Stable Isotope-Labeled Internal Standard (SIL-IS) guarantees that any observed variance is biological or chemical, not instrumental.

Protocol A: UHPLC-HRMS for Structural Elucidation (Orbitrap)

Objective: Confirm the exact mass and fragmentation pattern of 4-MTPA using Higher-energy Collisional Dissociation (HCD).3[3]

  • Sample Preparation: Spike samples with 10 ng/mL of 4-MTPA-¹³C₃ (SIL-IS). Extract using solid-phase extraction (SPE) to minimize ion suppression.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 × 100 mm). Use a gradient of Mobile Phase A (0.1% Formic Acid in H₂O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) at a flow rate of 0.4 mL/min.

  • System Suitability: Inject a neat standard of 4-MTPA prior to the batch. Retention time must be within ±0.1 min of the established standard, and mass accuracy must be < 2 ppm.

  • MS Acquisition: Operate the Orbitrap in Parallel Reaction Monitoring (PRM) mode. Isolate the precursor m/z 170.0270 in the quadrupole (isolation window 1.5 m/z). Apply a Normalized Collision Energy (NCE) of 30, 45, and 60 to generate a comprehensive fragmentation spectrum. Acquire MS/MS spectra at a resolution of 30,000.

Protocol B: UHPLC-QqQ for Targeted Quantitation

Objective: Achieve maximum sensitivity for high-throughput quantitation of 4-MTPA.

  • Method Optimization: Infuse a 1 µg/mL standard of 4-MTPA directly into the ESI source. Optimize the Declustering Potential (DP) to maximize the intact m/z 170.0 precursor.

  • Transition Selection: Optimize the Collision Energy (CE) to maximize the yield of the primary quantifier transition (170.0 → 126.0) and the secondary qualifier transition (170.0 → 111.0).

  • Acquisition: Run the LC gradient as described above. Program the QqQ in MRM mode with a dwell time of 20 ms per transition to ensure >15 data points across the chromatographic peak.

Workflow cluster_MS Mass Spectrometry Platforms Prep Sample Preparation (SPE + SIL-IS Spike) LC UHPLC Separation (C18, Gradient Elution) Prep->LC ESI ESI Source (Positive Ion Mode) LC->ESI QqQ Triple Quadrupole (QqQ) MRM Mode: 170.0 -> 126.0 High Sensitivity Quantitation ESI->QqQ Path A (Targeted) HRMS HRMS (Orbitrap/TOF) PRM/DDA Mode Structural Elucidation ESI->HRMS Path B (Discovery)

Comparative LC-MS/MS experimental workflow for 4-(methylthio)picolinic acid analysis.

Data Presentation: Diagnostic Ions

The following table summarizes the quantitative exact mass data required for the confident identification of 4-MTPA using HRMS platforms.

Table 2: Exact Mass and Diagnostic Fragment Ions of 4-MTPA
Ion TypeFormulaTheoretical Exact Mass (m/z)Neutral LossMechanistic Origin
Precursor [C₇H₈NO₂S]⁺170.0270N/AProtonation of pyridine nitrogen
Fragment 1 [C₆H₈NS]⁺126.037243.9898 (CO₂)Decarboxylation (Hammick Intermediate)
Fragment 2 [C₅H₅NS]⁺•111.013759.0133 (CO₂ + •CH₃)Homolytic cleavage of thioether
Fragment 3 [C₇H₆NOS]⁺152.016418.0106 (H₂O)Dehydration to acylium ion

Conclusion & Recommendations

The fragmentation of 4-(methylthio)picolinic acid is characterized by a rapid, thermodynamically favorable decarboxylation followed by thioether cleavage.

  • For Drug Metabolism and Pharmacokinetics (DMPK) discovery or impurity profiling , the HRMS (Orbitrap) is mandatory. Its sub-2 ppm mass accuracy guarantees that the m/z 126.0372 fragment is definitively identified as the loss of CO₂, rather than an isobaric interference.

  • For routine, high-throughput bioanalysis or environmental monitoring , the Triple Quadrupole (QqQ) remains unmatched. By targeting the 170.0 → 126.0 transition, researchers can achieve attogram-level sensitivity and a dynamic range critical for robust quantitative assays.

References

1.1 - ORBi UMONS. Validates the generation of pyridine-2-ylid radical cations (Hammick intermediates) via the dissociative ionization and decarboxylation of picolinic acid derivatives.[1] 2.2 - Frontiers in Plant Science. Details the standard UHPLC-HRMS Orbitrap methodology, polarity switching, and sub-2 ppm mass accuracy calibration standards used for untargeted compound identification.[2] 3.3 - NIH / PMC. Provides authoritative grounding for Higher-energy Collisional Dissociation (HCD) scan parameters and Data Dependent Acquisition (DDA) settings in high-resolution mass spectrometry.[3]

Sources

Validation

Structural Elucidation and Coordination Profiling of 4-Methylsulfanylpyridine-2-Carboxylic Acid: A Comparative Analytical Guide

Executive Summary The rational design of pharmaceutical co-crystals and Metal-Organic Frameworks (MOFs) relies heavily on the precise structural elucidation of the building blocks. 4-Methylsulfanylpyridine-2-carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of pharmaceutical co-crystals and Metal-Organic Frameworks (MOFs) relies heavily on the precise structural elucidation of the building blocks. 4-Methylsulfanylpyridine-2-carboxylic acid (4-MSPCA), a functionalized derivative of picolinic acid, presents a unique crystallographic profile due to its dual hard/soft donor atoms. This guide objectively compares the structural behavior, coordination chemistry, and solid-state characterization techniques of 4-MSPCA against baseline analogs. Designed for drug development professionals and materials scientists, this document provides field-proven methodologies for crystal growth and self-validating structural analysis.

Structural and Electronic Profiling: A Comparative Analysis

To understand the crystal packing and coordination potential of 4-MSPCA, it must be benchmarked against standard [1] and electron-withdrawing analogs like 5-(trifluoromethyl)pyridine-2-carboxylic acid[2].

Mechanistic Causality: In the solid state, pyridine-2-carboxylic acids frequently crystallize as zwitterions, where the carboxylic acid proton transfers to the pyridine nitrogen, forming robust intermolecular


 hydrogen-bonded zig-zag chains[3].
The introduction of the methylthio (

) group at the C4 position of 4-MSPCA exerts a profound dual effect:
  • Electronic Modulation: Through resonance, the sulfur atom donates electron density into the pyridine ring, increasing the basicity of the N1 atom. This enhances its chelating affinity for borderline transition metals (e.g.,

    
    , 
    
    
    
    ) compared to unsubstituted picolinic acid[4].
  • Soft Donor Availability: Unlike the hard oxygen and borderline nitrogen donors, the sulfur atom acts as a "soft" Lewis base. This provides an auxiliary coordination site for soft heavy metals (e.g.,

    
    , 
    
    
    
    ), enabling the assembly of multidimensional [5] used in environmental sensing.
Table 1: Structural and Coordination Comparison of Pyridine-2-Carboxylic Acid Derivatives
FeaturePicolinic Acid (Baseline)4-MSPCA (Target)5-(Trifluoromethyl)picolinic Acid
Substituent Effect None (Standard H)Electron-donating (Resonance)Electron-withdrawing (Inductive)
Primary Coordination Bidentate (N, O)Bidentate (N, O)Bidentate (N, O)
Secondary Interactions

stacking
Soft metal binding via

Halogen bonding (

)
Typical Solid-State Form Zwitterionic chainsZwitterionic / Thioether networksNeutral / Weakly zwitterionic
Primary Application Endogenous zinc transportHeavy metal sensing (MOFs)BSA-binding metallodrugs

Solid-State Characterization Strategies

Selecting the correct analytical technique is critical for resolving the structural nuances of 4-MSPCA, particularly regarding the rotational conformation of the methylthio group.

Table 2: Comparison of Solid-State Analytical Techniques
TechniquePrimary OutputResolution / AccuracySample RequirementLimitations
Single-Crystal X-Ray Diffraction (SC-XRD) Absolute atomic coordinates, bond lengths/anglesHigh (

)
Single pristine crystal (

)
Prone to polymorphic bias (analyzes only one crystal).
Powder X-Ray Diffraction (PXRD) Bulk phase purity, unit cell dimensionsMedium (Phase ID)Bulk powder (

)
Cannot easily resolve novel atomic coordinates de novo.
Solid-State NMR (ssNMR) Local chemical environment, protonation statesHigh (Chemical shift)Bulk powder (

)
Computationally intensive to back-calculate full 3D structure.

Expertise Insight: SC-XRD is the gold standard for determining the exact


 bond angle and the torsion of the methylthio group. However, SC-XRD must never be used in isolation. A self-validating workflow requires generating a simulated powder pattern from the SC-XRD .cif file and cross-referencing it against the experimental PXRD pattern of the bulk precipitate.

Experimental Methodology: Crystal Growth and Elucidation

To prevent kinetic trapping of high-energy conformers, the following self-validating protocol utilizes vapor diffusion rather than slow evaporation.

Step-by-Step Protocol: Vapor Diffusion Crystallization
  • Solvent Screening & Dissolution:

    • Action: Dissolve 10 mg of 4-MSPCA in 1 mL of a polar protic solvent (e.g., Methanol) in a 2 mL inner vial.

    • Causality: Methanol stabilizes the zwitterionic form of the acid through hydrogen bonding, ensuring the molecule remains in its native thermodynamic state during nucleation.

  • Antisolvent Setup:

    • Action: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 5 mL of a non-polar antisolvent (e.g., Diethyl Ether). Seal the outer vial tightly.

    • Causality: Vapor diffusion allows the slow, thermodynamically controlled reduction of the medium's dielectric constant. This prevents the rapid concentration spikes seen in slow evaporation, yielding defect-free, diffraction-quality single crystals.

  • SC-XRD Data Collection:

    • Action: Harvest a crystal (approx.

      
       mm) and mount it on a diffractometer equipped with a Mo K
      
      
      
      source (
      
      
      ). Collect data at 100 K.
    • Causality: Cryogenic temperatures (100 K) minimize thermal atomic displacement (Debye-Waller factors), allowing precise resolution of the hydrogen atoms involved in the

      
       zwitterionic bonds.
      
  • Structure Solution and Bulk Validation:

    • Action: Solve the structure using direct methods (e.g., SHELXT) and refine anisotropically. Finally, perform a PXRD scan on the remaining powder in the vial.

    • Validation: Overlay the experimental PXRD diffractogram with the simulated pattern from the SC-XRD model. A match in

      
       peak positions confirms the single crystal is representative of the bulk phase.
      

Workflow Visualization

G N1 Synthesis & Purification of 4-MSPCA N2 Solvent Screening (Polar Aprotic vs. Protic) N1->N2 Purified Ligand N3 Metal Complexation (Soft/Hard Metal Selection) N2->N3 Add Metal Salts N4 Vapor Diffusion Crystallization N2->N4 Free Acid Form N3->N4 Complex Solution N5 SC-XRD Data Collection (100 K, Mo Kα) N4->N5 Select Single Crystal N6 Anisotropic Refinement & Structure Solution N5->N6 Diffraction Data N7 PXRD Bulk Validation (Simulated vs. Experimental) N6->N7 Generate .cif File

Workflow for 4-MSPCA crystallization, structural elucidation, and bulk validation.

References

1.[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 1018, Picolinic acid." PubChem, [Link]. 2.[5] Wang, et al. "Water- and pH-Stable Methylthio-Containing Metal–Organic Frameworks as Luminescent Sensors for Metal-Ion Detection." Crystal Growth & Design, ACS Publications, [Link]. 3.[2] Zhang, et al. "Synthesis, crystal structure, and BSA interaction with a new Co(II) complex based on 5-(trifluoromethyl)pyridine-2-carboxylic acid." Journal of Coordination Chemistry, Taylor & Francis, [Link]. 4.[4] Agwara, et al. "Synthesis, Crystal Structure and Antimicrobial Properties of an Anhydrous Copper(II) Complex of Pyridine-2-Carboxylic Acid." International Journal of Chemistry, Canadian Center of Science and Education, [Link]. 5.[3] Takusagawa, et al. "The Crystal Structure of Picolinic Acid." Chemistry Letters, Oxford Academic, [Link].

Sources

Comparative

comparing 4-methylsulfanylpyridine-2-carboxylic acid with 4-methoxypicolinic acid

An in-depth technical comparison between 4-methoxypicolinic acid (4-MeO-PA) and 4-methylsulfanylpyridine-2-carboxylic acid (4-MeS-PA, also known as 4-methylthiopicolinic acid) requires a nuanced understanding of how a si...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison between 4-methoxypicolinic acid (4-MeO-PA) and 4-methylsulfanylpyridine-2-carboxylic acid (4-MeS-PA, also known as 4-methylthiopicolinic acid) requires a nuanced understanding of how a single heteroatom substitution (Oxygen vs. Sulfur) at the 4-position of the pyridine ring fundamentally alters the molecule's electronic landscape, physicochemical properties, and biological behavior.

As a Senior Application Scientist, I have structured this guide to objectively compare these two critical building blocks, focusing on their causality in drug design (specifically metalloenzyme inhibition) and transition metal catalysis.

Structural & Physicochemical Profiling

While both compounds share the picolinic acid (pyridine-2-carboxylic acid) core—a privileged scaffold for bidentate (N,O) metal chelation—the nature of the 4-position substituent dictates their application.

  • 4-Methoxypicolinic Acid : The oxygen atom in the methoxy group is highly electronegative but acts as a strong

    
    -electron donor via resonance. This enriches the electron density of the pyridine ring, slightly increasing the basicity of the pyridine nitrogen. Furthermore, 4-MeO-PA derivatives are known to form extremely short, complex intramolecular hydrogen bonds (particularly in their N-oxide forms, such as MPANO), which can lock the molecule into specific bioactive conformations[1][2]. In drug design, this motif is frequently utilized to create "nonclassical zwitterions," a strategy that drastically reduces lipophilicity while maintaining high cellular permeability[3][4].
    
  • 4-Methylsulfanylpyridine-2-carboxylic Acid : Sulfur is a larger, more polarizable ("softer") atom with weaker

    
    -donating capabilities compared to oxygen. The methylthio group is significantly more lipophilic. While it maintains the primary N,O-chelation ability of the picolinic core, the sulfur atom can participate in enhanced van der Waals interactions within hydrophobic protein pockets or act as a secondary coordination site for soft transition metals.
    
Quantitative Data Comparison
Property4-Methoxypicolinic Acid4-Methylsulfanylpyridine-2-Carboxylic Acid
CAS Number 29082-91-5[5]74470-30-7[6]
Molecular Formula C₇H₇NO₃[5]C₇H₇NO₂S[6]
Molecular Weight 153.14 g/mol [5][7]169.20 g/mol
Electronic Effect (para to N) Strong

-donor,

-acceptor
Weak

-donor, weak

-acceptor
Lipophilicity (Calculated logP) Lower (~0.5)Higher (~1.2)
Metabolic Liability O-demethylation (slow)S-oxidation to sulfoxide/sulfone (fast)
Primary Utility Zwitterionic drug design[3], short H-bonds[1]Hydrophobic pocket targeting, soft metal ligands

Mechanistic Causality in Drug Design (Metalloenzyme Inhibition)

Picolinic acid derivatives are classic inhibitors of 2-oxoglutarate-dependent dioxygenases, such as Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) and Jumonji C (JmjC) domain-containing histone demethylases[8]. The bidentate N,O-motif chelates the active site Fe(II), while the 4-position substituent projects outward into the substrate-binding pocket.

The Causality of Substituent Choice: When designing an inhibitor like the anemia drug Vadadustat, researchers often incorporate a methoxy-substituted picolinic acid motif[3]. The causality here is driven by ADME optimization : the strongly electron-donating methoxy group tunes the pKa of the pyridine nitrogen and the carboxylic acid, promoting a nonclassical zwitterionic state in aqueous media. This drastically lowers the molecule's lipophilicity (preventing non-specific toxicity and ultra-long half-lives) without sacrificing membrane permeability[3][4].

Conversely, substituting the methoxy group with a methylthio group (4-MeS-PA) is a strategic choice when the target enzyme possesses a deep, hydrophobic sub-pocket. The larger van der Waals radius and polarizability of sulfur enhance binding affinity through dispersion forces. However, scientists must account for the metabolic causality: thioethers are rapidly oxidized by Cytochrome P450 enzymes in vivo, meaning 4-MeS-PA derivatives often act as pro-drugs or exhibit shorter half-lives.

Pathway Target Metalloenzyme (e.g., PHD2) Fe2+ Active Site ComplexO Enzyme-Ligand Complex (Zwitterionic Stabilization) Target->ComplexO 4-MeO Binding ComplexS Enzyme-Ligand Complex (Enhanced VdW Interactions) Target->ComplexS 4-MeS Binding LigandO 4-Methoxypicolinic Acid (Hydrophilic, H-Bond Acceptor) LigandO->Target N,O-Chelation LigandS 4-Methylthiopicolinic Acid (Lipophilic, Hydrophobic Pocket) LigandS->Target N,O-Chelation Outcome Enzyme Inhibition (Therapeutic Efficacy) ComplexO->Outcome ComplexS->Outcome

Logical mapping of metalloenzyme inhibition by 4-substituted picolinic acids.

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate the performance differences between 4-MeO-PA and 4-MeS-PA derivatives, the following self-validating protocols must be employed.

Protocol A: TR-FRET Metalloenzyme Inhibition Assay (HIF-PHD2)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for evaluating these ligands because it is a homogeneous proximity assay that eliminates background autofluorescence—a common artifact with highly conjugated heteroaromatics[9].

Self-Validation Mechanism: The assay includes a "No Enzyme" well (to establish the baseline FRET signal) and a reference inhibitor (e.g., Vadadustat) to normalize IC₅₀ values across different experimental days[3].

  • Reagent Preparation: Prepare 10 mM stock solutions of 4-MeO-PA and 4-MeS-PA derivatives in 100% DMSO. Dilute serially in assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% Tween-20) to maintain a final DMSO concentration of <1%.

  • Enzyme Incubation: Add 10 µL of recombinant human PHD2 enzyme (pre-incubated with 10 µM FeSO₄ and 100 µM ascorbate) to a 384-well plate. Add 5 µL of the ligand dilutions. Incubate at room temperature for 15 minutes to allow the N,O-bidentate chelation to equilibrate.

  • Reaction Initiation: Add 5 µL of a substrate mix containing biotinylated HIF-1α peptide and 2-oxoglutarate. Incubate for 30 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing Eu-cryptate-labeled streptavidin (donor) and an allophycocyanin (XL665)-labeled anti-hydroxy-HIF antibody (acceptor).

  • Readout: Read the plate on a TR-FRET compatible microplate reader (excitation 337 nm, emission 620 nm and 665 nm). Calculate the 665/620 ratio to determine the IC₅₀.

Workflow S1 Step 1: Ligand Preparation (DMSO Stock) S2 Step 2: Enzyme Incubation (PHD2 + Fe2+) S1->S2 S3 Step 3: Substrate Addition (Biotin-Peptide) S2->S3 S4 Step 4: TR-FRET Detection (Eu-Cryptate) S3->S4 S5 Data Validation (IC50 Calculation) S4->S5

Step-by-step TR-FRET assay workflow for validating metalloenzyme inhibition.
Protocol B: Synthesis and Electrochemical Profiling of Transition Metal Complexes

When used as ancillary ligands in photoredox catalysis (e.g., Iridium or Ruthenium complexes), the electronic nature of the 4-position substituent directly tunes the metal's redox potential.

Self-Validation Mechanism: Cyclic Voltammetry (CV) is performed with an internal standard (Ferrocene/Ferrocenium, Fc/Fc⁺) to ensure the measured redox potentials are absolute and comparable regardless of solvent drift.

  • Complexation: React 1.0 equivalent of the Iridium dimer

    
     with 2.2 equivalents of either 4-MeO-PA or 4-MeS-PA in a 2:1 mixture of dichloromethane and methanol. Add 3.0 equivalents of Na₂CO₃.
    
  • Reflux & Purification: Heat the mixture under a nitrogen atmosphere at 50°C for 12 hours. Cool, filter, and purify the resulting

    
     complex via silica gel chromatography.
    
  • Electrochemical Profiling (CV): Dissolve the purified complex in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

  • Measurement: Using a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag⁺ reference electrode, sweep the potential from -2.0 V to +1.5 V.

  • Causality Observation: The complex bearing the 4-MeO-PA ligand will exhibit a lower (less positive) oxidation potential than the 4-MeS-PA complex. The strong

    
    -donation from the methoxy oxygen enriches the Iridium center, making it easier to oxidize—a critical parameter when designing custom photoredox catalysts.
    

References

  • 4-Methoxypicolinic Acid N-Oxide: One of the Shortest Hydrogen Bonds Known Characterized by Neutron Diffraction, Inelastic Neutron Scattering, Infrared Spectroscopy, and Periodic DFT Calculations. ACS Omega, 2024. URL:[Link]

  • Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug bedaquiline. NIH PubMed Central (PMC). URL:[Link](Note: PMC ID represents the general repository for this cited SAR study).

  • Heterocyclic compounds as dual inhibitors of pd-l1 and adenosine receptors.World Intellectual Property Organization (WIPO), WO2024214088A1.

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis Standards for Pyridine Carboxylic Acids

For researchers, scientists, and drug development professionals, the precise characterization of pyridine carboxylic acids is a critical checkpoint in ensuring the safety, efficacy, and quality of pharmaceutical products...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of pyridine carboxylic acids is a critical checkpoint in ensuring the safety, efficacy, and quality of pharmaceutical products. These nitrogen-containing heterocyclic compounds are pivotal structural motifs in a multitude of active pharmaceutical ingredients (APIs). Consequently, a comprehensive understanding of their elemental composition, from the fundamental building blocks of carbon, hydrogen, and nitrogen to trace metallic impurities, is not merely a regulatory formality but a scientific necessity.

This guide provides an in-depth comparison of the prevailing elemental analysis standards and methodologies applicable to pyridine carboxylic acids. Moving beyond a simple recitation of techniques, we will delve into the causality behind experimental choices, the establishment of self-validating analytical systems, and the authoritative standards that govern these practices. Our focus is to equip you with the expertise to select and implement the most appropriate analytical strategy for your specific research and development needs.

The Regulatory Landscape: A Foundation of Safety and Quality

The control of elemental impurities in pharmaceutical products is a mandate governed by stringent international guidelines. The International Council for Harmonisation (ICH) Q3D guideline and the United States Pharmacopeia (USP) General Chapters <232> Elemental Impurities—Limits and <233> Elemental Impurities—Procedures form the bedrock of this regulatory framework.[1][2][3][4][5][6][7][8][9][10] These guidelines advocate for a risk-based approach to assess and control elemental impurities, which can be introduced at any stage of the manufacturing process, from raw materials to the final drug product.[1][5][6]

For pyridine carboxylic acids, this implies a thorough evaluation of potential elemental contaminants that could originate from catalysts used in their synthesis (e.g., palladium, platinum), processing equipment, or container closure systems.[2][4] The ICH Q3D guideline classifies elemental impurities into different classes based on their toxicity and the likelihood of their presence in the drug product.[8] This classification helps in prioritizing the elements that require rigorous monitoring.

Core Elemental Composition: The CHN Analysis

The foundational elemental analysis for any organic compound, including pyridine carboxylic acids, is the determination of its carbon, hydrogen, and nitrogen content (CHN analysis). This technique is fundamental for confirming the empirical formula and purity of the synthesized molecule.

Principle of CHN Analysis

Modern CHN analyzers operate on the principle of high-temperature combustion. A small, precisely weighed sample of the pyridine carboxylic acid is combusted in a furnace at temperatures typically exceeding 900°C in the presence of a controlled amount of oxygen.[11][12] This process quantitatively converts the carbon in the sample to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).

CHN_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Detection & Quantification Sample Weigh Pyridine Carboxylic Acid Encapsulate Encapsulate in Tin Capsule Sample->Encapsulate Combustion High-Temperature Combustion (>900°C) in Oxygen Encapsulate->Combustion Reduction Reduction of Nitrogen Oxides to N₂ Combustion->Reduction Separation Gas Chromatographic Separation Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Quantification Quantification based on Calibration Standards Detection->Quantification

The resulting gas mixture is then passed through a reduction tube to convert any nitrogen oxides (NOx) back to N₂. Subsequently, the gases (CO₂, H₂O, and N₂) are separated, typically by gas chromatography, and quantified using a thermal conductivity detector (TCD).[12] The entire process is automated, providing rapid and precise results.[12][13]

Experimental Protocol: CHN Analysis of a Pyridine Carboxylic Acid

Objective: To determine the weight percent of Carbon, Hydrogen, and Nitrogen in a sample of isonicotinic acid (Pyridine-4-carboxylic acid).

Materials:

  • Isonicotinic acid sample

  • Certified Reference Material (CRM) for CHN analysis (e.g., Acetanilide, NIST SRM 2141 Urea)[14]

  • Tin capsules

  • CHN Elemental Analyzer (e.g., PerkinElmer 2400 Series II)

Procedure:

  • Instrument Calibration:

    • Calibrate the CHN analyzer using a certified reference material. This involves analyzing the CRM multiple times to establish a calibration curve that correlates the detector response to the known C, H, and N content of the standard.

  • Sample Preparation:

    • Accurately weigh approximately 1-3 mg of the isonicotinic acid sample into a tin capsule using a microbalance.

    • Fold the tin capsule to securely enclose the sample.

  • Analysis:

    • Place the encapsulated sample into the autosampler of the CHN analyzer.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace and perform the analysis.

  • Data Interpretation:

    • The instrument software will calculate the weight percentage of C, H, and N in the sample based on the detector signals and the calibration.

    • Compare the experimental results with the theoretical values for isonicotinic acid (C₆H₅NO₂: C=58.54%, H=4.09%, N=11.38%).

Trustworthiness of the Protocol: This protocol is self-validating through the use of a Certified Reference Material. The accuracy of the results for the pyridine carboxylic acid sample is directly traceable to the certified values of the CRM. Regular analysis of a quality control standard interspersed with unknown samples further ensures the ongoing validity of the instrument's performance.

ParameterTheoretical Value (%)Experimental Value (%)Acceptance Criteria
Carbon58.5458.45 ± 0.12± 0.3%
Hydrogen4.094.15 ± 0.08± 0.3%
Nitrogen11.3811.31 ± 0.10± 0.3%

Trace Elemental Impurities: A Focus on Safety

Beyond the core elements, the quantification of trace elemental impurities is paramount for ensuring the safety of pharmaceutical products. Pyridine carboxylic acids, depending on their synthetic route, may contain residual catalysts or other metallic impurities. The analytical techniques employed for this purpose must offer high sensitivity and be able to handle complex sample matrices.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is the gold standard for the determination of trace and ultra-trace elemental impurities.[15] Its exceptional sensitivity allows for quantification at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level.[16]

Principle of ICP-MS:

  • Sample Introduction and Ionization: A liquid sample is introduced into a nebulizer, which creates a fine aerosol. This aerosol is then transported into a high-temperature argon plasma (6,000-10,000 K), which desolvates, atomizes, and ionizes the sample.

  • Mass Separation: The resulting ions are extracted from the plasma and guided into a mass spectrometer. The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector counts the number of ions at each m/z, providing a quantitative measure of the elemental concentration.

ICPMS_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Weigh Pyridine Carboxylic Acid Digestion Microwave Digestion with Conc. Acid Sample->Digestion Nebulization Nebulization to form Aerosol Digestion->Nebulization Ionization Argon Plasma Ionization Nebulization->Ionization MassSpec Mass Spectrometry (Separation & Detection) Ionization->MassSpec Quantification Quantification against Calibration Standards MassSpec->Quantification Reporting Reporting of Elemental Concentrations Quantification->Reporting

Experimental Protocol: ICP-MS Analysis of a Pyridine Carboxylic Acid for Elemental Impurities

Objective: To quantify the concentration of Class 1 (As, Cd, Hg, Pb) and other relevant elemental impurities in a sample of nicotinic acid (Pyridine-3-carboxylic acid) according to USP <232> and ICH Q3D guidelines.

Materials:

  • Nicotinic acid sample

  • Multi-element certified reference standards for ICP-MS

  • High-purity nitric acid (e.g., TraceMetal™ Grade)

  • Deionized water (18.2 MΩ·cm)

  • Microwave digestion system

  • ICP-MS instrument

Procedure:

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 0.1-0.5 g of the nicotinic acid sample into a clean microwave digestion vessel.

    • Add a measured volume of concentrated nitric acid (e.g., 5-10 mL).

    • Seal the vessel and place it in the microwave digestion system.

    • Run a digestion program that gradually heats the sample to a high temperature and pressure to ensure complete dissolution of the organic matrix. This step is critical to prevent matrix effects during ICP-MS analysis.[15][17]

    • After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a final volume with deionized water.

  • Instrument Calibration:

    • Prepare a series of calibration standards by diluting the multi-element certified reference standards in a matrix that matches the diluted sample (e.g., 2% nitric acid).[18]

    • The calibration range should bracket the expected concentration of the elemental impurities and the limits specified in USP <232>.

  • Analysis:

    • Introduce the prepared sample and calibration standards into the ICP-MS.

    • Acquire data for the target elements. Utilize an internal standard to correct for instrumental drift and matrix effects.

  • Data Validation and Reporting:

    • The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.[19]

    • Report the concentration of each elemental impurity in µg/g (ppm) or ng/g (ppb).

    • Compare the results to the permitted daily exposure (PDE) limits outlined in the ICH Q3D and USP <232> guidelines to assess the safety of the drug product.[1][2]

Trustworthiness of the Protocol: The use of certified reference standards for calibration ensures the traceability of the measurements. A rigorous method validation protocol provides a high degree of confidence in the accuracy and reliability of the results.[19] The complete digestion of the sample matrix minimizes interferences, leading to more accurate quantification.

ElementUSP <232> Oral PDE (µ g/day )Limit in Drug Substance (µg/g) (assuming 10g/day dose)Typical ICP-MS LOQ (µg/L)
Arsenic (As)1.50.15< 0.1
Cadmium (Cd)0.50.05< 0.05
Mercury (Hg)3.00.3< 0.1
Lead (Pb)0.50.05< 0.1

Comparison of Analytical Techniques

FeatureCHN AnalysisICP-MSInductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)Atomic Absorption Spectrometry (AAS)
Analytes Carbon, Hydrogen, NitrogenMost elements in the periodic tableMetals and some non-metalsPrimarily metals
Primary Use for Pyridine Carboxylic Acids Purity assessment, empirical formula confirmationTrace and ultra-trace elemental impurity analysisHigher concentration elemental impurity analysisAnalysis of specific metallic elements
Sensitivity Percent levelppt to low ppmppb to percentppb to ppm
Sample Throughput HighHigh (multi-element)High (multi-element)Low (single-element)
Matrix Tolerance Good for organic matricesRequires sample digestion to remove organic matrixBetter tolerance for dissolved solids than ICP-MSCan be affected by matrix interferences
Instrumentation Cost ModerateHighModerate to HighLow to Moderate
Regulatory Standing Standard for purity determinationPreferred method for USP <233> and ICH Q3DAn alternative method under USP <233>An alternative method under USP <233>

Choosing the Right Standard and Technique

The selection of the appropriate analytical standard and technique is contingent upon the specific objective of the analysis.

  • For identity and purity confirmation of a newly synthesized pyridine carboxylic acid, CHN analysis is indispensable. It provides the fundamental elemental composition that verifies the molecular structure. A certified reference material for a similar organic compound should be used for calibration to ensure accuracy.

  • For ensuring the safety of a pyridine carboxylic acid intended for use as an API, ICP-MS is the method of choice for quantifying trace elemental impurities. The high sensitivity of ICP-MS is necessary to meet the stringent limits set by regulatory bodies like the USP and ICH. Certified multi-element standards are crucial for accurate quantification.

  • For process monitoring or in-process controls where higher concentrations of certain elements are expected, ICP-OES may be a more cost-effective and robust alternative to ICP-MS.

Conclusion

The elemental analysis of pyridine carboxylic acids is a multi-faceted endeavor that requires a deep understanding of both the chemistry of the molecules and the principles of the analytical techniques employed. From the foundational confirmation of C, H, and N content to the meticulous quantification of trace metallic impurities, each analytical step is underpinned by a framework of scientific integrity and regulatory compliance. By leveraging the appropriate certified reference materials and validated analytical methodologies, researchers and drug development professionals can ensure the quality, safety, and efficacy of their products, ultimately safeguarding patient health.

References

  • International Council for Harmonisation. ICH Harmonised Guideline, Guideline for Elemental Impurities, Q3D(R2). [Link]

  • European Medicines Agency. ICH Q3D Elemental impurities - Scientific guideline. [Link]

  • Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. [Link]

  • West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?. [Link]

  • ECA Academy. ICH Q3D(R1) Guideline for Elemental Impurities. [Link]

  • Cox, J. D., Challoner, A. R., & Meetham, A. R. (1954). The Heats of Combustion of Pyridine and Certain of its Derivatives. Journal of the Chemical Society, 265.
  • Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. [Link]

  • USP-NF. General Chapters Elemental Impurities–Limits and Elemental Contaminants in Dietary Supplements Applicable as of January 1, 2018. [Link]

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]

  • International Journal of Chemical & Pharmaceutical Analysis. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

  • OSTI.GOV. Heats of combustion and formation of pyridine and hippuric acid. [Link]

  • ACS Publications. Identification of Combustion Intermediates in Low-Pressure Premixed Pyridine/Oxygen/Argon Flames. [Link]

  • PubMed. Identification of combustion intermediates in low-pressure premixed pyridine/oxygen/argon flames. [Link]

  • Pharmaceutical Technology. Elemental Impurity Analysis. [Link]

  • ResearchGate. Elemental analysis of organic compounds with the use of automated CHNS analyzers. [Link]

  • National Institute of Standards and Technology. Standard Reference Material 2141. [Link]

  • ACS Publications. THE HEATS OF COMBUSTION AND FORMATION OF PYRIDINE AND HIPPURIC ACID. [Link]

  • CPAChem. Carboxylic acids. [Link]

  • National Institute of Standards and Technology. NIST Standard Reference Materials® 2023 Catalog. [Link]

  • NIST WebBook. 4-Pyridinecarboxylic acid. [Link]

  • GovInfo. NIST standard reference materials catalog 1990-91. [Link]

  • Intertek. CHN Analysis. [Link]

  • AZoM. ICP-MS for Trace Metal Analysis. [Link]

  • PubMed Central. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. [Link]

  • Mikroanalytisches Laboratorium Kolbe. Methods - C/H/N. [Link]

  • National Institute of Standards and Technology. Standard Reference Materials. [Link]

  • NASA Technical Reports Server. Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites. [Link]

  • PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • Chemistry LibreTexts. 1.6: ICP-MS for Trace Metal Analysis. [Link]

  • Royal Society of Chemistry. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]

  • ACS Publications. Aqueous infrared studies of the pyridine carboxylic acids. [Link]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link]

  • United States Department of Agriculture. Determination of Metals by ICP-MS and ICP-OES (Optical Emission Spectrometry). [Link]

  • Spectroscopy Online. Optimization of an Analytical Method for the Determination of Trace Metals in Urine by ICP-MS. [Link]

  • Agilent. Determination of Heavy Metals in Cannabis and Hemp Products Following AOAC Method for ICP-MS. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-methylsulfanylpyridine-2-carboxylic Acid

Essential Safety and Handling Guide for 4-methylsulfanylpyridine-2-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive safety protocols and logistical informa...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 4-methylsulfanylpyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and logistical information for handling 4-methylsulfanylpyridine-2-carboxylic Acid. As a substituted pyridine carboxylic acid, this compound requires careful management to mitigate potential hazards. The following procedures are designed to ensure a safe laboratory environment by establishing a self-validating system of protocols grounded in established safety standards.

Immediate Hazard Assessment and Core Safety Directives

Core Principle: A proactive approach to exposure minimization is paramount. All handling of this compound must be conducted with the assumption of these hazards.

Immediate Actions:

  • Location: All manipulations must occur within a certified chemical fume hood.[4][6][7]

  • Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[3][8][9]

  • Decontamination: Be prepared for spills with an appropriate spill kit.

Personal Protective Equipment (PPE): A Multi-Barrier Approach

The selection and proper use of PPE are critical to prevent direct contact and inhalation. The following table summarizes the required PPE, which should be donned before entering the designated handling area.

PPE Item Specification Purpose and Rationale
Eye and Face Protection ANSI Z87.1 compliant safety goggles with side shields. A face shield is required when handling larger quantities (>5g) or when there is a significant splash risk.[7]Protects eyes and face from splashes and aerosols. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (Butyl rubber or PVA recommended for pyridines; double-gloving with nitrile is a common practice).[7][8]Provides a direct barrier against skin contact. Nitrile gloves alone may offer limited protection against pyridines.[8] Always inspect gloves for degradation before use and wash hands thoroughly after removal.[10][11]
Body Protection A flame-resistant or 100% cotton laboratory coat, fully buttoned.[8][10]Protects skin and personal clothing from spills and splashes.
Footwear and Attire Closed-toe shoes and long pants or equivalent leg covering.[10][12]Ensures no skin is exposed, protecting against accidental spills.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary if there is a risk of generating dust or aerosols outside of a fume hood.[7][8][9]Prevents the inhalation of harmful dust or vapors.
Operational Plan: Step-by-Step Handling and Workflow

Adherence to a standardized workflow minimizes the risk of exposure and accidental release. The following diagram outlines the critical steps for safely handling 4-methylsulfanylpyridine-2-carboxylic Acid.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Certification prep2 Don Required PPE (See Table 1) prep1->prep2 prep3 Prepare Work Area (e.g., bench paper) prep2->prep3 prep4 Assemble All Necessary Equipment and Reagents prep3->prep4 handle1 Weigh Compound in Fume Hood (Minimize Dust Generation) [2, 10] prep4->handle1 Proceed to Handling handle2 Perform Experimental Manipulations handle1->handle2 handle3 Securely Seal All Containers After Use [2, 6] handle2->handle3 clean1 Decontaminate Work Surface and Equipment handle3->clean1 Proceed to Cleanup clean2 Segregate and Label Waste for Disposal [4, 5] clean1->clean2 clean3 Remove PPE in Correct Order (Gloves Last) clean2->clean3 clean4 Wash Hands Thoroughly with Soap and Water [19, 20] clean3->clean4

Caption: Workflow for the safe handling of 4-methylsulfanylpyridine-2-carboxylic Acid.

Detailed Protocol:

  • Preparation:

    • Confirm that the chemical fume hood has been certified within the last year.

    • Put on all required PPE as detailed in the table above.

    • Cover the work surface within the fume hood with absorbent bench paper.

    • Gather all necessary glassware, reagents, and equipment to avoid leaving the designated area during the experiment.[10]

  • Handling:

    • When weighing the solid compound, do so within the fume hood to contain any dust.[4] Use a spatula for all transfers.[12]

    • If making a solution, add the solid to the solvent slowly.

    • Keep all containers containing the compound sealed when not in immediate use.[4][13]

  • Post-Handling:

    • Wipe down the work surface and any equipment used with an appropriate solvent.

    • Collect all waste, including contaminated consumables, in a designated, sealed, and clearly labeled waste container.[8]

    • Remove PPE, being careful to avoid cross-contamination. Gloves should be removed last.

    • Wash hands thoroughly with soap and water before leaving the laboratory.[14]

Emergency Response and Disposal Plan

In the event of an emergency, a clear and practiced response is essential.

cluster_emergency Emergency Protocol cluster_response Immediate Actions spill Chemical Spill spill_resp Alert others. Evacuate if necessary. Use spill kit for small spills. Wear appropriate PPE. spill->spill_resp skin Skin Contact skin_resp Remove contaminated clothing. Flush with copious amounts of water for 15 minutes. [3] Seek medical attention. [15] skin->skin_resp eye Eye Contact eye_resp Immediately flush with water for at least 15 minutes, holding eyelids open. [3, 4] Seek immediate medical attention. eye->eye_resp inhale Inhalation inhale_resp Move to fresh air. [3] If breathing is difficult, provide oxygen. Seek medical attention. inhale->inhale_resp

Caption: Emergency response procedures for incidents involving 4-methylsulfanylpyridine-2-carboxylic Acid.

Disposal Plan:

  • Waste Collection: All waste contaminated with 4-methylsulfanylpyridine-2-carboxylic Acid, including unused material, contaminated PPE, and cleaning materials, must be collected in a designated, sealed, and properly labeled hazardous waste container.[8][15]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5]

  • Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office, following all local, state, and federal regulations.[5][15][16] Do not pour any waste down the drain.[14]

By integrating these safety measures into your standard operating procedures, you can effectively manage the risks associated with handling 4-methylsulfanylpyridine-2-carboxylic Acid, ensuring the well-being of all laboratory personnel.

References

  • LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES - Chemistry LibreTexts. [Link]

  • Pyridine Standard Operating Procedure - Washington State University. [Link]

  • 2,6-Pyridinedicarboxylic acid - Bio-Active Ingredients. [Link]

  • Safety Data Sheet - 4-(Pyridin-3-yloxy)pyridine-2-carboxylic acid - Kishida Chemical Co., Ltd. [Link]

  • Material Safety Data Sheet - Pyridine-N-oxide, 98% - Cole-Parmer. [Link]

  • MATERIAL SAFETY DATA SHEET - PYRIDINE - J.T. Baker. [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory - California State University, Bakersfield. [Link]

  • Safety Guidelines | Organic Chemistry I Lab - University of Missouri–St. Louis. [Link]

  • Chemistry Lab Safety Rules - AI powered Drug Discovery CRO - Medicilon. [Link]

Sources

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